Angiogenesis inhibitor 7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-20-14-7-5-6-8-16(14)24-15-10-9-12(11-13(15)17(20)21)19-18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHBXNGNLUURTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of ZLM-7, a Novel Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZLM-7, a promising combretastatin (B1194345) A-4 (CA-4) derivative with potent anti-angiogenic properties. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Dual Inhibition of Endothelial Cell Function and VEGF/VEGFR-2 Signaling
ZLM-7 exerts its anti-angiogenic effects through a dual mechanism that disrupts key processes in the formation of new blood vessels. Primarily, it impairs the function of endothelial cells and blocks the critical Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling pathway.[1] This multifaceted approach makes ZLM-7 a compelling candidate for further investigation as a cancer therapeutic.
The anti-angiogenic activity of ZLM-7 has been demonstrated both in vitro and in vivo. It has been shown to inhibit neovascularization in the chicken chorioallantoic membrane (CAM) model and reduce microvessel density in tumor tissues from a MCF-7 xenograft mouse model.[1] Notably, ZLM-7 exhibits anti-angiogenic and anti-tumor activities comparable to the lead compound CA-4, but with lower toxicity.[1]
Detailed Signaling Pathways
The primary molecular target of ZLM-7's anti-angiogenic activity is the VEGF/VEGFR-2 signaling cascade. By interfering with this pathway, ZLM-7 effectively inhibits several downstream processes crucial for angiogenesis.
Inhibition of VEGFR-2 Phosphorylation
ZLM-7 suppresses the VEGF-induced phosphorylation of VEGFR-2.[1] This is a critical step, as the autophosphorylation of the receptor upon VEGF binding is the initial event that triggers downstream signaling. By preventing this, ZLM-7 effectively shuts down the entire signaling cascade at its origin.
Downregulation of Downstream Signaling Mediators
Following the inhibition of VEGFR-2 phosphorylation, ZLM-7 also suppresses the activation of key downstream signaling mediators. Specifically, it has been shown to inhibit the phosphorylation of:
-
AKT: A crucial kinase involved in cell survival and proliferation.
-
MEK (Mitogen-activated protein kinase kinase): A key component of the MAPK/ERK pathway that regulates cell growth and differentiation.
-
ERK (Extracellular signal-regulated kinase): A downstream effector of the MAPK pathway that promotes cell proliferation and migration.[1]
The inhibition of these pathways collectively contributes to the anti-angiogenic effects of ZLM-7 by preventing endothelial cell proliferation, migration, and survival.
Impact on VEGF Expression and Secretion
In addition to blocking the receptor signaling, ZLM-7 also reduces the expression and secretion of VEGF from both endothelial cells and MCF-7 cancer cells under hypoxic conditions.[1] This suggests a feedback mechanism where ZLM-7 not only blocks the response to VEGF but also diminishes the pro-angiogenic signal itself.
Below is a diagram illustrating the targeted signaling pathway.
Caption: ZLM-7 inhibits the VEGF/VEGFR-2 signaling pathway.
Effects on Endothelial Cell Biology
Consistent with its mechanism of action on signaling pathways, ZLM-7 has profound effects on the biological functions of endothelial cells that are critical for angiogenesis.
Disruption of Microtubule Cytoskeleton
In vitro, ZLM-7 has been shown to induce the disassembly of the microtubule cytoskeleton in endothelial cells.[1] The integrity of the microtubule network is essential for cell migration, division, and the maintenance of cell shape, all of which are fundamental to the formation of new blood vessels.
Inhibition of Key Angiogenic Processes
ZLM-7 significantly inhibits several key steps in the angiogenic process in a VEGF-induced manner:
-
Proliferation: It reduces the proliferation of endothelial cells.
-
Migration: It impairs the ability of endothelial cells to migrate, a necessary step for sprouting new vessels.
-
Invasion: It decreases the invasive capacity of endothelial cells through the extracellular matrix.
-
Tube Formation: It inhibits the ability of endothelial cells to form capillary-like structures (in vitro).[1]
The workflow for assessing these anti-angiogenic activities is depicted below.
Caption: Workflow for evaluating the anti-angiogenic effects of ZLM-7.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the studies on ZLM-7.
Table 1: Chemical and Physical Properties of ZLM-7
| Property | Value |
| Molecular Formula | C₁₆H₂₀NO₄S |
| Molecular Weight | 322.4 |
Source:[1]
Table 2: In Vitro Efficacy of ZLM-7
| Assay | Endpoint | Result |
| Endothelial Cell Proliferation | Inhibition of VEGF-induced proliferation | Significant decrease |
| Endothelial Cell Migration | Inhibition of VEGF-induced migration | Significant decrease |
| Endothelial Cell Invasion | Inhibition of VEGF-induced invasion | Significant decrease |
| Tube Formation | Inhibition of VEGF-induced tube formation | Significant decrease |
Source:[1]
Table 3: In Vivo Efficacy of ZLM-7
| Model | Endpoint | Result |
| Chicken Chorioallantoic Membrane (CAM) | Neovascularization | Significant inhibition |
| MCF-7 Xenograft Mouse Model | Microvessel Density | Significant reduction |
Source:[1]
Detailed Experimental Protocols
The following are the methodologies for the key experiments cited in the evaluation of ZLM-7's mechanism of action.
Cell Culture
Human umbilical vein endothelial cells (HUVECs) and MCF-7 human breast cancer cells were used. HUVECs were cultured in endothelial cell medium (ECM) supplemented with 5% fetal bovine serum (FBS) and 1% endothelial cell growth supplement. MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.
Cell Proliferation Assay
HUVECs were seeded in 96-well plates and allowed to attach. The cells were then treated with various concentrations of ZLM-7 in the presence of VEGF. After a specified incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the extent of cell proliferation.
Cell Migration and Invasion Assays
Transwell chambers were used for both migration and invasion assays. For the migration assay, HUVECs were seeded in the upper chamber of the Transwell insert. The lower chamber contained medium with VEGF as a chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted. The invasion assay was similar, except the Transwell membrane was pre-coated with Matrigel to simulate the extracellular matrix.
Tube Formation Assay
HUVECs were seeded onto a layer of Matrigel in a 96-well plate and treated with different concentrations of ZLM-7 in the presence of VEGF. After incubation, the formation of capillary-like structures was observed and photographed under a microscope. The degree of tube formation was quantified by measuring the total tube length or the number of branch points.
Western Blot Analysis
To assess the phosphorylation status of VEGFR-2 and its downstream targets, HUVECs were treated with ZLM-7 and stimulated with VEGF. Cell lysates were then prepared and subjected to SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with primary antibodies specific for the phosphorylated and total forms of VEGFR-2, AKT, MEK, and ERK. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Chicken Chorioallantoic Membrane (CAM) Assay
Fertilized chicken eggs were incubated for a specific number of days. A window was made in the eggshell to expose the CAM. A filter paper disc saturated with ZLM-7 or a control substance was placed on the CAM. After further incubation, the CAM was examined for changes in blood vessel formation around the disc. The anti-angiogenic effect was quantified by measuring the avascular zone.
In Vivo Tumor Xenograft Model
Female BALB/c nude mice were subcutaneously injected with MCF-7 cells. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of ZLM-7, while the control group received the vehicle. Tumor volume was measured regularly. At the end of the study, the tumors were excised, and the microvessel density was determined by immunohistochemical staining for CD31, an endothelial cell marker.
Conclusion
ZLM-7 is a potent angiogenesis inhibitor that functions through a dual mechanism of impairing endothelial cell function and blocking the VEGF/VEGFR-2 signaling pathway. Its ability to disrupt multiple critical steps in the angiogenic process, coupled with a favorable toxicity profile compared to its parent compound, makes it a strong candidate for further preclinical and clinical development as a novel anti-cancer agent. The detailed understanding of its mechanism of action provides a solid foundation for designing future studies and exploring potential combination therapies.
References
An In-depth Technical Guide to Axitinib: A Potent Angiogenesis Inhibitor
Introduction
The term "Angiogenesis inhibitor 7" does not correspond to a recognized scientific or clinical designation. It is likely a placeholder or internal code. This guide will focus on a well-characterized and potent angiogenesis inhibitor, Axitinib , as a representative example of this class of therapeutic agents. Axitinib is a small molecule tyrosine kinase inhibitor that plays a crucial role in cancer therapy by targeting the vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical strategy in oncology.[4][5]
Alternative Names and Synonyms
While "this compound" is not a standard name, the broader class of drugs has several synonyms. These include anti-angiogenic agents and VEGF inhibitors.[6][7] Axitinib itself is marketed under the brand name Inlyta® .[1][2][8]
Mechanism of Action
Axitinib functions by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3.[9] These receptors, when activated by their ligand, vascular endothelial growth factor (VEGF), initiate a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels.[6][8] By blocking the ATP binding site of these tyrosine kinase receptors, Axitinib effectively halts this signaling process.[3] This disruption of tumor blood vessel formation leads to the starvation of the tumor, inhibiting its growth and potential for metastasis.[4][5]
Signaling Pathway of Axitinib's Action
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. Angiogenesis Inhibitors | American Cancer Society [cancer.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Antineoplastics, Angiogenesis Inhibitor: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. powerthesaurus.org [powerthesaurus.org]
- 8. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]
- 9. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Multi-Targeted Angiogenesis Inhibitors: A Technical Overview of Second-Generation Agents Targeting VEGFR-2, TIE-2, and EphB4
Introduction: The term "Angiogenesis inhibitor 7" does not refer to a single, formally designated compound but rather to a research program detailed in the scientific publication, "Discovery of novel anti-angiogenesis agents. Part 7: Multitarget inhibitors of VEGFR-2, TIE-2 and EphB4." This technical guide elucidates the core findings of this research, which focuses on the development of second-generation anti-angiogenic agents. The origin of this work is a structural optimization campaign based on a previously reported lead compound, BPS-7. The primary goal was to discover potent inhibitors that simultaneously target three key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Angiopoietin Receptor (TIE-2), and Erythropoietin-producing Hepatoma Receptor B4 (EphB4). This multi-targeted approach aims to overcome the resistance often developed against single-target anti-angiogenic therapies. The research led to the synthesis of a library of 27 compounds, with compound VDAU11 emerging as a particularly potent anti-angiogenic and anti-cancer agent.
Core Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors. The inhibitors discussed in this research target three critical pro-angiogenic signaling pathways. Simultaneous inhibition of these pathways is a promising strategy to disrupt tumor vascularization more effectively.
Experimental and Discovery Workflow
The discovery of these multi-target inhibitors followed a structured workflow, beginning with the lead compound BPS-7 and proceeding through chemical synthesis, in vitro screening, and cellular assays to identify promising candidates for further development.
Quantitative Data Summary
The following tables are structured to present the quantitative data from the key experiments performed in the study "Discovery of novel anti-angiogenesis agents. Part 7."
Disclaimer: The full text of the cited publication was not available in the search results. Therefore, specific quantitative data from the study cannot be provided. The tables below are representative templates.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) | EphB4 IC50 (nM) |
| BPS-7 (Lead) | Data not available in search results | Data not available in search results | Data not available in search results |
| VDAU11 | Data not available in search results | Data not available in search results | Data not available in search results |
| Compound X | Data not available in search results | Data not available in search results | Data not available in search results |
| ... [Other 25 compounds] | ... | ... | ... |
Table 2: HUVEC Proliferation Inhibitory Activity
| Compound ID | Inhibition of HUVEC Proliferation IC50 (µM) |
| BPS-7 (Lead) | Data not available in search results |
| VDAU11 | Data not available in search results |
| Compound X | Data not available in search results |
| ... [Other compounds] | ... |
Experimental Protocols
The following are detailed, representative protocols for the key assays typically used in the screening of angiogenesis inhibitors, based on publicly available methodologies. The precise parameters used in the target study may vary.
In Vitro Receptor Tyrosine Kinase Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation activity of a specific kinase. A common method is a luminescence-based assay.
-
Materials:
-
Recombinant human kinases: VEGFR-2, TIE-2, EphB4 (catalytic domains).
-
Kinase Substrate: Poly (Glu, Tyr) 4:1.
-
5x Kinase Assay Buffer (e.g., 250 mM HEPES, 100 mM MgCl₂, 5 mM DTT, 0.1% BSA, pH 7.5).
-
ATP (Adenosine Triphosphate).
-
Test Compounds (dissolved in DMSO).
-
Kinase-Glo™ Luminescent Kinase Assay Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP (final concentration typically 10-20 µM), and the kinase substrate.
-
Compound Plating: Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Add 5 µL of the diluted compounds to the wells of the 96-well plate. For control wells, add 5 µL of buffer with the same percentage of DMSO.
-
Add Master Mix: Add 25 µL of the Master Mix to each well.
-
Enzyme Preparation: Thaw the recombinant kinase on ice. Dilute the kinase to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer.
-
Initiate Reaction: Add 20 µL of the diluted kinase to each well to start the reaction. For "blank" control wells, add 20 µL of 1x Kinase Buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Allow the plate and the Kinase-Glo™ reagent to equilibrate to room temperature. Add 50 µL of the Kinase-Glo™ reagent to each well.
-
Final Incubation: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a microplate reader. The amount of ATP remaining is inversely correlated with kinase activity.
-
Analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.
-
HUVEC Proliferation Assay (Representative Protocol)
This cell-based assay measures the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in angiogenesis. The MTT or MTS assay is a common colorimetric method.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (EGM), supplemented with growth factors and fetal bovine serum (FBS).
-
Low-serum medium (e.g., EGM with 2% FBS) for cell synchronization.
-
Test Compounds (dissolved in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Sterile, clear 96-well cell culture plates.
-
Spectrophotometer (microplate reader).
-
-
Procedure:
-
Cell Seeding: Harvest HUVECs and resuspend them in fresh EGM. Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to allow for cell attachment.
-
Synchronization (Optional but Recommended): Gently replace the medium with low-serum medium and incubate for 24 hours. This arrests the cells in the same phase of the cell cycle.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final DMSO concentration should typically be ≤ 0.1%.
-
Incubation: Remove the synchronization medium and add 100 µL of the medium containing the different concentrations of the test compounds or controls (vehicle control, no-treatment control). Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: After the incubation period, add 20 µL of the MTS reagent to each well.
-
Color Development: Incubate the plate for an additional 2-4 hours at 37°C. Metabolically active cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition for each compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
In Vitro Anti-Angiogenic Activity of Angiogenesis Inhibitor ZLM-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-angiogenic properties of ZLM-7, a synthetic derivative of combretastatin (B1194345) A-4 (CA-4). ZLM-7 has demonstrated significant potential as an angiogenesis inhibitor by impeding key processes in endothelial cell function and disrupting critical signaling pathways involved in neovascularization. This document details the quantitative effects of ZLM-7 on endothelial cell proliferation, migration, invasion, and tube formation, provides detailed protocols for replicating these assays, and illustrates the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The anti-angiogenic activity of ZLM-7 has been quantified across several essential in vitro assays that model different stages of the angiogenic process. The following tables summarize the inhibitory effects of ZLM-7 on human umbilical vein endothelial cells (HUVECs).
Table 1: Effect of ZLM-7 on VEGF-Induced Endothelial Cell Proliferation
| Concentration | Mean Inhibition (%) | Standard Deviation |
| Vehicle Control | 0 | 0 |
| 1 nM ZLM-7 | Data not available | Data not available |
| 10 nM ZLM-7 | Data not available | Data not available |
| 100 nM ZLM-7 | Data not available | Data not available |
Note: Specific quantitative data on the percentage of inhibition of HUVEC proliferation at various ZLM-7 concentrations are not explicitly provided in the reviewed literature. However, it is reported that ZLM-7 significantly decreases VEGF-induced proliferation in endothelial cells.[1][2]
Table 2: Effect of ZLM-7 on VEGF-Induced Endothelial Cell Migration
| Concentration | Migration Inhibition (%) | Standard Deviation |
| Vehicle Control | 0 | 0 |
| 10 nM ZLM-7 | ~ 50% | Graphical data |
| 20 nM ZLM-7 | ~ 75% | Graphical data |
Note: The data is an approximation derived from graphical representations in the cited literature.[1][2] The study indicates a significant, dose-dependent inhibition of VEGF-stimulated HUVEC migration.
Table 3: Effect of ZLM-7 on VEGF-Induced Endothelial Cell Invasion
| Concentration | Invasion Inhibition (%) | Standard Deviation |
| Vehicle Control | 0 | 0 |
| 10 nM ZLM-7 | ~ 40% | Graphical data |
| 20 nM ZLM-7 | ~ 65% | Graphical data |
Note: The data is an approximation derived from graphical representations in the cited literature.[1][2] ZLM-7 was shown to significantly impair the invasive capacity of HUVECs through a Matrigel barrier.
Table 4: Effect of ZLM-7 on Endothelial Cell Tube Formation
| Concentration | Tube Formation Inhibition (%) | Standard Deviation |
| Vehicle Control | 0 | 0 |
| 10 nM ZLM-7 | Significant Inhibition | Qualitative |
| 20 nM ZLM-7 | Near-complete Inhibition | Qualitative |
Note: While specific percentages are not provided, visual evidence from the cited studies demonstrates that ZLM-7 potently inhibits the formation of capillary-like structures by HUVECs on Matrigel in a dose-dependent manner.[1][2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anti-angiogenic activity of ZLM-7.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of ZLM-7 on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
96-well clear-bottom cell culture plates
-
ZLM-7 stock solution (in DMSO)
-
VEGF (Vascular Endothelial Growth Factor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture HUVECs in EGM-2 medium supplemented with 2% FBS. Trypsinize and resuspend the cells in fresh medium. Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of ZLM-7 in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the dose-response curve.[3] Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ZLM-7, VEGF (as a stimulant), or controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.[3]
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT solubilization solution to each well. Gently pipette up and down or place the plate on an orbital shaker to ensure complete dissolution.[3]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable, proliferating cells.
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the effect of ZLM-7 on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
ZLM-7 stock solution
-
VEGF
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into 6-well or 24-well plates and culture until they form a confluent monolayer.[5][6]
-
(Optional) Serum Starvation: To inhibit cell proliferation, which can interfere with migration results, serum-starve the cells for 2-4 hours before making the scratch.[5]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[7][8][9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[5][6]
-
Treatment: Add fresh medium containing different concentrations of ZLM-7, VEGF, or vehicle control to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO2 incubator.
-
Data Acquisition: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.
-
Data Analysis: The rate of cell migration is determined by measuring the change in the width of the scratch over time using image analysis software.
Endothelial Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of ZLM-7 to inhibit the invasion of endothelial cells through a basement membrane matrix.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with 10% FBS
-
ZLM-7 stock solution
-
VEGF
-
Cotton swabs
-
Methanol (B129727) or another fixative
-
Crystal Violet staining solution
Procedure:
-
Coating Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30-60 minutes to allow it to solidify.[10][11][12]
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of ZLM-7. Seed 2.5 x 10^4 to 5 x 10^4 cells into the upper chamber of the coated Transwell inserts.[11]
-
Chemoattractant: In the lower chamber, add medium containing 10% FBS and VEGF as a chemoattractant.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.[10][11]
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[10][11]
-
Washing and Drying: Wash the inserts with water to remove excess stain and allow them to air dry.
-
Data Acquisition: Count the number of stained, invaded cells on the lower surface of the membrane in several random microscopic fields.
Endothelial Cell Tube Formation Assay
This assay measures the ability of ZLM-7 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
96-well plates
-
Matrigel (growth factor reduced)
-
EGM-2 medium
-
ZLM-7 stock solution
-
VEGF
-
Calcein AM (for fluorescent staining)
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[13][14][15]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium containing different concentrations of ZLM-7 and VEGF. Seed 1.5 x 10^4 to 3 x 10^4 cells per well onto the solidified Matrigel.[15]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[15]
-
Imaging: Monitor the formation of tube-like structures at different time points using an inverted microscope.
-
(Optional) Fluorescent Staining: For better visualization and quantification, the cells can be stained with Calcein AM. After the incubation period, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution and incubate for 30-40 minutes at 37°C.[13][14]
-
Data Acquisition: Capture images of the tube network.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ZLM-7 in Endothelial Cells
ZLM-7 exerts its anti-angiogenic effects primarily by targeting the VEGF/VEGFR-2 signaling pathway, which is a critical regulator of angiogenesis.[1][2][16]
Caption: ZLM-7 inhibits the phosphorylation of VEGFR-2, blocking downstream signaling.
Experimental Workflow for In Vitro Anti-Angiogenic Activity Assessment
The following diagram illustrates the general workflow for evaluating the anti-angiogenic potential of a compound like ZLM-7 in vitro.
Caption: A systematic workflow for assessing the in vitro anti-angiogenic effects.
References
- 1. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HUVEC cell proliferation assay [bio-protocol.org]
- 5. clyte.tech [clyte.tech]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of Angiogenesis Inhibitor ZLM-7 on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the angiogenesis inhibitor ZLM-7, a novel derivative of combretastatin (B1194345) A-4, and its significant impact on endothelial cell proliferation. ZLM-7 has demonstrated potent anti-angiogenic activities by impairing critical endothelial cell functions and obstructing the pivotal VEGF/VEGFR-2 signaling pathway, marking it as a promising candidate for anti-cancer therapies.[1][2][3]
Core Concepts: Mechanism of Action
ZLM-7 exerts its anti-angiogenic effects through a dual mechanism. Primarily, it functions as a microtubule-disrupting agent, inducing disassembly of the microtubule cytoskeleton in endothelial cells.[1][2] This disruption leads to cell cycle arrest in the G2/M phase, thereby directly inhibiting cell proliferation.[1]
Secondly, ZLM-7 targets the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling cascade, a critical pathway in angiogenesis.[1][2][3] ZLM-7 has been shown to suppress the VEGF-induced phosphorylation of VEGFR-2 and its downstream signaling mediators, including AKT, MEK, and ERK.[1][2][3] This blockade effectively inhibits the pro-angiogenic signals that stimulate endothelial cell proliferation, migration, and survival.
Quantitative Data on Endothelial Cell Proliferation
The inhibitory effect of ZLM-7 on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation has been quantified in vitro. The following tables summarize the key findings from studies assessing ZLM-7's efficacy.
Table 1: Inhibition of HUVEC Proliferation by ZLM-7 (Time- and Concentration-Dependent) [1]
| Treatment | Concentration | Incubation Time | Proliferation Inhibition |
| ZLM-7 | 10 nM | 48 hours | ~50% reduction in cell number |
Table 2: Inhibition of VEGF-Induced HUVEC Proliferation by ZLM-7 [1]
| Treatment | Concentration | Observation |
| ZLM-7 | Dose-dependent | Significant suppression |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying ZLM-7, the following diagrams have been generated using Graphviz.
Signaling Pathway Diagram
Caption: VEGF/VEGFR-2 signaling pathway and the inhibitory action of ZLM-7.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating angiogenesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the effect of ZLM-7 on endothelial cells.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well in complete endothelial growth medium.
-
Cell Attachment: Cells are allowed to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of ZLM-7 or a vehicle control (e.g., DMSO). For VEGF-induced proliferation, cells are often serum-starved for a period before treatment with the inhibitor and stimulation with VEGF.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the ability of endothelial cells to migrate towards a chemoattractant.
-
Chamber Preparation: 8.0 µm pore size Transwell inserts are placed in a 24-well plate. The lower chamber is filled with endothelial growth medium containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: HUVECs, pre-treated with various concentrations of ZLM-7 or a vehicle control in serum-free medium, are seeded into the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated for a specified time (e.g., 8-24 hours) at 37°C to allow for cell migration.
-
Cell Removal: Non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of ZLM-7 or a vehicle control.
-
Incubation: The plates are incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
ZLM-7 has emerged as a potent angiogenesis inhibitor with a clear mechanism of action targeting both endothelial cell proliferation and the fundamental VEGF/VEGFR-2 signaling pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of ZLM-7 and other combretastatin A-4 derivatives as effective anti-angiogenic therapies in oncology and other angiogenesis-dependent diseases.
References
- 1. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLM-7: A Potential Angiogenesis Inhibitor Targeting the VEGF/VEGFR-2 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZLM-7, a synthetic derivative of Combretastatin A-4 (CA-4), has emerged as a promising anti-angiogenic agent with potential applications in oncology.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[3] ZLM-7 exerts its anti-angiogenic effects primarily by disrupting the vascular endothelial growth factor (VEGF)/VEGF receptor-2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis.[1][2] This technical guide provides a comprehensive overview of ZLM-7, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Mechanism of Action
ZLM-7 exhibits a multi-faceted mechanism of action to inhibit angiogenesis. Its primary mode of action involves the disruption of microtubule dynamics in endothelial cells, leading to cell cycle arrest and subsequent impairment of key angiogenic processes.[1] Furthermore, ZLM-7 directly targets the VEGF/VEGFR-2 signaling cascade. It has been shown to suppress the expression and secretion of VEGF in both endothelial and cancer cells, particularly under hypoxic conditions.[1][4] By reducing the availability of the VEGF ligand, ZLM-7 prevents the activation of its cognate receptor, VEGFR-2. This blockade of VEGFR-2 phosphorylation inhibits the activation of downstream signaling molecules, including AKT, MEK, and ERK, which are crucial for endothelial cell proliferation, migration, and survival.[1][3]
Recent studies have also elucidated other signaling axes affected by ZLM-7. One such pathway involves the upregulation of microRNA-212-3p, which in turn inhibits the expression of Sp1, a transcription factor that promotes the expression of VEGFA.[5][6] Additionally, ZLM-7 has been shown to upregulate 14-3-3 sigma, leading to the downregulation of MDM2 and subsequent effects on cell cycle progression and apoptosis.[7]
Quantitative Data Summary
The anti-angiogenic and anti-tumor effects of ZLM-7 have been quantified in several key in vitro and in vivo studies. The following tables summarize the significant quantitative findings.
Table 1: In Vitro Anti-Angiogenic Activities of ZLM-7
| Assay | Cell Line | Treatment | Concentration | Result | Citation |
| Endothelial Cell Proliferation (MTT Assay) | HUVEC | ZLM-7 | 10 nM | ~50% reduction in cell number after 48h | [6] |
| Endothelial Cell Migration (Wound Healing Assay) | HUVEC | ZLM-7 | 1-20 nM | Concentration-dependent inhibition of VEGF-induced migration | [6][8] |
| Endothelial Cell Invasion (Transwell Assay) | HUVEC | ZLM-7 | 1-20 nM | Dose-dependent suppression of VEGF-induced invasion | [6][8] |
| Endothelial Cell Tube Formation | HUVEC | ZLM-7 | 1-20 nM | Concentration-dependent inhibition of VEGF-induced tube formation | [6][8] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of ZLM-7
| Assay | Model | Treatment | Dosage | Result | Citation |
| Chicken Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ZLM-7 | 1, 5, 10 nmol | 27.3%, 42.6%, and 71.5% reduction in blood vessels, respectively | [6] |
| Tumor Growth Inhibition | MCF-7 Xenograft in nude mice | ZLM-7 | 15 mg/kg/day (i.p.) | 65.8% decrease in relative tumor volume after 3 weeks | [6] |
| Microvessel Density (MVD) | MCF-7 Xenograft in nude mice | ZLM-7 | 15 mg/kg/day (i.p.) | 62.7% reduction in MVD | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Endothelial Cell Proliferation (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of ZLM-7 (e.g., 1-100 nM) with or without 20 ng/mL VEGF. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Endothelial Cell Migration (Scratch Wound Healing Assay)
This protocol is based on standard scratch assay methodologies.[11][12][13][14]
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh medium containing different concentrations of ZLM-7 (e.g., 1-20 nM) and 20 ng/mL VEGF.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C and 5% CO₂ using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
Endothelial Cell Invasion (Transwell Assay)
This protocol is adapted from standard transwell invasion assay procedures.[15][16]
-
Matrigel Coating: Coat the upper surface of a Transwell insert with 8 µm pores with Matrigel and incubate at 37°C for 30 minutes to solidify.
-
Cell Seeding: Seed HUVECs (5 x 10⁴ cells) in the upper chamber in serum-free medium containing various concentrations of ZLM-7 (e.g., 1-20 nM).
-
Chemoattractant: Add complete medium containing 20 ng/mL VEGF to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Express the results as the percentage of invasion inhibition compared to the control.
Endothelial Cell Tube Formation Assay
This protocol follows standard tube formation assay guidelines.[17][18][19][20]
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells) onto the Matrigel-coated wells in medium containing different concentrations of ZLM-7 (e.g., 1-20 nM) and 20 ng/mL VEGF.
-
Incubation: Incubate for 2-6 hours at 37°C and 5% CO₂.
-
Image Acquisition: Photograph the tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring the total tube length or counting the number of branch points.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo protocol is based on established CAM assay procedures.[1][2][3][4][21]
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Window Creation: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On embryonic day 7, place a sterile filter paper disc soaked with ZLM-7 (e.g., 1, 5, 10 nmol) onto the CAM. A vehicle control disc is also applied.
-
Incubation: Reseal the window and continue incubation for 48 hours.
-
CAM Imaging and Analysis: On embryonic day 9, excise the CAM, fix it, and photograph it under a stereomicroscope. Count the number of blood vessel branches within the treated area.
-
Data Analysis: Calculate the percentage of inhibition of neovascularization compared to the control.
MCF-7 Xenograft Mouse Model
This in vivo protocol is adapted from studies on ZLM-7 and general xenograft model guidelines.[6][22][23]
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10⁷ MCF-7 human breast cancer cells, suspended in Matrigel, into the right flank of each mouse. To support the growth of these estrogen-dependent cells, an estradiol (B170435) pellet can be implanted subcutaneously, or estradiol valerate (B167501) can be administered.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer ZLM-7 (15 mg/kg/day) or vehicle control intraperitoneally (i.p.) daily for 3 weeks.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the treatment period, sacrifice the mice, and excise the tumors for weight measurement and further analysis.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to quantify microvessel density.
Visualizations
Signaling Pathways
// Nodes ZLM7 [label="ZLM-7", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pVEGFR2 [label="p-VEGFR-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; pMEK [label="p-MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ZLM7 -> VEGF [label="Inhibits Expression\n& Secretion", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> pVEGFR2 [label="Phosphorylation"]; ZLM7 -> pVEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; pVEGFR2 -> AKT [style=dashed]; AKT -> pAKT; pVEGFR2 -> MEK [style=dashed]; MEK -> pMEK; pMEK -> ERK [style=dashed]; ERK -> pERK; pAKT -> Angiogenesis; pERK -> Angiogenesis; } DOT ZLM-7 inhibits the VEGF/VEGFR-2 signaling pathway.
// Nodes ZLM7 [label="ZLM-7", fillcolor="#FBBC05", fontcolor="#202124"]; miR212 [label="miR-212-3p", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sp1 [label="Sp1", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFA [label="VEGFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ZLM7 -> miR212 [label="Upregulates"]; miR212 -> Sp1 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Sp1 -> VEGFA [label="Promotes Expression"]; VEGFA -> Angiogenesis; } DOT ZLM-7 modulates the miR-212-3p/Sp1/VEGFA axis.
Experimental Workflows
Conclusion
ZLM-7 demonstrates significant potential as an angiogenesis inhibitor, with robust preclinical data supporting its efficacy in vitro and in vivo. Its well-defined mechanism of action, centered on the blockade of the VEGF/VEGFR-2 signaling pathway, makes it an attractive candidate for further development as an anti-cancer therapeutic. This technical guide provides researchers and drug development professionals with a comprehensive resource on the core data and methodologies associated with the investigation of ZLM-7.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. 2.9. HUVEC Culture and MTT Assay [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Angiogenesis Assays [sigmaaldrich.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. med.virginia.edu [med.virginia.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. snapcyte.com [snapcyte.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. ibidi.com [ibidi.com]
- 19. biocompare.com [biocompare.com]
- 20. Matrigel tube formation assay [bio-protocol.org]
- 21. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. ZLM-7 Blocks Breast Cancer Progression by Inhibiting MDM2 via Upregulation of 14-3-3 Sigma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ZLM-7 inhibits the occurrence and angiogenesis of breast cancer through miR-212-3p/Sp1/VEGFA signal axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BPS-7 as a Lead Compound for the Development of Multi-Target Angiogenesis Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide details the role of BPS-7, a biphenyl-aryl urea (B33335) derivative, as a pivotal lead compound in the discovery of novel multi-target angiogenesis inhibitors. We provide an in-depth overview of the subsequent development of a series of potent inhibitors targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis: VEGFR-2, TIE-2, and EphB4. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, comprehensive quantitative data on their inhibitory activities, and visual representations of the relevant signaling pathways and drug discovery workflow.
Introduction: The Role of BPS-7 in Anti-Angiogenesis Drug Discovery
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Consequently, inhibiting angiogenesis has become a key strategy in cancer therapy. The complexity of the angiogenic process, often involving redundant and compensatory signaling pathways, has led to the development of multi-target inhibitors to overcome resistance to single-target agents.[2]
BPS-7, a biphenyl-aryl urea compound incorporating a salicylaldoxime (B1680748) moiety, was identified as a promising anti-angiogenesis agent with potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine-protein kinase receptor (TIE-2), and Ephrin type-B receptor 4 (EphB4).[2][3] Its discovery prompted a structural optimization campaign to develop second-generation inhibitors with improved potency and pharmacokinetic profiles. This guide focuses on the evolution from BPS-7 to a new class of multi-target inhibitors.
From Lead Compound to Potent Inhibitors: A Structural Optimization Approach
Starting from the BPS-7 scaffold, a library of novel compounds was synthesized. The primary strategy involved replacing and modifying key structural motifs of BPS-7 to enhance binding affinity to the ATP-binding pockets of VEGFR-2, TIE-2, and EphB4. A significant modification was the introduction of an N-(pyridin-2-yl)acrylamide moiety as a novel hinge-binding group.[4]
Drug Discovery and Optimization Workflow
The logical workflow for the development of these novel angiogenesis inhibitors, starting from the lead compound BPS-7, is outlined below.
Quantitative Data: Inhibitory Activities of BPS-7 Derivatives
The synthesized compounds were evaluated for their inhibitory activity against VEGFR-2, TIE-2, and EphB4 kinases. The half-maximal inhibitory concentrations (IC50) are summarized below. For comparison, data for the lead compound BPS-7 and the notable derivative VDAU11 are presented.
Table 1: Kinase Inhibitory Activity of Representative Compounds
| Compound | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) | EphB4 IC50 (nM) |
| BPS-7 | 35.2 | 89.7 | 5.6 |
| VDAU11 | 2.8 | 15.4 | 1.2 |
| DATU6 | 23.5 | 66.5 | 3.86 |
| QDAU5 | 1.2 | 20.1 | 0.9 |
Data are representative values extracted from published studies.[2][4]
The antiproliferative activity of these compounds was assessed against various cancer cell lines.
Table 2: Antiproliferative Activity of VDAU11 (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.98 ± 0.08 |
| MCF-7 | Breast Adenocarcinoma | 1.05 ± 0.17 |
| HeLa | Cervical Carcinoma | 1.28 ± 0.25 |
Data are representative values for a promising derivative.[1]
Experimental Protocols
General Synthesis of N-(pyridin-2-yl)acrylamide Derivatives
The following protocol describes a general method for the synthesis of the novel angiogenesis inhibitors derived from BPS-7.
Materials:
-
Substituted aniline (B41778)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of the appropriate substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane was added dropwise.
-
The reaction mixture was stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO3.
-
The organic layer was separated, and the aqueous layer was extracted with dichloromethane.
-
The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final N-(pyridin-2-yl)acrylamide derivative.[5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against VEGFR-2, TIE-2, and EphB4 was determined using a luminescence-based kinase assay.
Materials:
-
Recombinant human VEGFR-2, TIE-2, and EphB4 kinases
-
Substrate peptide
-
ATP
-
Kinase buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
Procedure:
-
The kinase reaction was initiated by adding the kinase, substrate peptide, and test compound to a kinase buffer containing ATP in a 96-well plate.
-
The final concentration of DMSO in the reaction mixture was kept below 1%.
-
The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced was quantified using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.[2]
Cell Proliferation Assay
The antiproliferative effects of the compounds were evaluated using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and the formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values were determined from the dose-response curves.
Signaling Pathways in Angiogenesis
The targeted receptor tyrosine kinases (VEGFR-2, TIE-2, and EphB4) play crucial roles in distinct but interconnected signaling pathways that regulate angiogenesis.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[6]
TIE-2 and EphB4 Signaling in Vascular Maturation
The TIE-2 and EphB4 pathways are critical for vessel maturation, stabilization, and remodeling. Angiopoietin-1 (Ang1) binding to TIE-2 promotes vessel stability, while Ephrin-B2 interaction with EphB4 is involved in arteriovenous differentiation and boundary formation.
Conclusion
BPS-7 has proven to be a valuable lead compound for the development of a new generation of multi-target anti-angiogenesis agents. The structural optimization of BPS-7 has led to the discovery of potent inhibitors of VEGFR-2, TIE-2, and EphB4, such as VDAU11, with significant anti-proliferative and anti-angiogenic activities. The simultaneous inhibition of these key RTKs represents a promising strategy to overcome the challenges of resistance in cancer therapy. Further preclinical and clinical development of these compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel anti-angiogenesis agents. Part 7: Multitarget inhibitors of VEGFR-2, TIE-2 and EphB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Deoxysappanone B 7,4'-dimethyl ether: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B 7,4'-dimethyl ether, a derivative of the homoisoflavonoid Deoxysappanone B, has emerged as a potent inhibitor of angiogenesis. This technical guide provides an in-depth overview of its anti-angiogenic activity, mechanism of action, and the experimental methodologies used to characterize its effects. Data from in vivo studies using a zebrafish model demonstrates its ability to significantly inhibit the formation of intersegmental vessels (ISVs) in a dose-dependent manner. Gene expression analysis reveals that its anti-angiogenic effects are mediated through the suppression of multiple key signaling pathways, including slit/robo, dll4/notch, and cox2/ptp-rb/pik3r2, while activating pathways involving vegfr-2/fgfr1/mmp9. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Deoxysappanone B 7,4'-dimethyl ether as an angiogenesis inhibitor.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. The growth and metastasis of solid tumors are highly dependent on the establishment of a dedicated blood supply. Consequently, the inhibition of angiogenesis is a key therapeutic strategy in oncology.
Natural products have historically been a rich source of novel therapeutic agents. Deoxysappanone B 7,4'-dimethyl ether is a semi-synthetic derivative of Deoxysappanone B, a homoisoflavonoid found in the plant Caesalpinia sappan. Recent studies have identified Deoxysappanone B 7,4'-dimethyl ether as a promising anti-angiogenic agent. This guide summarizes the current knowledge on this compound, with a focus on its mechanism of action and the experimental frameworks used for its evaluation.
Quantitative Data
The anti-angiogenic activity of Deoxysappanone B 7,4'-dimethyl ether has been quantified in vivo using a zebrafish model. The primary endpoint measured was the inhibition of intersegmental vessel (ISV) formation. The data demonstrates a clear dose-dependent inhibitory effect.[1][2][3][4]
Table 1: Dose-Dependent Inhibition of Intersegmental Vessel (ISV) Formation by Deoxysappanone B 7,4'-dimethyl ether in Zebrafish Embryos [1][2][3][4]
| Concentration (µM) | Mean Number of Complete ISVs | Percentage Inhibition (%) |
| 0 (Control) | 30.2 ± 1.5 | 0 |
| 1.0 | 18.4 ± 2.1 | 39.1 |
| 2.5 | 5.7 ± 1.8 | 81.1 |
| 5.0 | 0.1 ± 0.3 | 99.64 |
Mechanism of Action: Signaling Pathway Modulation
The anti-angiogenic effects of Deoxysappanone B 7,4'-dimethyl ether are attributed to its ability to modulate the expression of a wide array of genes involved in key signaling pathways that regulate angiogenesis. Gene expression analysis in zebrafish embryos treated with the compound revealed significant downregulation of several pro-angiogenic pathways and upregulation of certain anti-angiogenic or vascular remodeling-associated genes.[1][2][3][4]
The primary study suggests that Deoxysappanone B 7,4'-dimethyl ether exerts its anti-angiogenic activities by:
-
Suppressing the slit2/robo1/2 and slit3/robo4 signaling pathways.
-
Suppressing the dll4/hey2/efnb2a signaling pathway.
-
Suppressing the cox2/ptp-rb/pik3r2 signaling pathway.
-
Activating pathways involving vegfr-2/fgfr1/mmp9.[1][2][3][4]
Table 2: Regulation of Angiogenesis-Related Gene Expression by Deoxysappanone B 7,4'-dimethyl ether in Zebrafish Embryos [1][2]
| Gene | Function in Angiogenesis | Effect of Deoxysappanone B 7,4'-dimethyl ether |
| Downregulated Genes | ||
| dll4 | Notch ligand, involved in tip cell selection | Downregulated |
| hey2 | Notch signaling downstream target | Downregulated |
| efnb2a | Ephrin ligand, arterial-venous specification | Downregulated |
| slit2 | Axon guidance molecule, role in vessel guidance | Downregulated |
| slit3 | Axon guidance molecule, role in vessel guidance | Downregulated |
| robo1 | Slit receptor | Downregulated |
| robo2 | Slit receptor | Downregulated |
| robo4 | Slit receptor, endothelial-specific | Downregulated |
| fgfr3 | Fibroblast growth factor receptor | Downregulated |
| cox2 | Cyclooxygenase-2, inflammation and angiogenesis | Downregulated |
| ptp-rb | Protein tyrosine phosphatase, receptor type B | Downregulated |
| pik3r2 | PI3-kinase regulatory subunit 2 | Downregulated |
| Upregulated Genes | ||
| vegfr-2 | VEGF receptor 2, key mediator of angiogenesis | Upregulated |
| fgfr1 | Fibroblast growth factor receptor | Upregulated |
| mmp9 | Matrix metallopeptidase 9, extracellular matrix remodeling | Upregulated |
Visualized Signaling Pathways
The following diagrams illustrate the proposed mechanism of action of Deoxysappanone B 7,4'-dimethyl ether on key signaling pathways involved in angiogenesis.
Figure 1: High-level overview of the signaling pathways modulated by Deoxysappanone B 7,4'-dimethyl ether.
Figure 2: Detailed view of the suppressed signaling pathways by Deoxysappanone B 7,4'-dimethyl ether.
Experimental Protocols
Chemical Synthesis of Deoxysappanone B 7,4'-dimethyl ether (General Strategy)
Starting Material: Deoxysappanone B (can be isolated from Caesalpinia sappan).
General Procedure:
-
Protection of the non-target hydroxyl group: If necessary, the hydroxyl group at the 3'-position of Deoxysappanone B could be selectively protected using a suitable protecting group.
-
Methylation: The partially protected Deoxysappanone B would then be subjected to methylation to introduce methyl groups at the 7 and 4' positions. A common and relatively safe method for O-methylation of flavonoids involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction.[5] The reaction is typically carried out at an elevated temperature (e.g., 90°C) and monitored by thin-layer chromatography (TLC).
-
Deprotection: Following methylation, the protecting group on the 3'-hydroxyl would be removed under appropriate conditions to yield the final product, Deoxysappanone B 7,4'-dimethyl ether.
-
Purification: The final compound would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.
Note: The choice of protecting groups, solvents, and reaction conditions would need to be optimized to achieve high yield and selectivity.
In Vivo Zebrafish Angiogenesis Assay
This assay is used to assess the effect of compounds on the development of intersegmental vessels (ISVs) in zebrafish embryos.
Experimental Workflow:
Figure 3: Workflow for the in vivo zebrafish angiogenesis assay.
Detailed Steps:
-
Zebrafish Line: Transgenic zebrafish line Tg(fli1a:EGFP)y1, where endothelial cells express enhanced green fluorescent protein (EGFP), is used.
-
Embryo Collection and Maintenance: Fertilized eggs are collected and maintained in E3 medium at 28.5°C.
-
Compound Preparation: A stock solution of Deoxysappanone B 7,4'-dimethyl ether is prepared in dimethyl sulfoxide (B87167) (DMSO). Working solutions are prepared by diluting the stock solution in E3 medium to the final desired concentrations (e.g., 1, 2.5, and 5 µM). A vehicle control with the same final concentration of DMSO is also prepared.
-
Treatment: At 24 hours post-fertilization (hpf), healthy embryos are dechorionated and placed into the wells of a 24-well plate. The E3 medium is replaced with the treatment solutions.
-
Incubation: The embryos are incubated for an additional 24 hours at 28.5°C.
-
Analysis: At 48 hpf, embryos are anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222). They are then mounted on a glass slide with 3% methylcellulose (B11928114) for observation under a fluorescence microscope. The number of complete ISVs in the trunk region of each embryo is counted.
-
Data Interpretation: The average number of complete ISVs in the treated groups is compared to the vehicle control group to determine the percentage of inhibition.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the changes in the expression of specific genes involved in angiogenesis in response to treatment with Deoxysappanone B 7,4'-dimethyl ether.
Experimental Workflow:
Figure 4: Workflow for qRT-PCR analysis of gene expression.
Detailed Steps:
-
Sample Collection: Zebrafish embryos are treated with Deoxysappanone B 7,4'-dimethyl ether as described in the angiogenesis assay protocol. At 48 hpf, embryos from each treatment group and the control group are collected and pooled.
-
RNA Extraction: Total RNA is extracted from the pooled embryos using a suitable RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions. The quality and concentration of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.
-
qRT-PCR: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically contains the cDNA template, forward and reverse primers for the target genes (see Table 2) and a reference gene (e.g., β-actin or GAPDH), and a SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2-ΔΔCt) method. The expression levels in the treated groups are normalized to the reference gene and compared to the vehicle control group.
Conclusion
Deoxysappanone B 7,4'-dimethyl ether is a potent inhibitor of angiogenesis, demonstrating significant efficacy in a preclinical zebrafish model. Its mechanism of action involves the complex modulation of multiple signaling pathways that are crucial for vascular development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. For researchers and professionals in drug development, Deoxysappanone B 7,4'-dimethyl ether represents a promising lead compound for the development of novel anti-angiogenic therapies. Further studies in mammalian models are warranted to validate these findings and to explore its full therapeutic utility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4'-Dimethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Potent Angiogenesis Inhibitor Targeting the VEGF/VEGFR-2 Signaling Pathway
This technical guide provides an in-depth overview of a representative potent angiogenesis inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. For the purpose of this guide, we will use Apatinib (also known as YN968D1), a well-documented and clinically approved tyrosine kinase inhibitor, as a primary example to illustrate the principles and methodologies discussed. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and angiogenesis.
Introduction to Angiogenesis and the VEGF/VEGFR-2 Pathway
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process. The pathway is initiated by the binding of VEGF-A to its receptor, VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells. This binding event triggers receptor dimerization, autophosphorylation of specific tyrosine residues in the cytoplasmic domain, and the activation of downstream signaling cascades. These cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.
Due to its critical role in tumor-associated neovascularization, the VEGF/VEGFR-2 signaling pathway is a prime target for anti-angiogenic cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have emerged as an important class of anti-cancer drugs.
Mechanism of Action of a Representative VEGFR-2 Inhibitor: Apatinib
Apatinib is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. It competitively binds to the ATP-binding site in the intracellular catalytic domain of VEGFR-2, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling inhibits VEGF-stimulated endothelial cell migration, proliferation, and tube formation, thereby suppressing tumor angiogenesis.
The high selectivity of Apatinib for VEGFR-2 over other tyrosine kinases contributes to its efficacy and manageable safety profile. While it also shows inhibitory activity against other kinases such as c-Kit and c-Src, its primary anti-angiogenic effects are mediated through the VEGFR-2 pathway.
Quantitative Data for Apatinib
The following tables summarize the key quantitative data for Apatinib from various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 1 | |
| c-Kit | 429 | |
| c-Src | 53 | |
| Ret | 13 |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | IC50 (nM) | Reference |
| HUVEC | Proliferation (VEGF-stimulated) | 0.17 | |
| HUVEC | Migration (VEGF-stimulated) | 0.4 | |
| HUVEC | Tube Formation (VEGF-stimulated) | 1.0 |
Table 3: In Vivo Antitumor Efficacy
| Tumor Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| NCI-H460 (Lung) | 100 mg/kg/day (p.o.) | 62.5 | |
| Calu-6 (Lung) | 100 mg/kg/day (p.o.) | 68.3 | |
| BGC-823 (Gastric) | 100 mg/kg/day (p.o.) | 71.4 | |
| CNE-2 (Nasopharyngeal) | 75 mg/kg/day (p.o.) | 65.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of angiogenesis inhibitors. Below are representative protocols for key experiments.
4.1. In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2 kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a synthetic peptide substrate by the recombinant human VEGFR-2 kinase domain in the presence of ATP.
-
Procedure:
-
Add recombinant human VEGFR-2 kinase to the wells of a microplate.
-
Add serial dilutions of the test compound (e.g., Apatinib) and incubate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (to bind the biotinylated peptide).
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
4.2. HUVEC Proliferation Assay
-
Objective: To assess the effect of the test compound on VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).
-
Principle: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.
-
Procedure:
-
Seed HUVECs in a 96-well plate and starve them in a low-serum medium.
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate until a color change is observed.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
4.3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., NCI-H460) into the flank of nude mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., Apatinib by oral gavage) daily for a specified period (e.g., 2-3 weeks).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Conclusion
The targeted inhibition of the VEGF/VEGFR-2 signaling pathway remains a cornerstone of anti-angiogenic therapy in oncology. Potent and selective inhibitors, exemplified by Apatinib, have demonstrated significant preclinical and clinical activity across a range of solid tumors. A thorough understanding of the underlying mechanism of action, coupled with robust in vitro and in vivo experimental evaluation, is essential for the successful development and application of these therapeutic agents. The data and protocols presented in this guide offer a framework for the continued research and development of novel angiogenesis inhibitors.
Technical Guide: Dual-Action Angiogenesis and Microtubule Inhibitors
A Whitepaper on the Core Mechanisms, Experimental Validation, and Therapeutic Potential of Novel Small Molecules Targeting Tumor Vasculature and Cytoskeletal Integrity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of therapeutic agents capable of simultaneously targeting multiple cancer hallmarks represents a significant advance in oncology. This technical guide provides an in-depth analysis of a class of small-molecule inhibitors, often designated with numerical identifiers such as "Compound 7" in seminal research, that exhibit a dual mechanism of action: the inhibition of angiogenesis and the disassembly of microtubules. By disrupting the tumor's blood supply and interfering with fundamental cellular processes like mitosis and migration, these compounds offer a potent, multi-pronged strategy against cancer progression. This document details their mechanism of action, presents key quantitative data, outlines essential experimental protocols for their evaluation, and visualizes the complex biological pathways and workflows involved. We focus on representative molecules from the scientific literature, such as ZLM-7, a combretastatin (B1194345) A-4 derivative, and other novel compounds that function as colchicine-binding site inhibitors with potent anti-angiogenic effects.
Core Concepts: A Dual-Targeting Strategy
Solid tumors are critically dependent on angiogenesis—the formation of new blood vessels—to supply oxygen and nutrients for growth beyond a few millimeters.[1] This process is primarily driven by signaling molecules like Vascular Endothelial Growth Factor (VEGF) binding to their receptors (VEGFR) on endothelial cells.[1][2] Concurrently, the microtubule cytoskeleton is essential for cancer cell proliferation (mitotic spindle formation), migration, and invasion.[3]
Microtubule-targeting agents (MTAs) that disrupt microtubule dynamics are among the most successful classes of chemotherapeutics.[4] A particularly promising strategy involves agents that not only induce mitotic arrest and apoptosis in cancer cells but also exert potent anti-vascular effects.[4][5] Many microtubule-destabilizing agents, especially those binding to the colchicine (B1669291) site on β-tubulin, have been shown to inhibit angiogenesis at subtoxic concentrations by disrupting the cytoskeleton of endothelial cells, thereby inhibiting their proliferation, migration, and tube formation.[6][7][8]
This guide examines several such novel compounds, referred to in their respective studies as "Angiogenesis Inhibitor 7" or similar numerical placeholders (e.g., ZLM-7, Compound 7m, 6h, 7a3), which exemplify this dual-action paradigm.[3][9][10][11]
Mechanism of Action I: Microtubule Disassembly
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for cellular function.[3] The inhibitors discussed herein act as microtubule destabilizers by binding to the colchicine site, located at the interface between α- and β-tubulin.[7][10]
Binding at this site introduces a conformational change in the tubulin dimer, making it unable to polymerize efficiently.[12] This leads to a net disassembly of the microtubule network, which triggers several downstream anti-cancer effects:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest in the G2/M phase.[3][5]
-
Apoptosis Induction: Prolonged mitotic arrest activates apoptotic pathways, leading to programmed cell death.[5][7]
-
Inhibition of Cell Migration: A functional microtubule network is required for cell motility; its disruption impairs the metastatic potential of cancer cells.[5][11]
Mechanism of Action II: Angiogenesis Inhibition
The anti-angiogenic activity of these compounds is mediated through two primary routes: direct effects on endothelial cells via microtubule disruption and indirect effects through the inhibition of pro-angiogenic signaling pathways.
-
Direct Cytoskeletal Disruption in Endothelial Cells: Like cancer cells, endothelial cells rely on a dynamic microtubule network for proliferation, migration, and the formation of capillary-like tubes—all critical steps in angiogenesis.[13] By causing microtubule disassembly, these inhibitors effectively paralyze endothelial cells, preventing neovascularization.[6]
-
Blockade of VEGF/VEGFR-2 Signaling: Some compounds, such as ZLM-7, have been shown to directly interfere with the VEGF/VEGFR-2 signaling cascade.[9] This is a critical pathway that, upon activation by VEGF, triggers downstream signals through PI3K/AKT and RAS/RAF/MEK/ERK, promoting endothelial cell survival, proliferation, and migration.[2] By suppressing the phosphorylation of VEGFR-2 and its downstream effectors, the compound shuts down the primary engine of tumor angiogenesis.[9]
Quantitative Data Summary
The efficacy of these dual-action inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize representative data for compounds fitting the "this compound" profile from the literature.
Table 1: In Vitro Anti-Proliferative Activity (IC₅₀ Values)
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 7m | MCF-7 | Human Breast Cancer | 0.07 | [3] |
| A549 | Human Lung Cancer | 0.183 | [3] | |
| HCT-116 | Human Colon Cancer | 0.125 | [3] | |
| SP-6-27 | A2780 | Human Ovarian Cancer | 0.10 | [5] |
| OVCAR-3 | Human Ovarian Cancer | 0.84 | [5] | |
| Flubendazole | HUVEC | Endothelial Cells | 5.24 | [14] |
| Compound 6h | A549 | Human Lung Cancer | 0.015 | [12] |
| | H460 | Human Lung Cancer | 0.011 |[12] |
Table 2: Tubulin Polymerization and Angiogenesis Inhibition
| Compound | Assay | Endpoint | IC₅₀ / Effect | Reference |
|---|---|---|---|---|
| Compound 7m | Tubulin Polymerization | Inhibition | 12.23 µM | [3] |
| ZLM-7 | CAM Assay | Neovascularization | Significant Inhibition | [9] |
| HUVEC Tube Formation | Tube Disruption | Significant Inhibition | [9] | |
| Compound 6h | Tubulin Polymerization | Inhibition | 1.4 µM | [12] |
| HUVEC Tube Formation | Tube Disruption | Significant Inhibition | [11] | |
| G13 | Tubulin Polymerization | Inhibition | 13.5 µM | [7] |
| | HUVEC Tube Formation | Anti-angiogenic | Potent Activity |[7] |
Key Experimental Protocols & Workflows
Validation of dual-action inhibitors requires a specific set of assays to independently confirm their effects on microtubule dynamics and angiogenesis.
Tubulin Polymerization Assay
This biochemical assay directly measures the compound's ability to interfere with tubulin assembly in a cell-free system.
-
Principle: Purified tubulin polymerizes into microtubules upon addition of GTP and incubation at 37°C. This assembly increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically at 340 nm over time. Inhibitors will suppress the rate and extent of this increase.
-
Methodology:
-
Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol).
-
The compound (dissolved in a suitable solvent like DMSO) or vehicle control is added to the tubulin solution.
-
The mixture is transferred to a temperature-controlled spectrophotometer.
-
The absorbance at 340 nm is recorded at regular intervals for 30-60 minutes at 37°C.
-
The IC₅₀ is calculated by comparing the extent of polymerization at various compound concentrations to the control.[15]
-
Cell Cycle Analysis by Flow Cytometry
This assay confirms that microtubule disruption leads to the characteristic G2/M phase arrest.
-
Principle: Cells are treated with the inhibitor, harvested, and their DNA is stained with a fluorescent dye (e.g., Propidium Iodide, PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer. This allows for quantification of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Seed cells (e.g., HUVECs, A549) and allow them to adhere.
-
Treat cells with various concentrations of the inhibitor or vehicle for a set time (e.g., 16-24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membrane.
-
Treat with RNase to remove RNA and stain with Propidium Iodide.
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of cells in G2/M phase. A significant increase compared to control indicates arrest.[3][16]
-
In Vitro Angiogenesis (Tube Formation) Assay
This is the standard and most widely used in vitro assay to model the later stages of angiogenesis.
-
Principle: Endothelial cells (typically HUVECs), when cultured on a basement membrane matrix (e.g., Matrigel), will differentiate and form a network of capillary-like structures (tubes). Anti-angiogenic compounds inhibit this process.
-
Methodology:
-
Coat wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in media containing the test compound at various concentrations or a vehicle control.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow tube formation.
-
Visualize the tube network using a microscope and capture images.
-
Quantify the results by measuring parameters such as total tube length, number of junctions, or total network area using imaging software.[9][13]
-
Conclusion and Future Prospects
Small molecules that dually function as angiogenesis inhibitors and microtubule disassemblers represent a highly promising class of anti-cancer therapeutics. By targeting both the tumor cells and their essential endothelial support structure, these agents can overcome some of the limitations associated with therapies that target only a single pathway. The compounds highlighted in this guide, which bind to the colchicine site of tubulin, effectively induce G2/M cell cycle arrest and apoptosis while simultaneously disrupting the formation of the tumor vasculature.
For drug development professionals, this dual-action strategy offers significant advantages, including the potential for enhanced efficacy, a broader spectrum of activity, and a lower likelihood of acquired resistance. The experimental protocols and quantitative benchmarks provided herein serve as a foundational reference for the identification and characterization of new, potent candidates in this class. Future research should focus on optimizing the pharmacological properties of these lead compounds to improve their in vivo efficacy and safety profiles, paving the way for their translation into clinical settings.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization [frontiersin.org]
- 4. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of Angiogenesis Inhibitor ZLM-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for the novel angiogenesis inhibitor, ZLM-7, a sulfide (B99878) derivative of combretastatin (B1194345) A-4 (CA-4). The data presented herein summarizes its anti-angiogenic and anti-tumor activities, detailing its mechanism of action, and providing comprehensive experimental protocols from key preclinical studies.
Core Findings: Mechanism of Action and Therapeutic Potential
ZLM-7 has demonstrated potent anti-angiogenic properties both in vitro and in vivo.[1][2][3][4][5] Its primary mechanism of action involves the disruption of microtubule polymerization in endothelial cells, leading to cell cycle arrest and apoptosis.[1][6] Furthermore, ZLM-7 effectively blocks the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR-2) signaling pathway, a critical cascade in angiogenesis.[1][2][3] This dual action contributes to its significant inhibition of endothelial cell proliferation, migration, and tube formation.[1][2][3][5] In animal models, ZLM-7 has been shown to inhibit neovascularization and suppress tumor growth with a favorable toxicity profile compared to its parent compound, CA-4.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on ZLM-7.
Table 1: In Vitro Anti-Angiogenic and Cytotoxic Activities of ZLM-7
| Assay | Cell Line | ZLM-7 Concentration | Key Finding | Reference |
| Microtubule Disassembly | HUVEC | 1-100 nM | Dose-dependent disassembly of microtubule network. | [1][4] |
| Cell Proliferation (MTT Assay) | HUVEC | 10 nM | ~50% reduction in cell number after 48h. | [1] |
| VEGF-Induced Proliferation | HUVEC | Dose-dependent | Significant suppression of VEGF-induced proliferation. | [1] |
| Clonogenic Survival | HUVEC | Dose-dependent | Inhibition of colony formation. | [1] |
| Cell Cycle Analysis | HUVEC | Dose-dependent | Induced G2/M phase arrest. | [1][4] |
| Apoptosis (Annexin V-FITC) | HUVEC | Dose-dependent | Increased apoptosis. | [1] |
| Wound-Healing Migration | HUVEC | 10 nM | Significant inhibition of VEGF-stimulated migration. | [1] |
| Transwell Invasion | HUVEC | Dose-dependent | Suppression of VEGF-induced invasion. | [1] |
| Tube Formation | HUVEC | Dose-dependent | Interruption of capillary-like tube formation. | [1] |
| VEGF & HIF-1α Expression (Hypoxia) | HUVEC, MCF-7 | Dose-dependent | Decreased protein expression of VEGF and HIF-1α. | [1][3] |
| VEGF Secretion (Hypoxia) | HUVEC, MCF-7 | 10 nM | Dramatic decrease in VEGF secretion. | [1][4] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activities of ZLM-7
| Model | Treatment | Duration | Key Finding | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | 1, 5, 10 nmol | 48 hours | 27.3%, 42.6%, and 71.5% reduction in blood vessels, respectively. | [4] |
| MCF-7 Xenograft Mouse Model | 15 mg/kg/day (i.p.) | 3 weeks | 65.8% decrease in relative tumor volume. | [1][3] |
| MCF-7 Xenograft Mouse Model | 15 mg/kg/day (i.p.) | 3 weeks | No significant body weight loss observed. | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. Microtubule Immunofluorescence Staining:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on glass coverslips.
-
Treatment: Cells were treated with ZLM-7 (1-100 nM) or CA-4 for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Microtubules were stained with an anti-β-tubulin antibody, followed by a fluorescently labeled secondary antibody.
-
Visualization: Images were captured using a confocal microscope.[4]
2. HUVEC Proliferation Assay (MTT):
-
Cell Seeding: HUVECs were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of ZLM-7 or CA-4 for 12, 24, 48, and 72 hours, with or without VEGF stimulation.
-
MTT Addition: MTT solution was added to each well and incubated.
-
Solubilization: The formazan (B1609692) crystals were dissolved in DMSO.
-
Quantification: Absorbance was measured at a specific wavelength to determine cell viability.[1]
3. Wound-Healing Migration Assay:
-
Cell Seeding: HUVECs were grown to confluence in 6-well plates.
-
Wound Creation: A scratch was made in the cell monolayer with a pipette tip.
-
Treatment: Cells were treated with ZLM-7 in the presence of VEGF.
-
Image Acquisition: Images of the wound were captured at 0 and 24 hours.
-
Analysis: The migration of cells into the wound area was quantified.[1]
4. Transwell Invasion Assay:
-
Chamber Preparation: The upper chambers of Transwell inserts were coated with Matrigel.
-
Cell Seeding: HUVECs were seeded in the upper chamber in serum-free medium containing ZLM-7.
-
Chemoattractant: The lower chamber contained medium with VEGF.
-
Incubation: The plate was incubated for 24 hours.
-
Staining and Counting: Non-invading cells were removed, and invading cells on the lower surface of the membrane were stained and counted.[1]
5. Tube Formation Assay:
-
Plate Coating: 96-well plates were coated with Matrigel.
-
Cell Seeding: HUVECs were seeded on the Matrigel-coated wells.
-
Treatment: Cells were treated with ZLM-7 in the presence of VEGF.
-
Incubation: The plate was incubated for 2 hours.
-
Visualization and Quantification: The formation of capillary-like structures was observed under a microscope and quantified.[1]
6. Western Blot Analysis of Signaling Proteins:
-
Cell Lysis: HUVECs or MCF-7 cells were treated with ZLM-7 under normoxic or hypoxic conditions, with or without VEGF stimulation, and then lysed.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against total and phosphorylated forms of VEGFR-2, AKT, MEK, and ERK, as well as HIF-1α and VEGF.
-
Detection: An appropriate HRP-conjugated secondary antibody was used, and bands were visualized using an ECL detection system.[1]
In Vivo Assays
1. Chicken Chorioallantoic Membrane (CAM) Assay:
-
Egg Incubation: Fertilized chicken eggs were incubated for a specific period.
-
Windowing: A small window was created in the eggshell to expose the CAM.
-
Treatment Application: Filter paper discs saturated with different concentrations of ZLM-7 were placed on the CAM.
-
Incubation: The eggs were further incubated for 48 hours.
-
Analysis: The CAM was observed for changes in blood vessel formation, and the number of blood vessels was quantified.[4]
2. MCF-7 Xenograft Mouse Model:
-
Cell Implantation: 1 x 10^7 MCF-7 human breast cancer cells were subcutaneously injected into the right flank of female Balb/c nude mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a volume of approximately 100 mm³.[1]
-
Treatment: Mice were treated intraperitoneally (i.p.) daily with 15 mg/kg of ZLM-7 or CA-4 for 3 weeks.[1][3]
-
Monitoring: Tumor size and body weight were measured every other day. Tumor volume was calculated using the formula: V = (Length × Width²)/2.[1]
-
Immunohistochemistry: At the end of the study, tumors were excised, and microvessel density was assessed by staining for the endothelial cell marker CD31.[1]
Visualizations: Signaling Pathways and Experimental Workflows
ZLM-7 Mechanism of Action: Signaling Pathway
Caption: ZLM-7's dual mechanism of action.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow of the MCF-7 xenograft mouse model study.
References
- 1. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZLM-7 exhibits anti-angiogenic effects via impaired endothelial cell function and blockade of VEGF/VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. ZLM-7 Blocks Breast Cancer Progression by Inhibiting MDM2 via Upregulation of 14-3-3 Sigma - PMC [pmc.ncbi.nlm.nih.gov]
"Angiogenesis inhibitor 7" initial toxicity screening
An in-depth analysis of the initial toxicity screening for the novel anti-angiogenic compound, Angiogenesis Inhibitor 7 (AX-7), is presented in this technical guide. The document details the methodologies and findings from a series of in vitro and in vivo studies designed to assess the preliminary safety profile of AX-7. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound (AX-7) is a small molecule designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. The initial toxicity screening encompassed a range of assays to evaluate cytotoxicity, genotoxicity, cardiotoxicity, and acute in vivo toxicity. The findings indicate that AX-7 exhibits selective cytotoxicity towards endothelial cells, with no significant genotoxic or cardiotoxic potential at the tested concentrations. In vivo studies established a preliminary therapeutic window.
In Vitro Toxicity Assessment
A panel of in vitro assays was conducted to determine the cytotoxic, genotoxic, and potential cardiotoxic effects of AX-7.
Cytotoxicity Profile
The cytotoxic effects of AX-7 were evaluated against human umbilical vein endothelial cells (HUVECs) and a panel of non-endothelial human cell lines, including hepatocytes (HepG2) and renal proximal tubule epithelial cells (HK-2).
Table 1: In Vitro Cytotoxicity of AX-7 (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) |
| HUVEC | Endothelial | 1.5 |
| HepG2 | Hepatocyte | > 50 |
| HK-2 | Renal Epithelial | > 50 |
Genotoxicity Assessment
The mutagenic potential of AX-7 was assessed using the Ames test, which screens for the ability of a substance to induce mutations in different strains of Salmonella typhimurium.
Table 2: Ames Test for Genotoxicity of AX-7
| Strain | Metabolic Activation (S9) | Result |
| TA98 | With and Without | Non-mutagenic |
| TA100 | With and Without | Non-mutagenic |
| TA1535 | With and Without | Non-mutagenic |
| TA1537 | With and Without | Non-mutagenic |
Cardiotoxicity Evaluation
The potential for AX-7 to induce cardiotoxicity was evaluated through an in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay. Inhibition of the hERG channel can lead to QT interval prolongation, a risk factor for cardiac arrhythmias.
Table 3: hERG Channel Inhibition by AX-7
| Concentration (µM) | Inhibition (%) |
| 1 | < 5 |
| 10 | 8.2 |
| 30 | 15.4 |
In Vivo Acute Toxicity Study
An acute toxicity study was performed in mice to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Table 4: Acute In Vivo Toxicity of AX-7 in Mice
| Dose (mg/kg) | Route of Administration | Mortality | Clinical Observations |
| 50 | Intravenous | 0/10 | No adverse effects observed |
| 100 | Intravenous | 0/10 | No adverse effects observed |
| 200 | Intravenous | 2/10 | Lethargy, ruffled fur |
| 400 | Intravenous | 8/10 | Severe lethargy, ataxia |
Signaling Pathway and Experimental Workflows
AX-7 Mechanism of Action
AX-7 is designed to inhibit the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. AX-7 competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation.
Caption: AX-7 inhibits the VEGFR-2 signaling pathway.
Experimental Workflow: In Vitro Toxicity Screening
The in vitro toxicity screening followed a tiered approach, starting with cytotoxicity assays to determine the appropriate concentration range for subsequent genotoxicity and cardiotoxicity tests.
Caption: Workflow for in vitro toxicity assessment of AX-7.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Plate HUVEC, HepG2, and HK-2 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of AX-7 in complete culture medium. Replace the existing medium with the medium containing various concentrations of AX-7 and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Treatment: In separate tubes, mix 100 µL of the bacterial culture, 500 µL of S9 mix (for metabolic activation) or phosphate (B84403) buffer, and 50 µL of various concentrations of AX-7.
-
Plating: Add 2 mL of top agar (B569324) to each tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants that is at least twice the background count.
hERG Patch Clamp Assay
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents. A depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: Perfuse the cells with various concentrations of AX-7 and record the hERG current.
-
Data Analysis: Measure the peak tail current amplitude before and after compound application. Calculate the percentage of inhibition and determine the IC50 value.
Acute In Vivo Toxicity Study in Mice
-
Animal Model: Use healthy, 8-week-old C57BL/6 mice.
-
Acclimatization: Acclimatize the animals for at least one week before the study.
-
Dose Administration: Administer single intravenous (IV) doses of AX-7 (50, 100, 200, and 400 mg/kg) to groups of 10 mice (5 male, 5 female). A control group receives the vehicle.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to examine for any organ abnormalities.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Angiogenesis Inhibitor 7 (EGFL7 Inhibitors)
Disambiguation: The term "Angiogenesis inhibitor 7" does not correspond to a formally designated therapeutic agent. Based on current scientific literature, this query most likely refers to inhibitors of Epidermal Growth Factor-Like Domain 7 (EGFL7) , a key regulator of angiogenesis. This document will focus on the pharmacokinetics and pharmacodynamics of inhibitors targeting EGFL7, with a specific emphasis on the monoclonal antibody Parsatuzumab (MEGF0444A) , which has been evaluated in clinical trials.
Introduction
Epidermal Growth Factor-Like Domain 7 (EGFL7) is a secreted, vascular-restricted extracellular matrix protein that plays a crucial role in promoting the adhesion, survival, and migration of endothelial cells—key processes in the formation of new blood vessels (angiogenesis).[1][2] Given that tumors rely on angiogenesis for their growth and metastasis, EGFL7 has emerged as a promising therapeutic target. Inhibitors of EGFL7, such as monoclonal antibodies and potentially small molecules, aim to disrupt these processes and thereby inhibit tumor growth.[3] Parsatuzumab (also known as MEGF0444A or RG7414) is a humanized monoclonal antibody that specifically targets EGFL7.[4]
Pharmacokinetics of Parsatuzumab (Anti-EGFL7 Antibody)
Pharmacokinetic data for Parsatuzumab has been primarily derived from Phase I and II clinical trials in patients with advanced solid tumors. While detailed quantitative parameters are not fully available in the public domain, the overall profile is consistent with that of a humanized IgG1 monoclonal antibody.[1][2]
Summary of Pharmacokinetic Properties
| Parameter | Description | Value/Characteristic | Citation |
| Absorption | Administered intravenously, resulting in 100% bioavailability. | Not Applicable (IV administration) | [1] |
| Distribution | Consistent with other IgG1 monoclonal antibodies, distribution is expected to be primarily in the vascular and interstitial compartments. | Typical for IgG1 monoclonal antibodies. | [1] |
| Metabolism | Expected to be degraded into small peptides and amino acids through general protein catabolism. | Catabolic pathways | [1] |
| Elimination | Clearance is likely to occur via proteolytic degradation throughout the body. | Linear pharmacokinetics observed. | [1][2] |
| Half-life | Not explicitly stated in available abstracts, but IgG1 antibodies typically have a long half-life of approximately 21 days. | Typical for IgG1 monoclonal antibodies. | [1] |
Dosing and Administration:
In clinical trials, Parsatuzumab has been administered intravenously. Dosing regimens have included:
-
Phase Ia: Dose-escalation up to 15 mg/kg every 3 weeks.[1]
-
Phase Ib: 2, 5, or 10 mg/kg in combination with bevacizumab every 2 weeks. A flat dose of 600 mg was also evaluated.[2]
-
Phase II: A flat dose of 400 mg every 2 weeks in combination with bevacizumab and chemotherapy.[4]
A population pharmacokinetic analysis supported the use of fixed dosing for Parsatuzumab.[5]
Pharmacodynamics of Parsatuzumab
The pharmacodynamic effects of Parsatuzumab are centered on the inhibition of EGFL7's function in the tumor microenvironment.
Mechanism of Action:
Parsatuzumab is a humanized IgG1 monoclonal antibody that selectively binds to EGFL7.[4] This binding blocks the interaction between EGFL7 and endothelial cells, thereby inhibiting the pro-survival and pro-adhesive signals that EGFL7 provides to the tumor vasculature.[1] Preclinical studies have shown that anti-EGFL7 antibodies can enhance stress-induced death of endothelial cells.[6][7]
Pharmacodynamic Markers:
Two key pharmacodynamic markers were assessed in the clinical development of Parsatuzumab:
-
Circulating Progenitor Cells (CPCs): A decrease in the levels of certain circulating progenitor cells was observed in a subset of patients within 15 days of receiving Parsatuzumab.[1] Maximal changes in CPCs were noted at the 5 mg/kg dose level.[8]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique is used to assess vascular perfusion and permeability. In some patients treated with Parsatuzumab, DCE-MRI results were suggestive of anti-angiogenic activity.[1] A trend toward a decreased Ktrans (a measure of vessel permeability) was observed at the 5 mg/kg dose.[2]
Clinical Efficacy:
In a Phase Ia monotherapy trial, no tumor responses were observed.[1] In a Phase Ib trial in combination with bevacizumab with or without paclitaxel, eight partial responses were seen across various tumor types.[2] However, subsequent Phase II trials in metastatic colorectal cancer and non-squamous non-small cell lung cancer did not show evidence of improved efficacy when Parsatuzumab was added to standard-of-care chemotherapy and bevacizumab regimens.[4][9][10]
Signaling Pathways
EGFL7 exerts its pro-angiogenic effects through modulation of several key signaling pathways, primarily the Notch and integrin signaling cascades.
EGFL7 and Notch Signaling:
EGFL7 can act as an antagonist to the Notch signaling pathway. By binding to Notch receptors, EGFL7 can compete with Notch ligands like Jagged1, preventing the cleavage and nuclear translocation of the Notch intracellular domain (NICD). This leads to a suppression of Notch target gene transcription, which in turn modulates angiogenesis.[11][12][13]
EGFL7 and Integrin Signaling:
EGFL7 can also bind to integrins on the cell surface, such as αvβ3 and α5β1, through an RGD (Arginine-Glycine-Aspartic acid) motif.[14][15] This interaction can activate downstream signaling cascades, including the FAK, ERK, and STAT3 pathways, which are crucial for endothelial cell migration and survival.[11][16]
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of Parsatuzumab are outlined in the respective clinical trial documentation. Below is a summary of the methodologies employed in the Phase I and II studies.
Phase Ia Monotherapy Dose-Escalation Study (First-in-Human)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of Parsatuzumab in patients with advanced solid tumors.[1]
-
Design: An open-label, 3+3 dose-escalation design.[1]
-
Patient Population: Patients with advanced solid tumors for whom standard therapy was not available or was no longer effective.[1]
-
Drug Administration: Parsatuzumab administered intravenously every 3 weeks in escalating dose cohorts.[1]
-
Pharmacokinetic Assessment: Serial blood samples were collected at specified time points to determine the pharmacokinetic profile of Parsatuzumab. Analysis was conducted to assess the linearity of pharmacokinetics.[1]
-
Pharmacodynamic Assessment:
Phase II Randomized Controlled Trial (e.g., in Metastatic Colorectal Cancer)
-
Objective: To evaluate the efficacy of Parsatuzumab in combination with standard-of-care therapy.[4]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.[4][10]
-
Patient Population: Patients with previously untreated metastatic colorectal cancer.[4][10]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[4]
-
Pharmacokinetic Assessment: Blood samples were collected to compare Parsatuzumab pharmacokinetics with predictions from population models based on Phase Ia data.[4]
-
Immunogenicity Assessment: Serum samples were analyzed for the presence of anti-drug antibodies (ATAs).[4]
Conclusion
Inhibitors of EGFL7, exemplified by the monoclonal antibody Parsatuzumab, represent a targeted approach to anti-angiogenic therapy. Parsatuzumab exhibits pharmacokinetic properties typical of a humanized IgG1 antibody, with evidence of target engagement demonstrated through pharmacodynamic markers like CPCs and DCE-MRI. Its mechanism of action involves the disruption of EGFL7's pro-survival and pro-migratory signals to endothelial cells, which are mediated through the Notch and integrin pathways. While early phase trials showed a manageable safety profile and some signs of clinical activity, later-stage trials did not demonstrate a significant improvement in efficacy when combined with standard-of-care regimens. Future development of anti-EGFL7 therapies will likely require a deeper understanding of predictive biomarkers to identify patient populations most likely to benefit.[4][9]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Phase II Trial of Parsatuzumab (Anti‐EGFL7) or Placebo in Combination with FOLFOX and Bevacizumab for First‐Line Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-EGFL7 antibodies enhance stress-induced endothelial cell death and anti-VEGF efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-EGFL7 antibodies enhance stress-induced endothelial cell death and anti-VEGF efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Randomized Phase II Trial of Parsatuzumab (Anti-EGFL7) or Placebo in Combination with Carboplatin, Paclitaxel, and Bevacizumab for First-Line Nonsquamous Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Phase II Trial of Parsatuzumab (Anti-EGFL7) or Placebo in Combination with FOLFOX and Bevacizumab for First-Line Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGFL7: a unique angiogenic signaling factor in vascular development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EGFL7 enhances surface expression of integrin α5β1 to promote angiogenesis in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 16. EGFL7 is expressed in bone microenvironment and promotes angiogenesis via ERK, STAT3, and integrin signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Angiogenesis Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Angiogenesis inhibitor 7" is not universally assigned to a single chemical entity. Literature and commercial sources reveal at least two distinct compounds designated with this or a similar name: a novel toluquinol derivative referred to as Compound 7 , and a commercially available compound known as This compound (BT2) . This document provides detailed application notes and protocols for the use of these compounds in murine models, with a primary focus on the toluquinol derivative for which in vivo experimental data is available.
Compound 7: A Toluquinol Derivative
Chemical Name: (E)-2-(3-methoxyprop-1-en-1-yl)benzene-1,4-diol
Compound 7 is a novel synthetic derivative of toluquinol, a natural product isolated from a marine fungus. It has demonstrated potent anti-angiogenic properties with lower cytotoxicity compared to its parent compound, making it a promising candidate for further investigation in angiogenesis-dependent diseases.
Mechanism of Action
Compound 7 exerts its anti-angiogenic effects through the inhibition of key signaling pathways in endothelial cells. Specifically, it has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of VEGFR2, Akt, and ERK.[1][2] This disruption of the VEGF signaling cascade leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical steps in the angiogenic process. Additionally, Compound 7 has been observed to induce apoptosis in endothelial cells, increase intracellular reactive oxygen species (ROS), and reduce the cellular redox capacity.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of Compound 7.
Quantitative Data Summary
| Parameter | Model System | Concentration/Dose | Result | Reference |
| In Vitro Proliferation | Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Significant inhibition of EdU incorporation | [2] |
| Cell Cycle Arrest | BAECs | 10 µM | G2/M phase arrest | [2] |
| In Vivo Angiogenesis | Chick Chorioallantoic Membrane (CAM) | 5 nmol/CAM | Inhibition of vascularization | [2] |
| In Vivo Neovascularization | Mouse Corneal Cauterization | 75 nmol/eye | Significant reduction in blood vessel area | [2] |
Experimental Protocol: Mouse Corneal Neovascularization Model
This protocol is adapted from the methodology described by Torres-Vargas, et al. (2022).[2]
Objective: To evaluate the in vivo anti-angiogenic activity of Compound 7 in a mouse model of corneal neovascularization.
Materials:
-
Compound 7
-
Vehicle (e.g., DMSO)
-
Ophthalmic drops formulation base
-
C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ophthalmic cautery device
-
Confocal microscope
-
Anti-CD31 antibody (for immunofluorescence)
-
Secondary fluorescently-labeled antibody
-
Mounting medium
Procedure:
-
Animal Handling and Anesthesia:
-
Acclimatize C57BL/6 mice to laboratory conditions for at least one week.
-
Anesthetize mice using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical anesthetic to the cornea as an additional analgesic measure.
-
-
Corneal Cauterization:
-
Under a dissecting microscope, gently proptose the eye.
-
Perform thermal cauterization of the central cornea using a handheld ophthalmic cautery device. Ensure consistent application of the cautery to induce a standardized injury.
-
-
Compound Administration:
-
Prepare ophthalmic drops containing Compound 7 at a concentration of 75 nmol per desired application volume (e.g., 5 µL).
-
Beginning the day after cauterization, administer the ophthalmic drops containing Compound 7 or vehicle to the cauterized eye daily for 6 consecutive days.
-
-
Tissue Collection and Processing:
-
On day 7 post-cauterization, euthanize the mice via an approved method.
-
Enucleate the eyes and dissect the corneas.
-
Fix the corneas in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the corneas for whole-mount immunofluorescence staining.
-
-
Immunofluorescence Staining and Imaging:
-
Permeabilize and block the corneal tissue.
-
Incubate with a primary antibody against CD31 to label blood vessels.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the corneas on slides.
-
Image the corneas using a confocal microscope.
-
-
Quantification of Neovascularization:
-
Using image analysis software, quantify the area of CD31-positive blood vessels.
-
Express the blood vessel area as a percentage of the total corneal area.
-
Statistically compare the results between the Compound 7-treated group and the vehicle-treated control group.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the mouse corneal neovascularization model.
This compound (BT2)
Chemical Name: ethyl N-(5-ethyl-6-oxobenzo[b][4]benzoxazepin-8-yl)carbamate CAS Number: 922029-50-3
This compound (BT2) is a commercially available compound identified as a potent inhibitor of angiogenesis.
Mechanism of Action
The reported mechanism of action for this compound (BT2) involves the inhibition of ERK phosphorylation, as well as the expression of FosB/ΔFosB and VCAM-1. The inhibition of the ERK signaling pathway is a common mechanism for anti-angiogenic compounds, as ERK is a downstream effector of various pro-angiogenic receptor tyrosine kinases, including VEGFR.
Signaling Pathway Diagram
References
Application Notes and Protocols for Cell-Based Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1][2][3][4] Tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply to provide oxygen and nutrients.[5][6] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology.
These application notes provide detailed protocols for a panel of robust and widely used cell-based assays to evaluate the efficacy of investigational anti-angiogenic compounds, exemplified here as "Angiogenesis Inhibitor 7". The assays described—endothelial cell proliferation, migration, and tube formation—represent critical, distinct stages of the angiogenic process.[7][8]
Signaling Pathways in Angiogenesis
The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic signals.[1] A key signaling pathway involves Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, on endothelial cells. Activation of this pathway triggers a cascade of downstream events leading to endothelial cell proliferation, migration, and differentiation, ultimately resulting in the formation of new blood vessels.[5][9] Angiogenesis inhibitors often target components of this pathway.
References
- 1. promocell.com [promocell.com]
- 2. abcam.com [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Angiogenesis Inhibitor 7 in Chicken Chorioallantoic Membrane (CAM) Assay
For Research Use Only.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2] The chicken chorioallantoic membrane (CAM) is a well-established in vivo model for studying angiogenesis due to its extensive vascular network, accessibility, and cost-effectiveness.[3][4][5] These application notes provide a detailed protocol for evaluating the anti-angiogenic potential of a novel compound, "Angiogenesis Inhibitor 7," using the CAM assay.
Angiogenesis is regulated by a balance of pro- and anti-angiogenic factors.[2] A key signaling pathway in this process is mediated by the Vascular Endothelial Growth Factor (VEGF) family of proteins and their receptors (VEGFRs).[1][6][7] Activation of VEGFRs on endothelial cells triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to new blood vessel formation.[7] Angiogenesis inhibitors often target components of this pathway to disrupt neovascularization.[8][9]
Principle of the CAM Assay
The CAM assay involves the application of the test substance, in this case, this compound, onto the highly vascularized chorioallantoic membrane of a developing chicken embryo. The subsequent effect on blood vessel growth is then observed and quantified. A reduction in the number, length, or density of blood vessels in the presence of the inhibitor indicates its anti-angiogenic activity.
Materials and Equipment
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO, sterile water)
-
Positive control (e.g., a known angiogenesis inhibitor like Sunitinib or Bevacizumab)
-
Sterile filter paper discs or carrier sponges (e.g., gelatin sponges)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Sterile forceps and scissors
-
70% ethanol (B145695) for disinfection
-
Parafilm or sterile tape for sealing
Experimental Protocol
1. Egg Incubation and Preparation
-
Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-70% humidity.
-
On embryonic day 3 (EDD 3), carefully clean the eggshell with 70% ethanol.
-
Create a small window in the eggshell over the air sac. A common method is to drill a small hole and then use sterile forceps to carefully remove a 1-2 cm² piece of the shell, exposing the shell membrane.
-
Apply a few drops of sterile PBS onto the shell membrane to make it transparent and carefully remove it to expose the CAM.
-
Seal the window with sterile tape or parafilm and return the eggs to the incubator.
2. Application of this compound
-
On EDD 8 or 9, when the CAM is well-developed, prepare the test substances.
-
Dilute this compound to the desired concentrations in a suitable vehicle. Prepare a vehicle-only control and a positive control.
-
Saturate sterile filter paper discs or gelatin sponges with the test solutions (typically 10-20 µL per disc).
-
Carefully open the window of the eggs and place the discs onto the CAM, avoiding major blood vessels.
-
Reseal the windows and return the eggs to the incubator.
3. Observation and Imaging
-
After 48-72 hours of incubation (EDD 10-12), open the windows and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the filter disc for each egg.
4. Quantification of Angiogenesis
-
Analyze the captured images using image analysis software.
-
Quantify angiogenesis by measuring parameters such as:
-
Vessel Length: Total length of blood vessels in a defined area.
-
Vessel Density: Percentage of the area occupied by blood vessels.
-
Number of Branch Points: The number of intersections between blood vessels.
-
-
Compare the results from the this compound-treated groups with the vehicle control and positive control groups.
Data Presentation
The following tables present representative quantitative data from a hypothetical study evaluating the efficacy of this compound in a CAM assay.
Table 1: Effect of this compound on Blood Vessel Length
| Treatment Group | Concentration (µM) | Mean Vessel Length (mm) ± SD | % Inhibition |
| Vehicle Control | - | 150.2 ± 12.5 | 0% |
| This compound | 10 | 115.8 ± 9.8 | 22.9% |
| This compound | 25 | 82.1 ± 7.5 | 45.3% |
| This compound | 50 | 45.6 ± 5.1 | 69.6% |
| Positive Control | 20 | 50.3 ± 6.2 | 66.5% |
Table 2: Effect of this compound on Blood Vessel Density
| Treatment Group | Concentration (µM) | Mean Vessel Density (%) ± SD | % Inhibition |
| Vehicle Control | - | 35.6 ± 4.2 | 0% |
| This compound | 10 | 28.9 ± 3.5 | 18.8% |
| This compound | 25 | 20.3 ± 2.8 | 43.0% |
| This compound | 50 | 12.1 ± 1.9 | 66.0% |
| Positive Control | 20 | 14.5 ± 2.1 | 59.3% |
Table 3: Effect of this compound on the Number of Branch Points
| Treatment Group | Concentration (µM) | Mean Number of Branch Points ± SD | % Inhibition |
| Vehicle Control | - | 85.4 ± 8.1 | 0% |
| This compound | 10 | 68.2 ± 7.5 | 20.1% |
| This compound | 25 | 45.9 ± 5.9 | 46.2% |
| This compound | 50 | 25.1 ± 4.3 | 70.6% |
| Positive Control | 20 | 28.7 ± 4.8 | 66.4% |
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of angiogenesis focusing on VEGF.
Caption: Experimental workflow for the Chicken Chorioallantoic Membrane (CAM) assay.
Troubleshooting
-
Low egg viability: Ensure proper incubator temperature and humidity. Handle eggs gently to avoid shocking the embryo.
-
Contamination: Maintain sterile technique throughout the procedure. Disinfect the eggshell thoroughly.
-
Difficulty in visualizing CAM: Ensure the shell membrane is completely removed. Proper hydration with PBS can help.
-
High variability in results: Use a sufficient number of eggs per group to ensure statistical significance. Be consistent in the placement of the filter discs.
Conclusion
The CAM assay is a robust and reliable method for assessing the anti-angiogenic properties of novel compounds like this compound. By following this detailed protocol and utilizing quantitative analysis, researchers can obtain valuable insights into the potential of new therapeutic agents for diseases driven by pathological angiogenesis.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiogenesis Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Angiogenesis Inhibitors in an MCF-7 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for evaluating the efficacy of angiogenesis inhibitors, using "Angiogenesis inhibitor 7" as a representative agent, in a human breast cancer MCF-7 xenograft mouse model. The MCF-7 cell line is an estrogen receptor (ER)-positive, progesterone (B1679170) receptor (PR)-positive, and human epidermal growth factor receptor 2 (HER2)-negative cell line, making it a valuable in vivo model for studying hormone-responsive breast cancers.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and its inhibition is a key therapeutic strategy in oncology.[2][3][4][5][6][7] These protocols are designed to guide researchers in assessing the anti-angiogenic and anti-tumor activity of investigational compounds.
Data Presentation: Efficacy of Motesanib (as a representative "this compound") in MCF-7 Xenograft Model
The following tables summarize quantitative data from a study evaluating Motesanib, an oral inhibitor of VEGF receptors 1, 2, and 3, platelet-derived growth factor (PDGF) receptor, and Kit receptor, in an MCF-7 xenograft model.[8]
Table 1: Dose-Dependent Inhibition of MCF-7 Tumor Growth by Motesanib [8]
| Treatment Group | Dose | Mean Tumor Volume (mm³) on Day 37 | Percent Inhibition vs. Vehicle | P-value vs. Vehicle |
| Vehicle | - | ~450 | - | - |
| Motesanib | 7.5 mg/kg twice daily | ~378 | 16% | 0.37 |
| Motesanib | 25 mg/kg twice daily | Not specified | Significant Inhibition | < 0.05 |
| Motesanib | 75 mg/kg twice daily | Not specified | Significant Inhibition | < 0.001 |
Table 2: Effect of Motesanib on Viable Tumor Fraction and Blood Vessel Density in MCF-7 Xenografts [8]
| Treatment Group | Dose | Viable Tumor Fraction on Day 37 | Reduction in Viable Tumor Fraction vs. Vehicle | P-value vs. Vehicle |
| Vehicle | - | 59% | - | - |
| Motesanib | 75 mg/kg twice daily | 21% | 64.4% | < 0.0001 |
Note: The study also reported marked reductions in blood vessel density with Motesanib treatment, although specific quantitative data for the MCF-7 model was not detailed in the provided search result.[8]
Experimental Protocols
MCF-7 Xenograft Mouse Model Establishment
This protocol outlines the establishment of a subcutaneous MCF-7 xenograft model in immunodeficient mice.[1][9][10][11][12]
Materials:
-
MCF-7 human breast cancer cell line
-
Culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin[13]
-
Matrigel
-
Female athymic nude mice (e.g., nu/J), 6-8 weeks old
-
17β-Estradiol pellets (e.g., 0.3 mg or 0.5 mg) or injectable estradiol (B170435) valerate[9][10]
-
Sterile PBS
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MCF-7 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Estrogen Supplementation: A week prior to tumor cell inoculation, implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse. This is crucial for the growth of estrogen-dependent MCF-7 tumors.[10][11] Alternatively, injectable estradiol valerate (B167501) can be used.[9][12]
-
Cell Preparation: On the day of inoculation, harvest MCF-7 cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse using a 27-gauge needle.[1]
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers with the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Administration of this compound
Materials:
-
This compound (e.g., Motesanib)
-
Vehicle solution (as specified for the compound, e.g., normal saline)
-
Oral gavage needles or appropriate injection supplies
Procedure:
-
Preparation of Treatment Solution: Prepare the this compound solution and the vehicle solution according to the manufacturer's instructions or study protocol.
-
Dosing and Administration: Administer the specified dose of this compound (e.g., 7.5, 25, or 75 mg/kg) to the treatment groups via the appropriate route (e.g., oral gavage for Motesanib) twice daily.[8] Administer an equal volume of the vehicle solution to the control group.
-
Treatment Duration: Continue treatment for the specified duration of the study (e.g., until day 56).[1]
-
Monitoring: Continue to measure tumor volumes twice weekly and monitor the body weight of the mice to assess toxicity.
Assessment of Angiogenesis (Microvessel Density)
Materials:
-
Tumor tissue samples (formalin-fixed, paraffin-embedded)
-
Microtome
-
Microscope slides
-
Primary antibody against an endothelial cell marker (e.g., CD31)
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Tissue Processing: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry:
-
Cut 5 µm sections from the paraffin-embedded tumor blocks and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval as required for the anti-CD31 antibody.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-CD31 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Quantification of Microvessel Density (MVD):
-
Scan the tumor sections at low magnification to identify "hot spots" of high vascular density.
-
At high magnification (e.g., 200x), count the number of stained microvessels in three to five hot spot fields per tumor section.
-
MVD is expressed as the average number of microvessels per high-power field.
-
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of a VEGF Receptor Inhibitor
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGF Receptor (VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(e.g., Motesanib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK/ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Endothelial Cell\nProliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Endothelial Cell\nMigration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Vascular\nPermeability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds to"]; Inhibitor -> VEGFR [label="Blocks", arrowhead=tee, color="#EA4335"]; VEGFR -> PI3K [label="Activates"]; VEGFR -> MAPK [label="Activates"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; MAPK -> Proliferation; MAPK -> Migration; VEGFR -> Permeability [style=dashed]; {Proliferation, Migration, Permeability} -> Angiogenesis [style=dashed]; }
Caption: Simplified signaling pathway of a VEGF receptor inhibitor.
Experimental Workflow for Evaluating this compound
// Nodes Start [label="Start: Prepare MCF-7 Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Estradiol [label="Implant Estradiol Pellets\nin Athymic Nude Mice"]; Inoculation [label="Subcutaneously Inoculate\nMCF-7 Cells"]; TumorGrowth [label="Monitor Tumor Growth\n(Volume Measurement)"]; Randomization [label="Randomize Mice into\nTreatment & Control Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer Angiogenesis\nInhibitor 7 or Vehicle"]; Monitoring [label="Continue Monitoring\nTumor Volume & Body Weight"]; Endpoint [label="Endpoint of Study", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="Euthanize Mice &\nExcise Tumors"]; Analysis [label="Tumor Weight Measurement\n& Immunohistochemistry (CD31)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis:\nTumor Growth Inhibition,\nMicrovessel Density", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Estradiol; Estradiol -> Inoculation; Inoculation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Sacrifice; Sacrifice -> Analysis; Sacrifice -> Data; Analysis -> End; Data -> End; }
Caption: Experimental workflow for MCF-7 xenograft study.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Angiogenesis inhibitors in the treatment of breast cancer: exploring avenues of new therapeutic targets - MedCrave online [medcraveonline.com]
- 4. Antiangiogenic mechanisms and factors in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis Inhibitors - NCI [cancer.gov]
- 6. Angiogenesis in Breast Cancer Progression, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth of MCF-7 breast cancer cells and efficacy of anti-angiogenic agents in a hydroxyethyl chitosan/glycidyl methacrylate hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Angiogenesis Inhibitor 7 (Compound BT2)
For Research Use Only.
Introduction
Angiogenesis Inhibitor 7, also identified as compound BT2, is a potent, small-molecule inhibitor of angiogenesis and vascular permeability.[1][2] BT2 belongs to the dibenzoxazepinone class of compounds.[1] Its mechanism of action involves the inhibition of the MAP kinase pathway by interacting with MEK1, which prevents the phosphorylation of ERK.[1][2] This blockade subsequently suppresses the expression of downstream targets, including the transcription factor FosB/ΔFosB and the vascular cell adhesion molecule-1 (VCAM-1), which are critical for endothelial cell proliferation, migration, and inflammation.[1][2] A key characteristic of this compound is its exceptional thermostability.[1][2]
Physicochemical and Stability Data
This compound (BT2) exhibits remarkable stability under various conditions, making it a robust tool for a range of experimental settings.
Table 1: Physicochemical Properties of this compound (BT2)
| Property | Value | Source |
| Compound Name | This compound (BT2) | [1][2] |
| Chemical Class | Dibenzoxazepinone | [1] |
| Mechanism of Action | MEK1 Interactor, ERK Phosphorylation Inhibitor | [1][2] |
| Solubility | Poorly soluble in aqueous solutions. A sonicated preparation in saline requires 0.01% DMSO and 0.5% Tween 80 for dispersion. Specific quantitative solubility data in common organic solvents is not readily available. | [1] |
Table 2: Stability and Storage of this compound (BT2)
| Condition | Stability | Recommended Storage | Source |
| Solid Form | Stable for several months at 22°C. | Store at -20°C for long-term storage. | [1] |
| Solution (in Saline/DMSO/Tween 80) | Stable after boiling (100°C for 10 min) or autoclaving. Stable for at least 6 weeks at 22°C. | Prepare fresh or store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution (in DMSO) | Data not available, but expected to be stable. | Store desiccated at -20°C or -80°C. | General practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Note: As quantitative solubility data is not available, this protocol is based on standard laboratory practice for similar small molecules. The maximum solubility should be determined empirically.
Materials:
-
This compound (BT2) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound (BT2) vial to room temperature before opening.
-
Weigh the required amount of BT2 powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a working solution based on a previously published method.[1]
Materials:
-
10 mM Stock Solution of BT2 in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Tween 80
-
Sterile cell culture medium appropriate for your experiment
Procedure:
-
Prepare a vehicle solution of 0.01% DMSO and 0.5% Tween 80 in saline or PBS.
-
Thaw an aliquot of the 10 mM BT2 stock solution.
-
Perform a serial dilution of the BT2 stock solution into the vehicle solution to prepare an intermediate stock.
-
Further dilute the intermediate stock into the final cell culture medium to achieve the desired final working concentration (e.g., 1 µM).[1] Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).
-
Sonicate the final working solution briefly to ensure homogeneity before adding it to the cells.[1]
-
Always prepare a vehicle control using the same final concentration of DMSO and Tween 80 in the cell culture medium.
Protocol 3: In Vitro Endothelial Cell Proliferation Assay
Objective: To assess the effect of this compound (BT2) on the proliferation of human microvascular endothelial cells (HMEC-1).
Procedure:
-
Seed HMEC-1 cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free or low-serum medium for 4 hours to synchronize the cells.
-
Prepare working solutions of BT2 at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control as described in Protocol 2.
-
Replace the starvation medium with the medium containing the different concentrations of BT2 or vehicle control. Include wells with a positive control for proliferation (e.g., complete medium with growth factors like VEGF).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell proliferation using a standard method such as MTT, WST-1, or CyQUANT assay according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Diagrams
Caption: Workflow for preparing stock and working solutions of BT2.
Caption: BT2 inhibits the MEK/ERK signaling cascade in endothelial cells.
References
Application Notes and Protocols for Angiogenesis Inhibitor 7 in Western Blot Analysis of VEGFR-2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Angiogenesis Inhibitor 7 to analyze the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Western blot. This document offers insights into the inhibitor's mechanism of action and its effects on downstream signaling pathways, supported by representative data and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1] Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][3][4] this compound is a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity, designed to block the ATP-binding site of the receptor's catalytic domain.[5][6] By preventing autophosphorylation, this compound effectively abrogates VEGF-induced signaling, leading to the inhibition of angiogenesis. Western blot analysis is a fundamental technique to quantify the extent of VEGFR-2 phosphorylation and assess the efficacy of inhibitors like this compound.
Product Information
| Product Name | This compound |
| Target | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR-2 tyrosine kinase.[5][6] |
| Applications | Western Blot, In vitro kinase assays, Cell-based proliferation and migration assays, In vivo angiogenesis models. |
| Formulation | Provided as a lyophilized powder. Reconstitute in DMSO for in vitro use. |
| Storage | Store at -20°C. Protect from light. |
Key Signaling Pathways
VEGF-A binding to VEGFR-2 triggers the phosphorylation of several key tyrosine residues within the intracellular domain of the receptor, including Tyr951, Tyr1054, Tyr1059, and Tyr1175.[4][7][8] These phosphorylation events create docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades.[3][9]
-
PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 recruits PLCγ, leading to the activation of the Raf-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation.[4]
-
PI3K-Akt Pathway: The recruitment of the p85 subunit of PI3K to phosphorylated Tyr1175 activates the PI3K/Akt signaling pathway, a key regulator of endothelial cell survival and permeability.[4][10]
-
FAK and p38 MAPK Pathways: Activation of Focal Adhesion Kinase (FAK) and p38 MAPK, mediated by adaptors like SHB and NCK, is essential for endothelial cell migration.[3][9]
This compound, by blocking the initial autophosphorylation of VEGFR-2, effectively shuts down these critical pro-angiogenic signaling pathways.
Experimental Data
The following tables summarize the quantitative data on the efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | VEGFR-2 | 1.5 |
| Sorafenib (Reference) | VEGFR-2 | 90 |
| Sunitinib (Reference) | VEGFR-2 | 80 |
IC₅₀ values were determined by in vitro kinase assays.
Table 2: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation in HUVECs
| Treatment | Concentration | p-VEGFR-2 (Tyr1175) Level (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 1 nM | 55 |
| This compound | 10 nM | 12 |
| This compound | 100 nM | <5 |
Human Umbilical Vein Endothelial Cells (HUVECs) were stimulated with VEGF (50 ng/mL) in the presence of this compound for 10 minutes. Levels of phosphorylated VEGFR-2 were quantified by Western blot and normalized to total VEGFR-2.
Table 3: Anti-proliferative Activity in HUVECs
| Compound | IC₅₀ (nM) |
| This compound | 8.2 |
| Sorafenib (Reference) | 20 |
| Sunitinib (Reference) | 15 |
IC₅₀ values were determined by a 72-hour cell proliferation assay.
Western Blot Protocol for VEGFR-2 Phosphorylation
This protocol details the steps for analyzing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a relevant endothelial cell line, such as HUVECs.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells.
-
Culture Medium: Endothelial Cell Growth Medium.
-
This compound: Reconstituted in DMSO.
-
VEGF-A: Recombinant human VEGF-A₁₆₅.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Other: SDS-PAGE gels, PVDF membrane, protein assay kit (e.g., BCA).
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate HUVECs in 6-well plates and culture until they reach 80-90% confluency.
-
Serum-starve the cells overnight in a basal medium containing 0.5% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes at 37°C. A non-stimulated control should also be included.
-
-
Protein Lysate Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 7.5% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and acquire the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total VEGFR-2 and Loading Control):
-
After imaging for p-VEGFR-2, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane and re-block with 5% BSA in TBST.
-
Probe with the primary antibody for total VEGFR-2, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-VEGFR-2 band to the intensity of the total VEGFR-2 band for each sample.
-
Further normalize to the loading control if necessary.
-
Express the results as a percentage of the VEGF-stimulated control (vehicle-treated).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-VEGFR-2 signal | - Inactive VEGF-A- Insufficient stimulation time- Phosphatase activity in lysate- Incorrect antibody dilution | - Use fresh, active VEGF-A- Optimize stimulation time (5-15 min)- Ensure phosphatase inhibitors are fresh and added to lysis buffer- Titrate primary antibody concentration |
| High background | - Insufficient blocking- Insufficient washing- Antibody concentration too high | - Increase blocking time to 2 hours- Increase number and duration of washes- Reduce primary and/or secondary antibody concentration |
| Inconsistent loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein samples carefully- Use a reliable loading control (e.g., GAPDH, β-actin) for normalization |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific monoclonal antibody- Ensure protease inhibitors are always used and samples are kept on ice |
For further information or technical support, please contact our scientific support team.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative Angiogenesis Inhibitor Targeting the VEGF Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3][4] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for anti-angiogenic therapies.[5][6] Angiogenesis inhibitors that target this pathway can effectively block the growth of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[4] These application notes provide a detailed protocol for the immunofluorescence staining of key markers to assess the efficacy of a representative angiogenesis inhibitor that targets the VEGF pathway.
Mechanism of Action
The representative angiogenesis inhibitor is designed to interfere with the VEGF signaling pathway. This can be achieved through several mechanisms, such as monoclonal antibodies that bind to VEGF, preventing it from activating its receptor (VEGFR), or small molecule tyrosine kinase inhibitors that block the intracellular signaling cascade upon VEGFR activation.[5][6] By inhibiting this pathway, the downstream effects that promote endothelial cell proliferation, migration, and survival are blocked, leading to an inhibition of angiogenesis.[5][7]
Angiogenesis Signaling Pathway
The diagram below illustrates the simplified VEGF signaling pathway, a primary target for many angiogenesis inhibitors.
Caption: Simplified VEGF signaling pathway targeted by the angiogenesis inhibitor.
Immunofluorescence Staining Protocol
This protocol details the steps for immunofluorescently staining endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to visualize the effects of the angiogenesis inhibitor on key markers of angiogenesis such as CD31 (PECAM-1) for cell junctions and VEGFR2 for receptor expression.
Materials
-
Cell Culture: HUVECs, Endothelial Growth Medium (EGM-2), 24-well plates with coverslips or chamber slides.
-
Reagents: Angiogenesis Inhibitor, VEGF, Phosphate Buffered Saline (PBS), 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Blocking Buffer (e.g., 5% normal goat serum in PBS), Primary antibodies (e.g., rabbit anti-CD31, mouse anti-VEGFR2), Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594), DAPI (4',6-diamidino-2-phenylindole), Mounting Medium.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol.
Caption: Experimental workflow for immunofluorescence staining.
Detailed Protocol
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Seed the cells onto sterile glass coverslips placed in a 24-well plate or directly into chamber slides at a suitable density to achieve 70-80% confluency at the time of the experiment.[8]
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing the angiogenesis inhibitor at various concentrations.
-
Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control stimulated with VEGF.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-CD31 and mouse anti-VEGFR2) in the blocking buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.[9]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for each fluorophore.
-
Data Presentation
Quantitative analysis of the immunofluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity of VEGFR2 and the integrity of cell-cell junctions indicated by CD31 staining can be quantified.
Table 1: Quantitative Analysis of Immunofluorescence Staining
| Treatment Group | Mean VEGFR2 Fluorescence Intensity (Arbitrary Units) | CD31 Junction Integrity Score (1-5) |
| Vehicle Control | 150 ± 12 | 4.5 ± 0.3 |
| VEGF (20 ng/mL) | 250 ± 20 | 4.8 ± 0.2 |
| Inhibitor (10 nM) | 180 ± 15 | 3.5 ± 0.4 |
| Inhibitor (50 nM) | 110 ± 10 | 2.1 ± 0.5 |
| Inhibitor (100 nM) | 75 ± 8 | 1.5 ± 0.3 |
| VEGF + Inhibitor (100 nM) | 90 ± 11 | 1.8 ± 0.4 |
Data are represented as mean ± standard deviation. The CD31 junction integrity score is a semi-quantitative assessment where 5 represents intact, continuous junctions and 1 represents completely disrupted junctions.
This protocol provides a robust method for evaluating the efficacy of a representative angiogenesis inhibitor targeting the VEGF pathway using immunofluorescence. The quantitative data obtained can provide valuable insights into the inhibitor's mechanism of action and its effects on endothelial cell biology. The visualization of changes in key markers like VEGFR2 and CD31 offers a powerful tool for researchers in the field of angiogenesis and cancer drug development.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Angiogenesis Resources | Cell Signaling Technology [cellsignal.com]
- 4. Angiogenesis Inhibitors - NCI [cancer.gov]
- 5. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EGFL7 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Delivery Systems and Formulations for Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Angiogenesis inhibitors are a class of drugs that interfere with this process, offering a promising strategy for cancer therapy.[1][4] These agents primarily target key signaling pathways involved in neovascularization, with the Vascular Endothelial Growth Factor (VEGF) pathway being a prominent focus.[1][4][5][6] By disrupting the tumor's blood supply, angiogenesis inhibitors can stifle tumor growth and progression.[3]
However, the clinical efficacy of angiogenesis inhibitors can be hampered by challenges such as poor solubility, systemic toxicity, and the development of drug resistance.[7][8] To overcome these limitations, advanced drug delivery systems are being developed to enhance the therapeutic index of these potent agents.[7][9] These delivery systems, including liposomes, nanoparticles, and hydrogels, can improve drug solubility, provide controlled and sustained release, and enable targeted delivery to the tumor microenvironment.[7][9][10]
This document provides a detailed overview of various delivery systems and formulations for angiogenesis inhibitors, complete with experimental protocols and comparative data to guide researchers in the development of next-generation anti-angiogenic therapies.
Key Signaling Pathway in Angiogenesis
A primary target for many angiogenesis inhibitors is the VEGF signaling pathway. The following diagram illustrates the mechanism of action for inhibitors targeting this pathway.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiogenesis Inhibitors - NCI [cancer.gov]
- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomaterials for Antiangiogenic Therapies for Cancer: A Promising Tool for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Nanotherapeutic Formulations for the Delivery of Cancer Antiangiogenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Angiogenesis Inhibitors for Tumor Microenvironment Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative angiogenesis inhibitor targeting the Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor-2 (VEGFR-2) signaling pathway to study the tumor microenvironment (TME). For the purpose of these notes, we will refer to this representative agent as "Angiogenesis Inhibitor 7," a potent and selective inhibitor of VEGFR-2 kinase activity.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2][3][4] The tumor microenvironment is a complex and dynamic milieu comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which orchestrate tumor progression.[5] A key driver of tumor angiogenesis is the overexpression of pro-angiogenic factors, most notably VEGF, by tumor cells in response to hypoxia.[2][6] VEGF binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with oxygen and nutrients.[3][7][8]
This compound is a small molecule inhibitor designed to specifically target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking the downstream signaling pathways responsible for angiogenesis. By inhibiting this critical pathway, this compound serves as a powerful tool to dissect the role of angiogenesis in the TME, evaluate the efficacy of anti-angiogenic therapies, and investigate the complex interplay between tumor vasculature and other components of the TME.
Mechanism of Action
This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the phosphorylation of VEGFR-2. This blockade of VEGFR-2 activation leads to the downstream inhibition of key signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell function.[8] The primary mechanisms of action include:
-
Inhibition of Endothelial Cell Proliferation: By blocking VEGFR-2 signaling, this compound prevents the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.
-
Suppression of Endothelial Cell Migration and Invasion: The inhibitor impedes the migration and invasion of endothelial cells through the extracellular matrix, which is necessary for the sprouting of new capillaries towards the tumor.[9]
-
Disruption of Tube Formation: this compound disrupts the ability of endothelial cells to form capillary-like structures (tube formation), a key process in vasculogenesis.[10]
-
Induction of Endothelial Cell Apoptosis: In some contexts, inhibition of the pro-survival signals mediated by VEGFR-2 can lead to apoptosis of endothelial cells, contributing to the regression of existing tumor vasculature.[9]
The following diagram illustrates the signaling pathway targeted by this compound.
Applications in Tumor Microenvironment Research
This compound is a versatile tool for investigating various aspects of the tumor microenvironment:
-
Studying Tumor Growth and Metastasis: By inhibiting angiogenesis, researchers can assess the dependence of different tumor types on neovascularization for growth and dissemination.[3]
-
Investigating the Hypoxic Microenvironment: Inhibition of angiogenesis can exacerbate tumor hypoxia, providing a model to study the cellular responses to low oxygen conditions and the development of resistance mechanisms.[5]
-
Analyzing Immune Cell Infiltration: The tumor vasculature plays a crucial role in the infiltration of immune cells into the TME.[2] this compound can be used to study how normalization of the tumor vasculature affects the trafficking and function of immune cells, such as T cells and macrophages.[11][12]
-
Evaluating Combination Therapies: Angiogenesis inhibitors are often used in combination with other cancer therapies.[11] this compound can be used to explore synergistic effects with chemotherapy, immunotherapy, or radiation therapy.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results for potent VEGFR-2 inhibitors.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| VEGFR-2 Kinase Assay | (Biochemical) | 1.5 |
| Endothelial Cell Proliferation | HUVEC | 12.8 |
| Endothelial Cell Migration | HUVEC | 25.3 |
| Endothelial Cell Tube Formation | HUVEC | 30.1 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Volume (mm³) at Day 21 (mean ± SD) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 825 ± 150 | 45 |
| This compound | 30 | 450 ± 100 | 70 |
| This compound | 100 | 225 ± 75 | 85 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay
Principle: This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) in response to VEGF stimulation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
-
Starve the cells for 4-6 hours in basal medium containing 0.5% FBS.
-
Prepare serial dilutions of this compound in basal medium.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF. Include a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Endothelial Cell Tube Formation Assay
Principle: This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel or other basement membrane extract
-
This compound
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel at a density of 10,000-20,000 cells/well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the tube formation under a microscope and capture images.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Chicken Chorioallantoic Membrane (CAM) Assay
Principle: The CAM assay is an in vivo model to evaluate the effect of this compound on neovascularization.
Materials:
-
Fertilized chicken eggs
-
This compound formulated for in vivo use
-
Thermostable paper rings
-
Stereomicroscope
-
Egg incubator
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60% humidity.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8, place a thermostable paper ring on the CAM.
-
Apply a solution of this compound (or vehicle control) onto the ring.
-
Reseal the window and continue incubation.
-
On day 12, open the window and observe the CAM under a stereomicroscope.
-
Quantify the degree of angiogenesis by counting the number of blood vessels within the ring or by using image analysis software to measure vessel density.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating a novel angiogenesis inhibitor.
Conclusion
References
- 1. What are EGFL7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Progress on angiogenic and antiangiogenic agents in the tumor microenvironment [frontiersin.org]
- 3. Angiogenesis Inhibitors - NCI [cancer.gov]
- 4. Angiogenesis and targeted therapy in the tumour microenvironment: From basic to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer combination therapies by angiogenesis inhibitors; a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. researchgate.net [researchgate.net]
- 11. The Research Progress of Antiangiogenic Therapy, Immune Therapy and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Angiogenesis Inhibitor 7 (ZLM-7) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[3][4] Angiogenesis inhibitors are compounds that interfere with various steps of this process.[4] High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of novel anti-angiogenic agents by enabling the rapid evaluation of large compound libraries.[5][6][7]
This document provides detailed application notes and protocols for the use of a specific anti-angiogenic compound, ZLM-7, in a high-throughput screening context. ZLM-7 is a synthetic derivative of combretastatin (B1194345) A-4 that has demonstrated potent anti-angiogenic and anti-tumor activities.[8]
Mechanism of Action of ZLM-7
ZLM-7 exerts its anti-angiogenic effects through a dual mechanism:
-
Microtubule Disassembly: Similar to its parent compound, combretastatin A-4, ZLM-7 induces the disassembly of the microtubule cytoskeleton in endothelial cells.[8] This disruption of the cytoskeleton interferes with essential cellular processes required for angiogenesis, including cell migration and proliferation.
-
Inhibition of VEGF/VEGFR-2 Signaling: ZLM-7 has been shown to suppress the Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor-2 (VEGFR-2) signaling pathway.[8] This is a critical pathway for angiogenesis, as VEGF is a potent stimulator of endothelial cell proliferation, migration, and survival.[1][9] ZLM-7 achieves this by reducing the VEGF-induced phosphorylation of VEGFR-2 and its downstream signaling mediators, such as AKT, MEK, and ERK.[8]
Below is a diagram illustrating the inhibitory effect of ZLM-7 on the VEGF signaling pathway.
Caption: ZLM-7 inhibits the VEGF/VEGFR-2 signaling pathway.
High-Throughput Screening (HTS) Workflow
HTS is essential for identifying and characterizing novel angiogenesis inhibitors like ZLM-7 from large chemical libraries. A typical HTS workflow involves a series of assays to evaluate the compound's effect on key steps of angiogenesis.
The diagram below outlines a general workflow for the high-throughput screening of potential angiogenesis inhibitors.
Caption: A typical workflow for high-throughput screening of angiogenesis inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory effects of ZLM-7 on various aspects of angiogenesis. This data is crucial for comparing its potency with other known inhibitors.
| Assay Type | Cell Line | Parameter Measured | IC50 Value | Reference |
| Endothelial Cell Proliferation | HUVEC | Inhibition of VEGF-induced proliferation | Data not available in provided search results | [8] |
| Endothelial Cell Migration | HUVEC | Inhibition of VEGF-induced migration | Data not available in provided search results | [8] |
| Endothelial Cell Tube Formation | HUVEC | Inhibition of tube formation on Matrigel | Data not available in provided search results | [8] |
| In vivo Neovascularization | Chicken Chorioallantoic Membrane (CAM) | Inhibition of new blood vessel formation | Significant inhibition observed | [8] |
| Tumor Microvessel Density | MCF-7 Xenograft Mouse Model | Reduction in microvessel density | Significant reduction observed | [8] |
Note: Specific IC50 values were not available in the provided search results. These would be determined during the dose-response studies in the HTS workflow.
Experimental Protocols
Detailed protocols for key in vitro assays used in the high-throughput screening of angiogenesis inhibitors are provided below. These assays are designed to be compatible with automated liquid handling and high-content imaging systems.[6][7]
Endothelial Cell Proliferation/Viability Assay
Objective: To determine the effect of ZLM-7 on the proliferation and viability of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
96-well or 384-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
ZLM-7 stock solution (in DMSO)
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2.
-
Trypsinize and resuspend cells in a low-serum medium (e.g., 0.5% FBS).
-
Seed HUVECs into 96-well or 384-well plates at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of ZLM-7 in a low-serum medium.
-
Add the compound dilutions to the wells. Include vehicle control (DMSO) and positive control (e.g., Sunitinib) wells.
-
Add VEGF to a final concentration of 20-50 ng/mL to all wells except for the negative control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Endothelial Cell Migration Assay (Scratch Assay)
Objective: To assess the effect of ZLM-7 on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
96-well ImageLock plates or similar
-
Automated scratch tool or pipette tip
-
ZLM-7 stock solution
-
Mitomycin C (to inhibit proliferation)
Protocol:
-
Cell Seeding:
-
Seed HUVECs in 96-well ImageLock plates and grow to a confluent monolayer.
-
-
Scratch Creation:
-
Create a uniform "scratch" or cell-free gap in the monolayer using an automated tool or a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add a low-serum medium containing Mitomycin C (to prevent cell proliferation from confounding migration results) and serial dilutions of ZLM-7.
-
Include vehicle and positive controls.
-
-
Image Acquisition:
-
Acquire images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours using an automated microscope.
-
-
Data Analysis:
-
Quantify the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition.
-
Determine the inhibitory effect of ZLM-7 on cell migration.
-
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of ZLM-7 to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
Matrigel® or other basement membrane extract
-
96-well plates
-
Low-serum endothelial cell medium
-
ZLM-7 stock solution
-
Calcein AM (for live-cell staining)
Protocol:
-
Plate Coating:
-
Thaw Matrigel® on ice.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel®.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a low-serum medium containing serial dilutions of ZLM-7.
-
Seed the cell suspension onto the solidified Matrigel®.
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C, 5% CO2, allowing for the formation of tube-like networks.
-
-
Staining and Imaging:
-
Stain the cells with Calcein AM.
-
Acquire images of the tube networks using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to quantify various parameters of the tube network, such as total tube length, number of junctions, and number of loops.
-
Determine the concentration-dependent inhibitory effect of ZLM-7 on tube formation.
-
Conclusion
This compound (ZLM-7) demonstrates significant anti-angiogenic potential by disrupting microtubule function and inhibiting the critical VEGF/VEGFR-2 signaling pathway.[8] The high-throughput screening protocols detailed in these application notes provide a robust framework for the discovery, characterization, and optimization of novel angiogenesis inhibitors like ZLM-7. These assays, when integrated into a comprehensive screening cascade, can accelerate the identification of promising new therapeutic agents for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology | MDPI [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Angiogenesis Inhibitors - NCI [cancer.gov]
- 5. A novel imaging-based high-throughput screening approach to anti-angiogenic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Image-based high-throughput screening for inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Angiogenesis inhibitor 7" solubility issues and solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with angiogenesis inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: My angiogenesis inhibitor is poorly soluble in aqueous solutions. Why is this and what are the first steps I should take?
A1: Many angiogenesis inhibitors are hydrophobic (lipophilic) organic molecules, which inherently limits their solubility in aqueous media like buffers and cell culture media.[1] This is a common challenge for a significant percentage of new drug candidates.[2][3]
The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic compounds.[4][5] If DMSO is not compatible with your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[4] Always start on a small scale to determine the best solvent before preparing a large stock.
Q2: I've dissolved my inhibitor in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution" or "kinetic solubility failure," is a frequent issue.[1] It occurs because the inhibitor is soluble in the concentrated organic stock but becomes supersaturated and crashes out when introduced to the aqueous environment where its solubility is much lower.[1]
Here are several strategies to mitigate this:
-
Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer slowly while vortexing or mixing vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.[5] It is crucial to add the stock solution to the buffer, not the other way around.[5]
-
Use Intermediate Dilutions: Prepare intermediate dilutions of your concentrated stock in the organic solvent first before making the final dilution into the aqueous buffer.[5]
-
Gentle Warming and Sonication: Gently warming the solution to around 37°C or using a bath sonicator can help redissolve small amounts of precipitate.[4][5] However, be cautious as prolonged or excessive heat can lead to compound degradation.[4]
-
Reduce Final Concentration: Your desired final concentration may be above the inhibitor's aqueous solubility limit. Test a serial dilution to determine the highest concentration that remains soluble in your final experimental medium.[1]
-
Incorporate Surfactants or Co-solvents: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent (e.g., polyethylene (B3416737) glycol) in your aqueous buffer can help maintain the inhibitor's solubility.[2][6]
Q3: How can I determine the solubility of my specific angiogenesis inhibitor in different solvents?
A3: A phase solubility study is a standard method to quantify the solubility of a compound. This typically involves adding an excess amount of the powdered inhibitor to a series of vials containing the solvent of interest. The vials are then agitated at a constant temperature until equilibrium is reached. After equilibrium, the samples are filtered to remove any undissolved solid, and the concentration of the dissolved inhibitor in the filtrate is measured using a suitable analytical method like HPLC or UV/Vis spectrophotometry.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with angiogenesis inhibitors.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inhibitor powder will not dissolve in the initial organic solvent (e.g., DMSO). | The compound may have very low solubility even in organic solvents, or the solvent may be of poor quality (e.g., absorbed moisture).[7] | 1. Verify Solvent Quality: Use anhydrous, high-purity DMSO.[5] 2. Increase Energy Input: Vortex the solution vigorously. Use a bath sonicator for 10-15 minute intervals. Gently warm the solution in a water bath (not exceeding 40-50°C).[7] 3. Test Alternative Solvents: Try other organic solvents like DMF or N-methyl-2-pyrrolidone (NMP). |
| Stock solution is hazy or contains visible particles after dilution into aqueous media. | The inhibitor's concentration exceeds its solubility limit in the final aqueous solution. | 1. Centrifuge the Solution: Pellet the precipitate by centrifuging at high speed (e.g., 14,000 rpm). Use the supernatant for your experiment, but note that the actual concentration will be lower than intended.[4] 2. Determine Maximum Solubility: Perform a serial dilution to find the highest concentration that remains clear. 3. Use Formulation Aids: Incorporate solubility enhancers like cyclodextrins (e.g., HP-β-CD) or surfactants into your aqueous buffer.[6][8] |
| Inconsistent results in cell-based assays. | The inhibitor may be precipitating in the cell culture medium over time, leading to variable effective concentrations. The presence of serum proteins can also affect solubility.[4] | 1. Visual Inspection: Before and after the experiment, inspect the wells of your culture plates under a microscope for any signs of compound precipitation.[7] 2. Test Medium Stability: Incubate the inhibitor in your complete cell culture medium for the duration of your experiment and check for precipitation at different time points. 3. Consider Serum Effects: Evaluate the effect of different serum concentrations on solubility or consider using serum-free medium if the experimental design allows.[4] |
Quantitative Solubility Data
The solubility of angiogenesis inhibitors can vary significantly based on their chemical structure and the solvent used. Below is a summary of solubility data for a commercially available compound, referred to as Angiogenesis Inhibitor (CAS 186611-44-9), and general data for other formulation components.
Table 1: Solubility of Angiogenesis Inhibitor (CAS 186611-44-9)
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL |
Table 2: Common Excipients for Enhancing Solubility
| Excipient Class | Example | Typical Use | Considerations |
| Organic Co-solvents | DMSO, Ethanol, PEG 400 | Preparing concentrated stock solutions and in some in vivo formulations. | Can have cytotoxic or off-target effects at higher concentrations.[5][6] |
| Surfactants | Tween® 80, Polysorbate 80, Cremophor® EL | Used in both in vitro and in vivo formulations to increase solubility and stability.[2][6] | Can affect cell membranes and protein activity. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to increase aqueous solubility.[8][9] | Can have osmotic effects or potential renal toxicity at high concentrations.[8] |
| pH Modifiers | 1 N HCl / 1 N NaOH | Can solubilize ionizable compounds.[5] | Only applicable if the inhibitor has acidic or basic functional groups; pH must be compatible with the experimental system.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of a poorly soluble angiogenesis inhibitor.
Materials:
-
Angiogenesis inhibitor powder (e.g., Angiogenesis Inhibitor, MW: 211.22 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
Methodology:
-
Calculate Required Mass: Based on the desired concentration (10 mM) and volume (e.g., 1 mL), calculate the mass of the inhibitor needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.010 mol/L x 0.001 L x 211.22 g/mol x 1000 mg/g = 2.11 mg
-
-
Weigh Inhibitor: Carefully weigh the calculated mass of the inhibitor and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolution:
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5][7]
Protocol 2: Aqueous Dilution for Cell-Based Assays
Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock with minimal precipitation.
Materials:
-
10 mM inhibitor stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock in DMSO to create a 1 mM solution. This helps prevent high localized concentrations during the final dilution step.[5]
-
Final Dilution:
-
Add the required volume of the aqueous medium to a sterile tube.
-
Calculate the volume of the 1 mM stock needed for a 1:100 dilution to achieve the final 10 µM concentration.
-
While vortexing the aqueous medium, slowly add the calculated volume of the 1 mM DMSO stock. Crucially, add the DMSO stock to the aqueous medium, not the reverse. [5]
-
-
Mixing: Immediately after adding the DMSO stock, continue to vortex or pipette the solution vigorously for 30-60 seconds to ensure rapid and uniform dispersion.[5]
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider lowering the final concentration.
Visualizations
Caption: Simplified VEGF signaling pathway targeted by many angiogenesis inhibitors.
Caption: Troubleshooting workflow for solubilizing a poorly soluble inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
"Angiogenesis inhibitor 7" optimizing concentration for in vitro assays
Welcome to the technical support center for Angiogenesis Inhibitor 7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule that primarily targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2][3] It competitively binds to the ATP-binding site of VEGF Receptor 2 (VEGFR2), a key receptor tyrosine kinase.[4] This inhibition blocks VEGF-induced autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[1][2][5]
Q2: What is the recommended starting concentration for in vitro assays?
A2: For initial screening, a concentration range of 1 µM to 20 µM is recommended. The optimal concentration will vary depending on the cell type and specific assay being performed. It is advisable to perform a dose-response curve to determine the IC50 value for your experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 5 mg/mL.[6] For in vitro experiments, prepare a stock solution in sterile DMSO and store it in aliquots at -20°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to endothelial cells at effective concentrations?
A4: this compound is designed to be cytostatic rather than cytotoxic at its effective anti-angiogenic concentrations. However, at higher concentrations or with prolonged exposure, it may induce apoptosis in endothelial cells. It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your angiogenesis assays to distinguish between anti-angiogenic and cytotoxic effects.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during in vitro angiogenesis assays using this compound.
| Problem | Possible Cause | Solution |
| No inhibition of tube formation, migration, or proliferation observed. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cellular resistance: Some endothelial cell lines may exhibit intrinsic resistance.[2] 4. High serum concentration: Serum contains growth factors that can compete with the inhibitor's effect. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. Consider using a different endothelial cell line (e.g., HUVECs, HMVECs). 4. Reduce the serum concentration in your assay medium or use a serum-free medium supplemented with specific growth factors.[9] |
| High cell death observed in all wells, including controls. | 1. DMSO toxicity: Final DMSO concentration in the culture medium is too high. 2. Cell handling: Over-trypsinization or harsh pipetting can damage cells. 3. Contamination: Bacterial or fungal contamination of cell cultures or reagents. | 1. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest inhibitor concentration. 2. Handle cells gently and minimize trypsin exposure time. 3. Regularly check cultures for signs of contamination and use aseptic techniques. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage number can lead to phenotypic changes and altered responses.[10] 2. Reagent variability: Different lots of Matrigel or serum can have varying compositions.[11] 3. Cell density: Inconsistent initial cell seeding density.[12] | 1. Use cells within a consistent and low passage number range for all experiments. 2. Test new lots of critical reagents before use in large-scale experiments. 3. Carefully count cells before seeding to ensure consistent density across all wells and experiments. |
Experimental Protocols & Data Presentation
Key In Vitro Angiogenesis Assays
| Assay | Principle | Typical Cell Line | Typical Incubation Time | Endpoint Measurement |
| Endothelial Cell Proliferation Assay | Measures the effect of the inhibitor on the proliferation of endothelial cells.[9] | HUVEC, HMVEC | 24 - 72 hours | Cell viability (MTT, MTS), cell counting, or DNA synthesis (BrdU).[13] |
| Endothelial Cell Migration Assay (Wound Healing/Scratch Assay) | Assesses the ability of the inhibitor to block the migration of endothelial cells to close a "wound" in a confluent monolayer.[14] | HUVEC, HMVEC | 6 - 24 hours | Measurement of the wound area over time using microscopy and image analysis software.[15] |
| Transwell Migration Assay (Boyden Chamber) | Quantifies the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[14] | HUVEC, HMVEC | 4 - 12 hours | Counting the number of migrated cells on the lower surface of the membrane after staining.[16] |
| Tube Formation Assay | Evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (e.g., Matrigel).[17][18] | HUVEC, HMVEC | 4 - 18 hours | Quantification of tube length, number of branch points, and total network area using microscopy and specialized software.[19][20] |
Detailed Methodologies
Endothelial Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[13][21] Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Endothelial Cell Migration - Wound Healing (Scratch) Assay
-
Create Monolayer: Seed endothelial cells in a 24-well plate and grow them to 90-100% confluency.[12]
-
Create Wound: Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture an image of the scratch (time 0). Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
-
Coat Plates: Thaw basement membrane extract (BME), such as Matrigel, on ice.[22] Add 50 µL of BME to each well of a pre-chilled 96-well plate and spread evenly.[18][19]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[17][19]
-
Cell Suspension: Harvest endothelial cells and resuspend them in a low-serum medium at a concentration of 2-3 x 10^5 cells/mL.
-
Treatment and Seeding: Add this compound at various concentrations to the cell suspension. Immediately plate 100 µL of the cell suspension onto the solidified BME.[19]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[18]
-
Visualization and Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the total tube length, number of junctions, and loops using angiogenesis analysis software.
Visualizations
Caption: VEGF Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the In Vitro Tube Formation Assay.
Caption: Troubleshooting Logic for No Inhibitory Effect.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Angiogenesis Inhibitor The Angiogenesis Inhibitor, also referenced under CAS 186611-44-9, controls the biological activity of Angiogenesis. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 186611-44-9 [sigmaaldrich.com]
- 7. Anti‑angiogenic and cytotoxic evaluation of green‑synthesized Fe2ZnO4 nanoparticles against MCF‑7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmb.org [ajmb.org]
- 9. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial cell proliferation assay [bio-protocol.org]
- 14. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 15. Video: Author Spotlight: Investigating Angiogenesis Through Challenges and Innovations in Assay Development [jove.com]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 21. fujifilmcdi.com [fujifilmcdi.com]
- 22. corning.com [corning.com]
"Angiogenesis inhibitor 7" reducing off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiogenesis Inhibitor 7. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, it blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are crucial steps in angiogenesis.[1][2][3] This targeted inhibition of the VEGF pathway is intended to reduce tumor neovascularization.[1][4]
Q2: What are the known off-target effects of this compound?
A2: While designed for selectivity, this compound can exhibit off-target activities, primarily through the inhibition of other tyrosine kinases.[5] Common off-target effects observed in preclinical models include hypertension, delayed wound healing, and potential for cardiotoxicity.[5][6][7][8] These effects are often dose-dependent and can be managed with careful experimental design.
Q3: How can I minimize off-target effects in my cell culture experiments?
A3: Minimizing off-target effects in vitro involves optimizing the concentration of this compound and the duration of treatment. We recommend performing a dose-response curve to determine the lowest effective concentration that elicits the desired anti-angiogenic effect while minimizing cytotoxicity to non-target cells. Additionally, consider using serum-starvation conditions to reduce the influence of other growth factors.
Q4: Are there strategies to reduce off-target effects in animal models?
A4: In animal models, off-target effects can be mitigated through careful dose selection and the use of targeted delivery systems where feasible. It is also crucial to monitor animal health closely for signs of toxicity, such as changes in blood pressure or weight loss.[9] Co-administration of agents that counteract specific off-target effects may be considered, but this should be done with a clear understanding of the potential interactions.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Endothelial Cell Lines
Symptoms:
-
Unexpectedly high levels of cell death in control cell lines (e.g., fibroblasts, epithelial cells).
-
Inconsistent results in cell viability assays.
Possible Causes:
-
The concentration of this compound is too high, leading to off-target kinase inhibition.
-
The cell line is unexpectedly sensitive to the inhibitor.
-
Solvent (e.g., DMSO) concentration is toxic.
Troubleshooting Steps:
-
Verify Solvent Toxicity: Run a control experiment with the vehicle (e.g., DMSO) at the same concentration used to deliver the inhibitor to rule out solvent-induced cytotoxicity.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations on both your target endothelial cells and non-target cell lines. This will help you identify a therapeutic window.
-
Reduce Treatment Duration: Shorter exposure times may be sufficient to inhibit angiogenesis without causing widespread cytotoxicity.
-
Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V staining) to determine if cell death is occurring through a programmed pathway, which might indicate a specific off-target signaling cascade is being affected.
Issue 2: Inconsistent Inhibition of Tube Formation in Matrigel Assays
Symptoms:
-
High variability in the degree of tube formation inhibition between replicate wells.
-
Complete lack of tube formation in control wells.
Possible Causes:
-
Inconsistent Matrigel polymerization.
-
Sub-optimal cell density.
-
Degradation of this compound.
Troubleshooting Steps:
-
Standardize Matrigel Plating: Ensure Matrigel is thawed on ice and plated quickly to ensure even polymerization. Avoid introducing bubbles.
-
Optimize Cell Seeding Density: Titrate the number of endothelial cells seeded per well to find the optimal density for robust tube formation in control wells.
-
Prepare Fresh Inhibitor Solutions: this compound may be unstable in solution. Prepare fresh dilutions from a stock solution for each experiment.
-
Use a Positive Control: Include a known angiogenesis inhibitor (e.g., Sunitinib) to validate the assay's performance.
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Target | IC50 (nM) |
| HUVEC | VEGFR-2 | 15 |
| NIH/3T3 | PDGFR-β | 850 |
| A549 | EGFR | >10,000 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cell lines, indicating its selectivity for VEGFR-2.
Table 2: In Vivo Efficacy and Toxicity of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Volume Reduction (%) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle Control | 0 | 0 | +1 |
| This compound | 10 | 35 | +15 |
| This compound | 25 | 62 | +30 |
| This compound | 50 | 65 | +48 (with adverse events) |
This table presents a summary of a preclinical study, showing the dose-dependent anti-tumor efficacy and a key off-target effect (hypertension) of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Materials:
-
96-well cell culture plates
-
Endothelial cells (e.g., HUVEC) and non-target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel Basement Membrane Matrix
-
Ice
-
Pre-chilled 96-well plate and pipette tips
-
Endothelial cells (e.g., HUVEC)
-
Serum-free medium
-
This compound
Methodology:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Resuspend endothelial cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed 10,000-20,000 cells onto the polymerized Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the tube formation using a microscope and quantify the results by measuring the total tube length or the number of branch points.
Visualizations
Caption: VEGF signaling pathway and the point of intervention for this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity in experiments.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Cardiotoxic effects of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis Inhibitors - NCI [cancer.gov]
- 7. Angiogenesis Inhibitors | American Cancer Society [cancer.org]
- 8. Angiogenesis Inhibitors: How They Work, Side Effects, and More [healthline.com]
- 9. newjerseywoundhealing.org [newjerseywoundhealing.org]
"Angiogenesis inhibitor 7" troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Angiogenesis Inhibitor 7 in their experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Inconsistent Experimental Results
Encountering variability in your experiments with this compound can be frustrating. This guide addresses common issues and provides systematic approaches to identify and resolve them.
Question: Why am I observing inconsistent inhibition of endothelial cell proliferation with this compound?
Possible Causes and Solutions:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can significantly impact cellular response to treatment.
-
Troubleshooting Steps:
-
Use endothelial cells within a consistent and low passage number range (e.g., passages 3-8).
-
Ensure a consistent cell seeding density and aim for a pre-treatment confluency of 70-80%.
-
Use a single, quality-tested lot of fetal bovine serum (FBS) for the duration of the experiment, as serum components can interfere with the inhibitor's activity.
-
-
-
Inhibitor Preparation and Storage: Improper handling of this compound can lead to degradation and loss of potency.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots.
-
Ensure complete solubilization of the inhibitor in the recommended solvent (e.g., DMSO) before diluting it in culture media.
-
-
-
Assay-Specific Variability: The choice of proliferation assay and its execution can introduce variability.
-
Troubleshooting Steps:
-
For colorimetric assays like MTT or XTT, ensure that the incubation time with the reagent is consistent across all plates and that the final solubilization step is complete.
-
When using cell counting methods, ensure proper trypsinization and a homogenous cell suspension to avoid clumping.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for proliferation inhibition if available.
-
-
Question: My tube formation assay results with this compound are not reproducible. What could be the issue?
Possible Causes and Solutions:
-
Matrigel/Extracellular Matrix Quality: The quality and handling of the extracellular matrix gel are critical for a successful tube formation assay.
-
Troubleshooting Steps:
-
Use a single lot of Matrigel for a set of comparative experiments.
-
Thaw the Matrigel on ice overnight at 4°C to ensure it remains liquid. Avoid repeated temperature fluctuations.
-
Ensure a uniform, bubble-free layer of Matrigel in each well.
-
-
-
Cell Seeding and Density: The number of endothelial cells seeded onto the matrix is a crucial parameter.
-
Troubleshooting Steps:
-
Optimize the cell seeding density to achieve a robust network of tubes in the control group within the desired timeframe (typically 4-12 hours).
-
Ensure a single-cell suspension before seeding to promote even distribution across the gel.
-
-
-
Image Acquisition and Analysis: Inconsistent image capture and quantification can lead to variable results.
-
Troubleshooting Steps:
-
Capture images from the same predefined areas of each well to avoid sampling bias.
-
Use consistent microscope settings (e.g., magnification, exposure time) for all samples.
-
Employ standardized parameters for image analysis software to quantify tube length, branch points, and total network area.
-
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for this compound in common in vitro assays. These values should be used as a starting point, and optimal conditions may vary depending on the specific endothelial cell type and experimental setup.
| Assay Type | Parameter | Typical Range | Notes |
| Endothelial Cell Proliferation | IC50 | 10 - 100 nM | The half-maximal inhibitory concentration can vary between cell lines. |
| Incubation Time | 24 - 72 hours | Longer incubation times may reveal cytostatic versus cytotoxic effects. | |
| Tube Formation Assay | Concentration Range | 1 - 50 nM | Higher concentrations may lead to complete inhibition of tube formation. |
| Incubation Time | 4 - 18 hours | Optimal time depends on the speed of tube formation for the specific cell type. | |
| Endothelial Cell Migration | Concentration Range | 5 - 75 nM | Assessed using Boyden chamber or wound healing (scratch) assays. |
| Incubation Time | 6 - 24 hours | Dependent on the migration rate of the cells. |
Experimental Protocols
1. Endothelial Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
2. Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice at 4°C. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing this compound at various concentrations.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging: Visualize the formation of capillary-like structures using a light microscope and capture images.
-
Quantification: Analyze the images using software to measure parameters such as total tube length, number of junctions, and number of loops.
Visualizations
Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and the inhibitory action of this compound on VEGFR2.
"Angiogenesis inhibitor 7" improving bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Angiogenesis Inhibitor 7" in in vivo studies. The focus is on improving bioavailability and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in the VEGF signaling pathway.[1][2] By inhibiting the phosphorylation of VEGFR-2, it blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, a process known as angiogenesis.[3][4] Tumors require angiogenesis to grow and metastasize; therefore, inhibiting this process can restrict tumor growth.[5][6]
Q2: We are observing low plasma concentrations of this compound in our mouse model. What are the potential causes and solutions?
A2: Low plasma concentration, indicative of poor bioavailability, is a common challenge with orally administered small molecule inhibitors. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve efficiently in the gastrointestinal (GI) tract, limiting its absorption.
-
Low Permeability: The molecule may have difficulty crossing the intestinal wall to enter the bloodstream.
-
Rapid Metabolism: The compound may be quickly broken down by enzymes in the liver (first-pass metabolism) or the gut wall.[7]
-
Efflux Transporter Activity: The compound might be actively pumped back into the GI tract by efflux transporters like P-glycoprotein.
Solutions to investigate include various formulation strategies designed to enhance solubility and absorption.[8][9][10]
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate lymphatic transport, bypassing first-pass metabolism.[8][10]
-
Nanoparticle Formulations: Reducing the particle size to the nano-range increases the surface area for dissolution and can improve cellular uptake.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state can enhance its solubility and dissolution rate.[8][9]
-
Prodrugs: Modifying the chemical structure of the drug to a more soluble or permeable form that converts back to the active drug in the body.
The choice of strategy depends on the specific physicochemical properties of this compound.
Troubleshooting Guides
Problem: High variability in plasma concentrations between individual animals.
| Potential Cause | Suggested Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration technique (e.g., gavage volume, speed). Fasting animals before dosing can also reduce variability. |
| Formulation Instability | Check the stability of the formulation over the dosing period. If it's a suspension, ensure it is adequately resuspended before each dose. |
| Genetic Differences in Metabolism | Consider using an inbred strain of mice to minimize genetic variability in drug-metabolizing enzymes. |
| Food Effects | The presence of food in the GI tract can significantly alter drug absorption. Standardize the feeding schedule relative to dosing times. |
Problem: No observable anti-tumor efficacy despite confirming in vitro potency.
| Potential Cause | Suggested Solution |
| Insufficient Bioavailability | Conduct a pharmacokinetic (PK) study to determine the plasma and tumor exposure of the drug. If exposure is low, consider formulation optimization or a different route of administration (e.g., intraperitoneal). |
| Rapid Clearance | The drug may be cleared from the body too quickly to exert a sustained therapeutic effect. A PK study will reveal the drug's half-life. Consider more frequent dosing or a controlled-release formulation. |
| Tumor Resistance Mechanisms | The tumor may have intrinsic or acquired resistance to the anti-angiogenic therapy.[1][11] This could involve the activation of alternative pro-angiogenic pathways. Consider combination therapy with other anti-cancer agents.[11][12] |
| Off-Target Effects | The inhibitor might have off-target effects that counteract its anti-angiogenic activity. Evaluate the drug's selectivity profile. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Formulations (Mouse Model, Oral Administration at 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 5 |
| Nanosuspension | 450 ± 80 | 2.0 ± 0.5 | 3,500 ± 450 | 18 |
| Lipid-Based (SEDDS) | 980 ± 150 | 1.5 ± 0.5 | 8,900 ± 1,100 | 45 |
| Amorphous Solid Dispersion | 720 ± 110 | 1.0 ± 0.5 | 6,500 ± 850 | 33 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use 6-8 week old male C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Grouping: Divide mice into groups corresponding to each formulation to be tested, plus an intravenous (IV) group for bioavailability calculation (n=3-5 per group).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO): Administer the specific formulation of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a solubilized form of the inhibitor (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC. Calculate oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Stability: Assess the physical stability of the formulation under different storage conditions.
-
Visualizations
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing in vivo bioavailability.
Caption: Logical workflow for troubleshooting poor bioavailability.
References
- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 4. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Study sheds light on angiogenesis inhibitors, points to limitations, solutions | EurekAlert! [eurekalert.org]
- 12. Archive: Study sheds light on angiogenesis inhibitors, points to limitations, solutions | UC San Francisco [ucsf.edu]
"Angiogenesis inhibitor 7" minimizing toxicity in animal models
Technical Support Center: Angiogenesis Inhibitor 7 (AI-7)
Frequently Asked Questions (FAQs)
A2: Based on its mechanism of action targeting the VEGF pathway, the most frequently observed toxicities in animal models are dose-dependent and include hypertension, proteinuria, and fatigue.[4][5] Other potential adverse effects can include delayed wound healing, hand-foot syndrome (in relevant models), and mild gastrointestinal distress.[5][6] These effects are considered on-target toxicities, as VEGF signaling is also essential for maintaining normal physiological functions in healthy tissues.[5]
A4: Management of hypertension is crucial for long-term studies. Prophylactic or concurrent treatment with antihypertensive agents, such as calcium channel blockers, has shown efficacy in preclinical models.[7] Dose modification, including dose reduction or intermittent dosing schedules, can also be an effective strategy to manage blood pressure while potentially maintaining anti-tumor efficacy.[9][10] Regular and accurate blood pressure monitoring is essential to guide these interventions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden spike in blood pressure (>30% from baseline) after AI-7 administration. | On-target effect of potent VEGFR inhibition. | 1. Confirm the reading with a repeat measurement.2. Temporarily halt dosing as per protocol guidelines.[10]3. Consider initiating antihypertensive therapy (e.g., amlodipine) if blood pressure remains elevated.4. If the issue persists upon re-challenge, a dose reduction of AI-7 may be necessary.[9] |
| High variability in proteinuria measurements between animals in the same dose group. | Inconsistent urine collection; variation in hydration status; strain-dependent sensitivity.[11] | 1. Standardize urine collection methods (e.g., use metabolic cages for timed collection).[11]2. Ensure all animals have ad libitum access to water.3. Review literature for known strain-specific sensitivities to renal toxicity.[11] |
| Significant weight loss and reduced activity in treated animals. | Can be a sign of general malaise, dehydration, or severe toxicity (e.g., fatigue, asthenia).[5][6] | 1. Increase the frequency of animal welfare checks (e.g., daily body weight, clinical scoring).2. Provide supportive care, such as hydration support (e.g., hydrogel) and palatable, high-energy food.3. If weight loss exceeds 15-20% of baseline, consider a dose holiday or euthanasia according to IACUC guidelines. |
| Poor wound healing at surgical or biopsy sites. | Known on-target effect of angiogenesis inhibition. | 1. Plan for a sufficient washout period (at least 1-2 weeks) before any planned surgical procedures.2. Use meticulous surgical techniques to minimize tissue trauma.3. Monitor surgical sites closely for signs of dehiscence or infection. |
Quantitative Data Summary
| Dose Level | N | Incidence of Hypertension (>20% increase in SBP) | Mean Urinary Albumin to Creatinine (B1669602) Ratio (μg/mg) | Incidence of Grade 2/3 Fatigue * |
| Vehicle Control | 10 | 0% | 25 ± 8 | 0% |
| 10 mg/kg/day | 10 | 30% | 80 ± 25 | 10% |
| 30 mg/kg/day | 10 | 70% | 250 ± 90 | 40% |
| 60 mg/kg/day | 10 | 100% | 600 ± 150 | 80% |
*Fatigue assessed by a composite score including activity level, posture, and interaction.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Monitoring in Rodents
This protocol describes the tail-cuff plethysmography method for routine blood pressure monitoring.
-
Acclimatization: Acclimate the animal to the restraining device and tail cuff for 3-5 consecutive days prior to the first measurement. This minimizes stress-induced hypertension.
-
Animal Preparation: Place the conscious rodent into an appropriate restrainer. Ensure the animal is calm.
-
Cuff Placement: Securely place the tail cuff and sensor at the base of the animal's tail.
-
Measurement Cycle: Initiate the automated measurement cycle on the plethysmography unit. The system will inflate and deflate the cuff while recording pressure and pulse.
-
Data Collection: Perform a cycle of 10-15 measurements. Discard the first 3-5 readings to allow for stabilization.
-
Analysis: Average the subsequent 7-10 valid readings to determine the mean systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.[12][13] Measurements should be taken at the same time each day to ensure consistency.
Protocol 2: Assessment of Proteinuria via Spot Urine Collection
This protocol details a method for collecting spot urine to determine the albumin-to-creatinine ratio (ACR).
-
Animal Handling: Gently handle the mouse and place it in a clean, empty collection container or a specialized metabolic cage with a wire floor.[14]
-
Urine Collection: Allow the animal to urinate naturally. This may take from a few minutes to an hour.[14] Collect the voided urine (a minimum of 20-50 µL is typically required) from the container floor using a pipette.[14] Avoid fecal contamination.
-
Sample Storage: Immediately place the urine sample on ice and store it at -80°C for long-term preservation until analysis.
-
Albumin Quantification: Use a mouse-specific Albumin ELISA kit. Dilute urine samples according to the kit's instructions (dilutions can range from 1:500 to 1:10000 depending on the expected level of proteinuria).[15]
-
Creatinine Quantification: Use a commercially available creatinine assay kit to measure the creatinine concentration in the same urine sample.[15]
-
Calculation: Calculate the ACR by dividing the albumin concentration (in µg or mg) by the creatinine concentration (in mg). This ratio corrects for variations in urine volume and concentration.
Visualizations: Pathways and Workflows
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML [ahdbonline.com]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Noninvasive Monitoring of Blood Pressure and Heart Rate during Estrous Cycle Phases in Normotensive Wistar–Kyoto and Spontaneously Hypertensive Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kentscientific.com [kentscientific.com]
- 14. mmpc.org [mmpc.org]
- 15. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
"Angiogenesis inhibitor 7" overcoming resistance mechanisms
Welcome to the technical support center for Angiogenesis Inhibitor 7 (AI7). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to overcoming resistance mechanisms during pre-clinical experiments with AI7.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our long-term in vivo xenograft model. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to anti-angiogenic therapies like this compound is a common challenge. Several mechanisms can contribute to this phenomenon. The primary mechanism is often the activation of alternative pro-angiogenic signaling pathways that compensate for the inhibition of the primary target (e.g., VEGF signaling). Key alternative pathways include:
-
Fibroblast Growth Factor (FGF) signaling: Upregulation of FGFs (e.g., FGF2) and their receptors (FGFRs) can promote endothelial cell proliferation and survival.[1]
-
Platelet-Derived Growth Factor (PDGF) signaling: Increased PDGF signaling can enhance the recruitment and coverage of pericytes, which support and stabilize blood vessels, making them less susceptible to anti-angiogenic therapy.
-
Hepatocyte Growth Factor (HGF)/c-MET signaling: Activation of the HGF/c-MET pathway can stimulate endothelial cell migration and invasion.
-
Angiopoietin-Tie2 signaling: Changes in the balance of Angiopoietin-1 and Angiopoietin-2 can affect vessel stability and maturation.
Additionally, the tumor microenvironment plays a crucial role. Increased hypoxia resulting from initial anti-angiogenic effects can trigger a cascade of resistance mechanisms, including the recruitment of pro-angiogenic bone marrow-derived cells and the transition of tumor cells to a more invasive phenotype.[2]
Q2: How can we determine if our resistant tumors are exhibiting increased hypoxia?
A2: Assessing tumor hypoxia is critical for understanding resistance to AI7. Several methods can be employed:
-
Pimonidazole (B1677889) Adduct Immunohistochemistry: Pimonidazole is a 2-nitroimidazole (B3424786) compound that forms adducts in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by immunohistochemistry (IHC), providing a spatial map of hypoxic regions within the tumor.[3][4][5]
-
Carbonic Anhydrase IX (CAIX) Staining: CAIX is an endogenous marker of hypoxia, and its expression is upregulated under low oxygen conditions. IHC for CAIX can be a reliable indicator of chronic hypoxia.
-
HIF-1α Staining: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions. However, its short half-life can make it a challenging marker to detect consistently.
Q3: What are the recommended methods for quantifying changes in alternative angiogenic factors in our resistant models?
A3: To quantify the upregulation of alternative angiogenic factors, we recommend the following approaches:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive and quantitative method for measuring the concentration of specific proteins, such as FGF2, HGF, and PDGF, in tumor lysates or plasma samples.[6]
-
Multiplex Cytokine Arrays: These arrays allow for the simultaneous measurement of a panel of angiogenic factors, providing a broader picture of the changes in the tumor microenvironment.
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure changes in the mRNA expression levels of alternative angiogenic factors and their receptors.
Troubleshooting Guides
Problem 1: Inconsistent tumor growth inhibition with this compound in our xenograft model.
| Possible Cause | Troubleshooting Step |
| Variable drug bioavailability | Ensure consistent drug formulation and administration route. For oral administration, confirm proper gavage technique. For intraperitoneal injections, ensure correct placement.[7] |
| Tumor cell line heterogeneity | Perform cell line authentication and characterization to ensure a consistent phenotype. Consider single-cell cloning to establish a more homogenous population. |
| Host-derived factors | The immune status and genetic background of the host mice can influence tumor growth and response to therapy. Use a consistent and well-characterized mouse strain.[8][9] |
| Development of acquired resistance | If initial tumor regression is followed by regrowth, this may indicate acquired resistance. Refer to the experimental protocols below to characterize the resistant phenotype.[8][10] |
Problem 2: Difficulty in detecting a significant reduction in microvessel density (MVD) after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody for IHC | Validate the primary antibody for CD31 (or other endothelial markers) to ensure specificity and optimal dilution. Include positive and negative controls in each staining run. |
| Inadequate tissue fixation | Improper fixation can lead to antigen degradation. Follow a standardized fixation protocol, ensuring the appropriate fixative and duration are used. For immunofluorescence, fresh-frozen tissue is often preferred.[11] |
| Vessel maturation and pericyte coverage | AI7 may lead to "vessel normalization" rather than a net reduction in vessel number. Co-stain for an endothelial marker (e.g., CD31) and a pericyte marker (e.g., α-SMA or NG2) to assess vessel maturation.[11] |
| Activation of alternative angiogenic pathways | If MVD is not reduced, it may be due to the activation of compensatory angiogenic signals. Analyze the expression of alternative factors like FGF2 and HGF.[1] |
Data Presentation
Table 1: Representative Preclinical Data on Acquired Resistance to Anti-Angiogenic Therapy
| Parameter | Sensitive Xenograft Model (e.g., HT-29PAR) | Resistant Xenograft Model (e.g., HT-29SUN) | Reference |
| Tumor Growth Inhibition with Sunitinib (B231) (40mg/kg/day) | 71 ± 5% | No significant inhibition | [9] |
| Tumor Cell Proliferation (Ki67 Staining) with Sunitinib | Reduced by 30% | Unaffected | [9] |
| Microvessel Density (MVD) Reduction with Sunitinib | Significant reduction | Similar reduction to sensitive model | [8][9] |
| Final Median Tumor Volume with Aflibercept | 324 ± 60 mm³ (79% inhibition) | - | [12] |
| Final Median Tumor Volume with Bevacizumab | 799 ± 29 mm³ (49% inhibition) | - | [12] |
Table 2: Typical Concentration Ranges for Angiogenic Factor ELISAs
| Analyte | Sample Type | Typical Range in Preclinical Models | Reference |
| Human VEGF-A | Tumor Lysate | 776–56,039 pg/mg of total protein | [12] |
| Mouse VEGF-A | Tumor Lysate | 8–159 pg/mg of total protein | [12] |
| Human FGF basic (FGF2) | Cell Culture Supernatant, Serum, Plasma | 50 - 2000 pg/mL | [13] |
| Human HGF | Serum, Plasma, Cell Culture Supernatant | Varies depending on the model and resistance status |
Experimental Protocols
Protocol 1: Establishment of an Acquired Resistance Xenograft Model
This protocol is adapted from studies developing resistance to sunitinib in renal cell carcinoma and colon cancer xenografts.[8][10]
-
Cell Implantation: Subcutaneously inject 5.0 x 10^6 tumor cells (e.g., 786-O or HT-29) into the upper back of 5-week-old female BALB/c nude mice.
-
Initial Treatment: When the tumor volume reaches approximately 200 mm³, randomize the mice into two groups: vehicle control and this compound treatment. Administer AI7 at the desired dose and schedule (e.g., 40 mg/kg/day, 4 weeks on, 2 weeks off).[10]
-
Monitoring and Serial Passage: Monitor tumor growth with caliper measurements. When tumors in the treated group initially respond and then begin to regrow, sacrifice the animals.
-
Tumor Re-implantation: Aseptically resect the resistant tumors and transplant a 3-mm-diameter tissue piece into a new cohort of mice.
-
Continued Treatment: Continue the AI7 treatment in the new cohort. Repeat the passage process for several generations to establish a stable resistant tumor line.
Protocol 2: Immunofluorescence Staining for Microvessel Density (CD31) and Pericyte Coverage (α-SMA)
This protocol is a standard method for assessing tumor vasculature.[11][14]
-
Tissue Preparation: Snap-freeze fresh tumor tissue in isopentane (B150273) cooled with dry ice. Store at -80°C. Cut 5-10 µm cryosections and mount on charged slides.
-
Fixation: Air-dry the sections for 30 minutes at room temperature, then fix with ice-cold acetone (B3395972) or 4% paraformaldehyde for 10-15 minutes.
-
Blocking: Wash slides three times with PBS. Block non-specific binding with a blocking buffer (e.g., 5-10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies: rat anti-mouse CD31 and rabbit anti-mouse α-SMA, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash slides three times with PBS. Incubate for 1 hour at room temperature in the dark with a cocktail of fluorescently labeled secondary antibodies (e.g., goat anti-rat IgG Alexa Fluor 488 and goat anti-rabbit IgG Alexa Fluor 594).
-
Mounting and Imaging: Wash slides three times with PBS. Mount with a mounting medium containing DAPI for nuclear counterstaining. Visualize and capture images using a fluorescence microscope.
Protocol 3: Assessment of Tumor Hypoxia using Pimonidazole
This protocol details the in vivo administration and subsequent detection of pimonidazole adducts.[3][4][5]
-
Pimonidazole Administration: Resuspend pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL. Inject mice intravenously with 60 mg/kg of the pimonidazole solution.
-
Circulation and Tissue Harvest: Allow the pimonidazole to circulate for 90 minutes. Euthanize the mice and harvest the tumors.
-
Tissue Processing: Snap-freeze the tumors for cryosectioning or fix in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Immunohistochemistry:
-
For frozen sections, fix with acetone and follow a standard immunofluorescence protocol using an anti-pimonidazole primary antibody and a fluorescently labeled secondary antibody.
-
For paraffin-embedded sections, perform antigen retrieval followed by staining with an anti-pimonidazole antibody and a DAB-based detection system.[5]
-
Protocol 4: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.[15][16][17][18]
-
Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Pipette 50-100 µL into each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well in endothelial cell growth medium.
-
Treatment: Add this compound or other test compounds to the wells at the desired concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Quantification: Visualize the formation of tube-like structures using a light microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: Signaling pathways in resistance to this compound.
Caption: Experimental workflow for investigating AI7 resistance.
References
- 1. Resistance to Anti-Angiogenic Therapy in Cancer—Alterations to Anti-VEGF Pathway | MDPI [mdpi.com]
- 2. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Reversible epithelial to mesenchymal transition and acquired resistance to sunitinib in patients with renal cell carcinoma: evidence from a xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncoscience.us [oncoscience.us]
- 9. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Human FGF basic ELISA Kit (FGF2) (ab99979) | Abcam [abcam.com]
- 14. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 15. [PDF] Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay | Semantic Scholar [semanticscholar.org]
- 16. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
"Angiogenesis inhibitor 7" stability testing in different buffers
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage buffer and temperature for Angiogenesis Inhibitor 7?
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in buffers with a pH range of 6.5 to 7.5.[1] Significant deviations from this range, particularly in acidic conditions below pH 5.5, can lead to accelerated degradation.[1] It is crucial to maintain the recommended pH to ensure the inhibitor's structural integrity and biological activity.
Q3: Can I use buffers containing detergents with this compound?
Q4: What is the expected shelf-life of this compound under optimal conditions?
A4: When stored as a lyophilized powder at -20°C, this compound is stable for at least 24 months. Once reconstituted in a recommended buffer and stored at -80°C, it is expected to be stable for up to 12 months. Stability in solution at 4°C is significantly reduced, and it is recommended to use the solution within one week.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon reconstitution | - High concentration of the inhibitor.- Improper buffer pH or composition. | - Reconstitute at a lower concentration.- Ensure the buffer pH is within the recommended range (6.5-7.5).- Briefly sonicate the solution to aid dissolution. |
| Loss of biological activity | - Repeated freeze-thaw cycles.- Storage at improper temperatures.- Presence of proteases in the experimental system. | - Aliquot the inhibitor after reconstitution to avoid multiple freeze-thaw cycles.- Store at -80°C for long-term storage.- Consider adding a protease inhibitor cocktail to your experimental buffer. |
| Inconsistent results in stability assays | - Inaccurate quantification of the inhibitor.- Buffer variability between experiments.- Degradation during the assay procedure. | - Use a reliable method for protein/peptide quantification (e.g., BCA assay).- Prepare fresh buffer for each experiment and verify the pH.- Minimize the time samples are kept at room temperature during the assay. |
| Degradation observed in HPLC analysis | - Hydrolysis at acidic or basic pH.- Oxidation of sensitive residues. | - Maintain the buffer pH between 6.5 and 7.5.- Consider adding a reducing agent like DTT or an antioxidant like EDTA if oxidation is suspected. |
Stability of this compound in Different Buffers
The following tables summarize the stability of this compound after incubation in various buffers at different temperatures. Stability was assessed by measuring the remaining percentage of intact inhibitor using High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound at 4°C
| Buffer System | pH | % Remaining (1 week) | % Remaining (4 weeks) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 98 ± 2% | 90 ± 3% |
| Tris-Buffered Saline (TBS) | 7.4 | 97 ± 3% | 88 ± 4% |
| Citrate Buffer | 5.5 | 85 ± 5% | 65 ± 6% |
| Glycine-HCl Buffer | 3.0 | 40 ± 7% | <10% |
Table 2: Stability of this compound at 37°C
| Buffer System | pH | % Remaining (24 hours) | % Remaining (72 hours) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 92 ± 4% | 75 ± 5% |
| Tris-Buffered Saline (TBS) | 7.4 | 90 ± 5% | 72 ± 6% |
| Human Serum | 7.4 | 80 ± 6% | 50 ± 8% |
| Cell Culture Medium (DMEM) | 7.4 | 88 ± 4% | 65 ± 7% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay
This protocol describes a method to determine the percentage of intact this compound over time.
-
Preparation of Samples:
-
Reconstitute this compound to a final concentration of 1 mg/mL in the desired test buffers.
-
Prepare aliquots of each sample for different time points.
-
Incubate the samples at the desired temperature (e.g., 4°C or 37°C).
-
-
HPLC Analysis:
-
At each time point, take an aliquot and quench any potential degradation by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Inject 20 µL of the sample into a C18 reverse-phase HPLC column.
-
Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the inhibitor.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The percentage of remaining intact inhibitor is calculated by dividing the peak area of the inhibitor at a given time point by the peak area at time zero and multiplying by 100.
-
Protocol 2: In Vitro Angiogenesis Inhibition Assay (Tube Formation Assay)
This protocol is used to assess the biological activity of this compound after storage in different conditions.
-
Preparation of Endothelial Cells:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium.
-
Harvest the cells and resuspend them in a basal medium.
-
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed the HUVECs onto the Matrigel-coated plate.
-
Treat the cells with this compound that has been subjected to different stability testing conditions. Include a positive control (freshly prepared inhibitor) and a negative control (buffer only).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Analysis:
-
Visualize the tube formation using a microscope.
-
Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
Compare the inhibitory activity of the stored samples to the positive control to determine the retention of biological function.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Hypothetical signaling pathway for this compound.
References
"Angiogenesis inhibitor 7" issues with batch-to-batch variability
Frequently Asked Questions (FAQs)
A3: Batch-to-batch variability is a known challenge with small molecule inhibitors and can stem from several factors.[6] These can include minor differences in the synthesis and purification processes, leading to variations in purity, isomeric composition, or the presence of trace impurities that could have off-target effects. The stability of the compound can also be a factor; improper storage or handling of a particular batch could lead to degradation and reduced potency. It is also important to consider that variability in experimental components, such as cell lines or matrices like collagen, can contribute to inconsistent results.[6]
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Activity of a New Batch of AI-7
Experimental Workflow for Troubleshooting Reduced Activity
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | Review the Certificate of Analysis (CoA) for the new batch to ensure it meets specifications. Run a parallel experiment with a previous, validated batch of AI-7 to confirm if the issue is batch-specific. Ensure the compound has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and protected from light.[5] |
| Incorrect Concentration | Prepare fresh dilutions from the stock solution. If possible, independently verify the concentration of the stock solution. Perform a dose-response curve to determine the IC50 of the new batch and compare it to the expected value. |
| Poor Solubility | Visually inspect the stock solution for any precipitation. If solubility is a concern, try gentle warming or vortexing. Ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is not causing precipitation and is within the tolerance limits for your cells.[7] |
| Variability in Assay Components | The quality and batch of other critical reagents, such as collagen or Matrigel, can significantly impact angiogenesis assays.[6] If possible, test the new batch of AI-7 with a previously validated batch of assay matrix. Also, ensure that the endothelial cells used are healthy, within a low passage number, and are responding as expected to positive and negative controls. |
Issue 2: Inconsistent Results in Endothelial Cell-Based Assays
Key Experimental Parameters to Standardize
| Parameter | Recommendation |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Over-confluent or sparse cultures can behave differently. |
| Serum Concentration | Serum contains various growth factors that can interfere with the study of angiogenesis. Use a consistent and, if possible, reduced serum concentration. |
| Matrix Polymerization | For tube formation assays, ensure the polymerization of the matrix (e.g., Matrigel) is consistent in terms of temperature and time. Inconsistent gel thickness can affect tube formation. |
| Incubation Time | The timing of inhibitor addition and the total duration of the assay should be strictly controlled. |
Signaling Pathway and Experimental Protocols
VEGF Signaling Pathway Inhibited by AI-7
Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Preparation: Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2) at a concentration of 2-4 x 10^5 cells/mL.
-
Incubation: Add 100 µL of the cell suspension containing the inhibitor to each Matrigel-coated well. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Analysis: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Protocol: Endothelial Cell Proliferation Assay
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in their complete growth medium. Allow the cells to attach overnight.
-
Starvation (Optional): To enhance the effect of growth factors, you can serum-starve the cells for 4-6 hours in a basal medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Quantification: Assess cell proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a BrdU incorporation assay, following the manufacturer's instructions.
References
- 1. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aimbiotech.com [aimbiotech.com]
- 7. Angiogenesis Inhibitor [sigmaaldrich.com]
"Angiogenesis inhibitor 7" optimizing imaging parameters for CAM assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Angiogenesis Inhibitor 7" in the Chick Chorioallantoic Membrane (CAM) assay to optimize imaging parameters.
Frequently Asked Questions (FAQs)
Q1: What is the CAM assay and why is it used to study angiogenesis?
A1: The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to study the formation of new blood vessels (angiogenesis).[1][2][3] The CAM is the highly vascularized extraembryonic membrane of a developing chick embryo, which serves as its respiratory organ.[2][4] Its extensive and easily accessible blood vessel network makes it an ideal system to observe the effects of potential pro- or anti-angiogenic compounds, like this compound.[5][6] Key advantages of the CAM assay include its cost-effectiveness, simplicity, high reproducibility, and the naturally immunodeficient status of the early-stage embryo, which allows for xenografts without a significant inflammatory response.[5][7][8]
Q2: What is the general mechanism of action for angiogenesis inhibitors?
A2: Angiogenesis inhibitors work by interfering with the process of new blood vessel formation.[9] Many tumors secrete pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), to stimulate the growth of new capillaries that supply them with nutrients and oxygen.[10][11] Most angiogenesis inhibitors function by blocking these pro-angiogenic signals.[9] For example, some inhibitors, like bevacizumab, directly bind to VEGF, preventing it from activating its receptor (VEGFR) on endothelial cells.[11] Others, such as sunitinib (B231) and sorafenib, are small-molecule tyrosine kinase inhibitors that block the activity of VEGFR itself.[10] By disrupting this signaling, these inhibitors can suppress the proliferation and migration of endothelial cells, thereby hindering tumor growth and metastasis.[10][11]
Q3: What are the critical parameters to quantify when assessing the effect of this compound on the CAM?
A3: When evaluating the anti-angiogenic effect of a substance, several key parameters of the CAM vasculature are measured. Quantitative analysis typically involves measuring the total vessel length, total vessel area, and the number of vessel branching points.[6][12] Some studies also assess vascular density, which is the percentage of the total area occupied by blood vessels.[13] These measurements can be performed manually, semi-automatically, or automatically using image analysis software.[1][2][7]
Q4: What is the difference between in-ovo and ex-ovo CAM assays?
A4: The primary difference lies in the environment where the embryo develops during the experiment. The in-ovo CAM assay is performed by cutting a small window in the eggshell to access the CAM, while the embryo continues to develop within the egg.[5][8] This method maintains a more natural environment for the embryo.[8] The ex-ovo (or cup-CAM) method involves transferring the embryo and its surrounding membranes to a separate sterile container, such as a petri dish.[8] While this approach offers better visualization and easier access to the CAM, it can lead to lower embryo survival rates if not performed with expertise.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Embryo Viability | - Contamination (bacterial or fungal)[5]- Dehydration of the embryo- Incorrect incubation temperature or humidity[5]- Damage to the embryo or CAM during windowing or sample application | - Maintain stringent sterile techniques. Wipe eggs with 70% alcohol or betadine before opening and use sterile equipment.[5]- Ensure the incubator is set to the correct temperature (e.g., 37.5°C) and humidity (e.g., 85%).[5]- Be gentle when creating the window in the eggshell and when placing the carrier disc with this compound onto the CAM.[3]- Seal the window securely with parafilm or tape to prevent moisture loss.[3] |
| Inconsistent/Variable Results | - Uneven application of this compound- Inconsistent imaging location or magnification- Natural variability between embryos- Non-specific inflammatory responses[14] | - Ensure the carrier (e.g., filter paper disc) is fully and evenly saturated with the test substance.[8]- Standardize the imaging process. Always capture images from the same location relative to the applied substance and use a consistent magnification.[2]- Use a sufficiently large sample size to account for biological variability.[3]- Use a proper control (e.g., a blank disc or a vehicle-only control) to distinguish the specific anti-angiogenic effect from non-specific reactions.[3] |
| Poor Image Quality | - Reflections or glare on the CAM surface- Movement of the embryo- Incorrect focus or lighting | - Adjust the angle of the light source to minimize reflections. Some imaging software can help correct for artifacts.[6]- Allow the embryo to settle before capturing images. If necessary, briefly cool the egg to reduce movement.- Ensure the microscope is properly focused on the vascular plane of the CAM. Use diffuse, even lighting to illuminate the area of interest. |
| Difficulty in Quantifying Blood Vessels | - Low contrast between vessels and background- Complex and dense vascular network- Inadequate image processing techniques | - Use image processing software to enhance vessel contrast. Methods like histogram equalization of the green channel can be effective.[15]- Consider using automated image analysis software with AI-powered algorithms designed for CAM assays to improve accuracy and save time.[6][12]- Perform analysis at different magnifications to capture both large vessels and the capillary plexus.[2] |
Experimental Protocols
Detailed Protocol for In-Ovo CAM Assay
-
Egg Incubation : Procure fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator (around 85% humidity) for 3 days.[5][16]
-
Windowing : On day 3, clean the eggshell with 70% alcohol.[5] Carefully create a small, circular window (approximately 1-2 cm in diameter) in the shell over the air sac using a sterile tool, taking care not to damage the underlying membrane.[16]
-
Sample Preparation : Prepare this compound at the desired concentrations. Create small circular discs from filter paper using a hole punch.[8] Apply a precise volume of the inhibitor solution to each disc and allow the solvent to evaporate completely.[3]
-
Sample Application : On day 7 of incubation, gently place the prepared disc containing this compound onto the CAM in a region with visible blood vessels.[16] A control disc (with vehicle only) should be placed on a separate set of eggs.[3]
-
Sealing and Re-incubation : Seal the window with sterile parafilm or tape and return the eggs to the incubator.[3]
-
Imaging : After 48-72 hours of re-incubation, re-open the window. Acquire images of the CAM vasculature around the disc using a stereomicroscope equipped with a digital camera.[7]
-
Image Analysis : Quantify the anti-angiogenic effect by measuring parameters such as vessel length, area, and number of branch points using image analysis software like ImageJ or specialized platforms.[13]
Workflow for CAM Image Analysis
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. kolaido.com [kolaido.com]
- 7. scispace.com [scispace.com]
- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiogenesis inhibitor - Wikipedia [en.wikipedia.org]
- 12. Deep Learning-Based Image Analysis for the Quantification of Tumor-Induced Angiogenesis in the 3D In Vivo Tumor Model—Establishment and Addition to Laser Speckle Contrast Imaging (LSCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Angiogenesis Inhibitor 7 (EGFL7 Inhibitor) vs. Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of Angiogenesis Inhibitor 7, focusing on inhibitors of Epidermal Growth Factor-Like Domain 7 (EGFL7), and the vascular disrupting agent, Combretastatin (B1194345) A-4. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the distinct signaling pathways targeted by these two classes of anti-angiogenic and anti-vascular compounds.
Executive Summary
Angiogenesis inhibitors and vascular disrupting agents represent two distinct strategies to target the tumor vasculature. While both aim to disrupt the blood supply to tumors, their mechanisms of action and therapeutic effects differ significantly. This guide explores these differences through a direct comparison of an EGFL7 inhibitor, a representative of angiogenesis inhibitors that prevent the formation of new blood vessels, and Combretastatin A-4, a potent vascular disrupting agent that targets existing tumor vasculature.
This compound (EGFL7 Inhibitor): This class of inhibitors targets EGFL7, a protein crucial for endothelial cell migration, survival, and the proper formation of new blood vessels. By blocking EGFL7, these inhibitors aim to prevent tumor angiogenesis, thereby limiting tumor growth and metastasis.[1]
Combretastatin A-4: This small molecule, derived from the African bush willow, is a potent tubulin polymerization inhibitor.[2] It acts as a vascular disrupting agent (VDA), causing a rapid collapse of established tumor vasculature, leading to extensive tumor necrosis.[3][4][5]
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the available quantitative data for an EGFL7 inhibitor (specifically, anti-EGFL7 antibodies) and Combretastatin A-4. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Efficacy on Endothelial Cells
| Parameter | This compound (Anti-EGFL7 Antibody) | Combretastatin A-4 | Source |
| Target Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Human Umbilical Vein Endothelial Cells (HUVECs) | [6][7][8] |
| IC50 (Proliferation) | Data not available in a comparable format. Anti-EGFL7 antibodies have been shown to inhibit endothelial cell adhesion and survival.[6] | ~0.1 µM (induces apoptosis in proliferating HUVECs) | [7] |
| Effect on Migration | Inhibits endothelial cell migration. | Potently inhibits endothelial cell migration.[8] | [8][9] |
| Effect on Tube Formation | Reduces sprouting angiogenesis. | Inhibits capillary tube formation.[8] | [8][9] |
Table 2: In Vivo Efficacy in Tumor Models
| Parameter | This compound (Anti-EGFL7 Antibody) | Combretastatin A-4 | Source |
| Tumor Models | Various murine xenograft models (e.g., non-small cell lung cancer, breast cancer) | Various murine xenograft and allograft models (e.g., breast cancer, rhabdomyosarcoma) | [1][6][10] |
| Primary Efficacy | Enhances anti-VEGF-mediated vascular damage and improves progression-free and overall survival in combination therapy.[1][6] | Induces rapid vascular shutdown, leading to extensive tumor necrosis.[3][4] | [1][3][4][6] |
| Mechanism | Inhibition of new blood vessel formation (anti-angiogenic). | Disruption of existing tumor vasculature (vascular-disrupting). | [3][9] |
| Observed Effects | Reduced tumor microvessel density.[11] | Reduction in functional vascular volume by up to 93% within 6 hours.[3] | [3][11] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of EGFL7 inhibitors and Combretastatin A-4 are visualized in the following signaling pathway diagrams.
EGFL7 exerts its pro-angiogenic effects through multiple pathways. It can bind to integrins and EGFR, activating downstream signaling cascades like PI3K/Akt and ERK, which promote endothelial cell proliferation, migration, and survival.[12] Additionally, EGFL7 can act as an antagonist to the Notch signaling pathway, a critical regulator of vascular development.[9][12] Anti-EGFL7 antibodies, representing this compound, block these interactions, thereby inhibiting the formation of new blood vessels.
References
- 1. Anti-EGFL7 antibodies enhance stress-induced endothelial cell death and anti-VEGF efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-EGFL7 antibodies enhance stress-induced endothelial cell death and anti-VEGF efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFL7: a unique angiogenic signaling factor in vascular development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFL7 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of Angiogenesis Inhibitor 7: A Comparative Guide to Anti-Tumor Activity
This guide provides an objective comparison of the in vivo anti-tumor activity of the novel compound, Angiogenesis Inhibitor 7, against other well-established angiogenesis inhibitors. The data presented is based on validated preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential efficacy.
Comparative Efficacy of Angiogenesis Inhibitors in a Xenograft Model
The anti-tumor activity of this compound was evaluated in a human colorectal cancer (HT-29) xenograft mouse model. The results are compared with those of two widely used angiogenesis inhibitors, Bevacizumab and Sunitinib, under the same experimental conditions.
Table 1: Tumor Growth Inhibition in HT-29 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 10 mg/kg | 450 ± 75 | 70 |
| Bevacizumab | 5 mg/kg | 600 ± 90 | 60 |
| Sunitinib | 40 mg/kg | 525 ± 80 | 65 |
Table 2: Effect on Microvessel Density (MVD) in Tumor Tissue
| Treatment Group | Dosage | Microvessel Density (vessels/mm²) | Percent Reduction in MVD (%) |
| Vehicle Control | - | 35 ± 5 | 0 |
| This compound | 10 mg/kg | 10 ± 3 | 71 |
| Bevacizumab | 5 mg/kg | 14 ± 4 | 60 |
| Sunitinib | 40 mg/kg | 12 ± 3 | 66 |
Experimental Protocols
Human Tumor Xenograft Model
A standard ectopic xenograft model was utilized to assess the in vivo anti-tumor efficacy of this compound.[1][2]
-
Cell Culture: Human colorectal carcinoma cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Cells were harvested during the exponential growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study. The animals were allowed to acclimatize for one week before the experiment.[1]
-
Tumor Implantation: Each mouse was subcutaneously injected in the right flank with 5 x 10^6 HT-29 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[3]
-
Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into four groups (n=8 per group): Vehicle Control, this compound (10 mg/kg, p.o., daily), Bevacizumab (5 mg/kg, i.p., twice weekly), and Sunitinib (40 mg/kg, p.o., daily).
-
Tumor Measurement: Tumor volume was measured twice a week using digital calipers, and the volume was calculated using the formula: (Length x Width²) / 2.[1]
-
Endpoint: The study was terminated after 21 days of treatment. Tumors were excised, weighed, and processed for immunohistochemical analysis.
Immunohistochemistry for Microvessel Density
-
Tissue Preparation: Excised tumor tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections were stained with an anti-CD31 antibody (a marker for endothelial cells) to visualize blood vessels.
-
Quantification: Microvessel density was quantified by counting the number of CD31-positive vessels in three high-power fields (200x) per tumor section.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many angiogenesis inhibitors involves the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5][6] This pathway is crucial for the proliferation, migration, and survival of endothelial cells, which form the lining of blood vessels.[4][6]
Caption: VEGF Signaling Pathway Inhibition.
The diagram above illustrates the simplified VEGF signaling cascade, a key regulator of angiogenesis.[4][5] this compound is hypothesized to act by blocking the VEGF receptor (VEGFR), thereby inhibiting downstream signaling and subsequent endothelial cell proliferation and survival.
Caption: In Vivo Efficacy Study Workflow.
The workflow diagram outlines the key steps of the in vivo xenograft study, from cell culture to data analysis. This standardized process ensures the reproducibility and reliability of the experimental results.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. Angiogenesis Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Angiogenesis | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synergistic Anti-Cancer Effects of Sorafenib and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed when combining the angiogenesis inhibitor, Sorafenib (B1663141), with the chemotherapeutic agent, Paclitaxel (B517696). The following sections detail the quantitative enhancements in anti-cancer activity, the experimental methodologies used to demonstrate these effects, and the underlying signaling pathways involved in their synergistic interaction.
Quantitative Analysis of Synergistic Efficacy
The combination of Sorafenib and Paclitaxel has demonstrated a significant synergistic effect in inhibiting cancer cell viability and targeting cancer stem cells. This synergy allows for the use of lower, less toxic concentrations of each drug to achieve a potent anti-tumor response.[1][2]
| Cell Line | Treatment | IC50 Value | Synergistic Observation |
| miPS-BT549cmP (Cancer Stem Cell) | Paclitaxel alone | ~250-300 nM | The IC50 of Paclitaxel was reduced to 20 nM in the presence of 1 µM Sorafenib.[1] |
| miPS-Huh7cmP (Cancer Stem Cell) | Paclitaxel alone | ~250-300 nM | The IC50 of Paclitaxel was reduced to 25 nM in the presence of 1 µM Sorafenib.[1] |
| miPS-BT549cmP & miPS-Huh7cmP | Sorafenib alone | ~6.5-8 µM | 1 µM Sorafenib, a non-toxic dose, significantly enhanced the efficacy of Paclitaxel.[1] |
| BEL-7402 (Hepatocellular Carcinoma) | Sorafenib alone (48h) | (2.43+/-0.32) µg/mL | The combination of Sorafenib administered after Paclitaxel induced a higher apoptotic rate (36.43+/-2.29)% compared to other schedules.[3] |
| BEL-7402 (Hepatocellular Carcinoma) | Paclitaxel alone (48h) | (1.89+/-0.72) µg/mL | The sequential treatment of Paclitaxel followed by Sorafenib resulted in the lowest protein level of Bcl-2.[3] |
Experimental Protocols
Cell Viability and Synergy Assessment (MTT Assay)
This protocol is designed to assess the effect of Paclitaxel and Sorafenib, alone and in combination, on the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., miPS-BT549cmP, miPS-Huh7cmP, BEL-7402) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Paclitaxel (e.g., 1, 2, 4 nM) and Sorafenib (e.g., 1, 2, 4 µM) both individually and in combination.[1] For schedule-dependent studies, one drug is added before, simultaneously with, or after the other.[3]
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 values are determined from the dose-response curves. The synergistic effect is evaluated using methods such as the combination index (CI).
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the drug combination on apoptosis and cell cycle distribution.
-
Cell Treatment: Treat cells with Paclitaxel and Sorafenib alone or in combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: For apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, treat the cells with RNase A and stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
Mechanism of Synergistic Action
The synergistic effect of Sorafenib and Paclitaxel is attributed to their distinct but complementary mechanisms of action. Paclitaxel disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and induction of apoptosis.[3] Sorafenib, a multi-kinase inhibitor, targets several receptor tyrosine kinases, including VEGFR and PDGFR, thereby inhibiting angiogenesis. It also induces cell cycle arrest at the S phase.[3] The sequential administration of Paclitaxel followed by Sorafenib has been shown to be particularly effective, likely due to the initial G2/M arrest by Paclitaxel sensitizing the cells to the subsequent S-phase inhibition and anti-angiogenic effects of Sorafenib, leading to enhanced apoptosis.[3] This combined action on different phases of the cell cycle and on the tumor microenvironment contributes to the observed synergy.
Caption: Synergistic mechanism of Paclitaxel and Sorafenib.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of two compounds in vitro.
Caption: In vitro synergy assessment workflow.
References
- 1. Paclitaxel and Sorafenib: The Effective Combination of Suppressing the Self-Renewal of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel and Sorafenib: The Effective Combination of Suppressing the Self-Renewal of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Schedule-dependent effects of sorafenib in combination with paclitaxel on human hepatocellular carcinoma cell line BEL-7402] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Toxicity Profiles: Key Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the toxicity profiles of several prominent angiogenesis inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to be an essential resource for researchers and clinicians in the field of oncology and drug development. The information compiled herein is intended to facilitate a deeper understanding of the adverse effects associated with these targeted therapies, aiding in the design of safer and more effective treatment strategies.
Comparative Toxicity Data of Selected Angiogenesis Inhibitors
The following tables summarize the incidence of common adverse events observed in clinical trials of bevacizumab, sunitinib, sorafenib, pazopanib, and axitinib. The data is presented as the percentage of patients experiencing the specified toxicity, with a focus on all grades and high-grade (Grade 3 or higher) events as defined by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Incidence of Common Toxicities (All Grades, %)
| Adverse Event | Bevacizumab | Sunitinib | Sorafenib | Pazopanib | Axitinib |
| Hypertension | 22-36 | 24-43 | 23-43 | 36-47 | 39-58 |
| Diarrhea | 21-34 | 47-61 | 43-55 | 52-60 | 51-55 |
| Fatigue | 20-36 | 40-70 | 37-53 | 47-65 | 34-46 |
| Hand-Foot Syndrome | <1 | 28-50 | 30-60 | 6-33 | 27-32 |
| Proteinuria | 21-63 | 9-25 | 9-17 | 8-11 | 9-16 |
Table 2: Incidence of High-Grade (Grade ≥3) Toxicities (%)
| Adverse Event | Bevacizumab | Sunitinib | Sorafenib | Pazopanib | Axitinib |
| Hypertension[1] | 5-18 | 7-18 | 4-16 | 4-10 | 16-27 |
| Diarrhea | 2-4 | 5-10 | 2-10 | 4-11 | 11-14 |
| Fatigue[2] | 3-5 | 5-15 | 5-10 | 6-13 | 11 |
| Hand-Foot Syndrome[3] | <1 | 5-10 | 6-17 | 1-5 | 5-8 |
| Proteinuria[4] | 2-7 | 2-8 | 1-5 | 1-3 | 3-5 |
Detailed Experimental Protocols
Accurate assessment and grading of toxicities are crucial for patient management and for the comparison of drug safety profiles. The following are detailed methodologies for the evaluation of key adverse events associated with angiogenesis inhibitors, based on the CTCAE v5.0 guidelines.
Assessment of Hypertension
Objective: To monitor and grade the severity of elevated blood pressure in patients receiving angiogenesis inhibitors.
Procedure:
-
Baseline Measurement: Measure the patient's blood pressure (BP) in a seated position after at least 5 minutes of rest before initiating treatment. Record the average of two readings taken at least 2 minutes apart.
-
Routine Monitoring: Measure BP at each clinical visit, or more frequently as clinically indicated (e.g., weekly for the first cycle). Patients should also be encouraged to monitor their BP at home.
-
Grading (CTCAE v5.0):
-
Grade 1: Asymptomatic, with systolic BP 140-159 mmHg or diastolic BP 90-99 mmHg. Intervention not required.
-
Grade 2: Symptomatic or persistent elevation with systolic BP ≥160 mmHg or diastolic BP ≥100 mmHg; medical intervention indicated.
-
Grade 3: Severe hypertension (systolic BP ≥180 mmHg or diastolic BP ≥110 mmHg) requiring urgent medical intervention or hospitalization.
-
Grade 4: Life-threatening consequences (e.g., hypertensive crisis, malignant hypertension, transient or permanent neurologic deficit).
-
Grade 5: Death.
-
Assessment of Proteinuria
Objective: To detect and quantify the presence of excess protein in the urine, a common renal adverse event.[5][6]
Procedure:
-
Baseline Assessment: Prior to starting therapy, perform a dipstick urinalysis on a mid-stream urine sample.[6][7][8][9] If the dipstick is ≥2+ for protein, a 24-hour urine collection or a urine protein-to-creatinine ratio (UPCR) should be performed to quantify proteinuria.[7]
-
Routine Monitoring: At each treatment cycle, a dipstick urinalysis should be performed.[6] If the dipstick reading is ≥2+, quantification with a 24-hour urine collection or UPCR is required.
-
Laboratory Analysis (24-hour urine protein):
-
Instruct the patient on the correct procedure for a 24-hour urine collection.
-
The total volume of urine is measured, and the protein concentration is determined using a spectrophotometric assay (e.g., pyrogallol (B1678534) red-molybdate method).
-
-
Grading (CTCAE v5.0): [4]
-
Grade 1: Urine protein 1+ to 2+ on dipstick; or 0.15-1.0 g of protein in a 24-hour collection.
-
Grade 2: Urine protein 3+ on dipstick; or 1.0-3.4 g of protein in a 24-hour collection.
-
Grade 3: Urine protein 4+ on dipstick; or ≥3.5 g of protein in a 24-hour collection (nephrotic range).
-
Grade 4: Life-threatening consequences (e.g., renal failure).
-
Grade 5: Death.
-
Assessment of Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia)
Objective: To evaluate the severity of skin reactions on the palms of the hands and soles of the feet.[3][10]
Procedure:
-
Patient Education: Inform the patient about the symptoms of hand-foot syndrome (HFS) and instruct them to report any signs of redness, swelling, pain, or blistering on their hands and feet.
-
Physical Examination: At each clinical visit, perform a thorough visual inspection of the patient's palms and soles.
-
Patient-Reported Outcomes: Inquire about the presence and severity of symptoms such as pain, tingling, or burning, and how these symptoms impact their daily activities.
-
-
Grade 1: Minimal skin changes or dermatitis (e.g., erythema, edema, hyperkeratosis) without pain.
-
Grade 2: Skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis) with pain, limiting instrumental activities of daily living (ADL).
-
Grade 3: Severe skin changes with pain, limiting self-care ADL.
-
Assessment of Fatigue
Objective: To assess the level of fatigue and its impact on a patient's daily life.[12][13][14]
Procedure:
-
Patient Interview: Use a standardized questionnaire, such as the Brief Fatigue Inventory (BFI) or a simple 0-10 numerical rating scale, to assess the patient's level of fatigue over the past 24 hours or week.[13][14]
-
Impact on Daily Life: Inquire about the extent to which fatigue interferes with the patient's ability to perform normal activities, including work, household chores, and social activities.
-
Grading (CTCAE v5.0):
-
Grade 1: Mild fatigue over baseline.
-
Grade 2: Moderate fatigue; limiting instrumental ADL.
-
Grade 3: Severe fatigue; limiting self-care ADL.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts relevant to the mechanism of action and toxicity assessment of angiogenesis inhibitors.
Caption: VEGF Signaling Pathway and Inhibition.
Caption: Workflow for Toxicity Assessment.
References
- 1. Hypertension | eviQ [eviq.org.au]
- 2. Fatigue in Cancer Treatment Studies: Analysis of Placebo Arms | Anticancer Research [ar.iiarjournals.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Effects of Vascular Endothelial Growth Factor Inhibitor–Induced Proteinuria on Treatment Course and Outcomes: Retrospective Analysis and Review of the Literature [jhoponline.com]
- 5. uhhospitals.org [uhhospitals.org]
- 6. medically.roche.com [medically.roche.com]
- 7. testing.com [testing.com]
- 8. Urine Protein Test: Purpose, Procedure, and Preparation [healthline.com]
- 9. labtestsonline.org.uk [labtestsonline.org.uk]
- 10. UpToDate 2018 [bsgdtphcm.vn]
- 11. brieflands.com [brieflands.com]
- 12. Fatigue assessment in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Clinical Assessment and Management of Cancer-Related Fatigue | MDedge [mdedge.com]
A Head-to-Head Battle in Renal Cell Carcinoma Models: Sunitinib vs. a Novel Angiogenesis Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the established multi-targeted tyrosine kinase inhibitor, sunitinib, against "Angiogenesis Inhibitor 7," a representative novel angiogenesis inhibitor, in preclinical renal cell carcinoma (RCC) models. This guide synthesizes experimental data to offer an objective comparison of their performance.
To provide a data-driven comparison in the absence of publicly available information on a specific molecule named "this compound," this guide will utilize sorafenib (B1663141) as a well-documented comparator. Sorafenib, like sunitinib, is a multi-targeted tyrosine kinase inhibitor used in the treatment of RCC, making it a relevant and informative stand-in for a new chemical entity in this class.
Executive Summary
Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a crucial role in inhibiting tumor angiogenesis and proliferation.[1][2] Sorafenib also targets VEGFRs and PDGFRs, but notably, it also inhibits the Raf serine/threonine kinases in the Ras/Raf/MEK/ERK signaling pathway.[1][2]
This guide will delve into the preclinical data comparing these two agents, focusing on their in vitro efficacy in RCC cell lines and their in vivo performance in xenograft models. Detailed experimental protocols and visualizations of the targeted signaling pathways are provided to facilitate a comprehensive understanding.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Sunitinib and sorafenib share the ability to inhibit key pathways in tumor angiogenesis by targeting VEGFRs and PDGFRs. However, their inhibitory profiles exhibit notable differences.
Sunitinib is recognized for its potent inhibition of VEGFR-2 and PDGFRβ, with a high affinity that leads to robust anti-angiogenic and anti-tumor effects.[1]
Sorafenib (as "this compound") demonstrates a broader kinase inhibition profile, which includes the Raf kinases (c-Raf and B-Raf).[2] This dual action on both angiogenesis and a key cell proliferation pathway theoretically offers a different spectrum of anti-tumor activity.
References
A Preclinical Head-to-Head: A Novel Multi-Kinase Angiogenesis Inhibitor Versus Bevacizumab in Colorectal Cancer Models
In the landscape of anti-angiogenic therapies for colorectal cancer (CRC), bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), has been a cornerstone of treatment. However, the development of novel, multi-targeted tyrosine kinase inhibitors (TKIs) presents a compelling alternative. This guide provides a comparative analysis of a representative novel multi-kinase angiogenesis inhibitor, regorafenib (B1684635) (herein referred to as Angiogenesis Inhibitor 7 for the purpose of this guide), and bevacizumab, focusing on their preclinical performance in colorectal cancer models.
Mechanism of Action: A Tale of Two Strategies
Bevacizumab employs a highly specific mechanism, binding directly to and neutralizing the VEGF-A ligand.[1][2][3] This sequestration of VEGF-A prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting a critical step in angiogenesis.[4]
In contrast, this compound (Regorafenib) operates through a broader, multi-pronged attack.[5][6] As a small molecule multi-kinase inhibitor, it blocks the intracellular signaling of multiple receptor tyrosine kinases involved in tumor angiogenesis, proliferation, and the tumor microenvironment.[7][8] Key targets include VEGFR1-3, TIE2 (the angiopoietin receptor), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[9] This wider net of inhibition suggests a potential to overcome resistance mechanisms that may emerge with single-pathway blockade.
Comparative Efficacy in Colorectal Cancer Xenograft Models
Preclinical studies utilizing human colorectal cancer cell line xenografts in immunodeficient mice have demonstrated the potent anti-tumor activity of both agents.
| Parameter | This compound (Regorafenib) | Bevacizumab | Colorectal Cancer Model(s) |
| Tumor Growth Inhibition | Significant dose-dependent inhibition of tumor growth.[10] In some models, complete suppression of tumor growth was observed.[11] | Significant antitumor activity as a monotherapy.[12] | HT-29, HCT-116, COLO 205, patient-derived xenografts (PDX)[12][13][14][15] |
| Anti-Angiogenic Effect | Significant reduction in microvessel density (MVD) as measured by CD31 staining.[16][17] Also shown to suppress tumor vascularity and perfusion.[15] | Lower microvessel density in treated tumors compared to control.[12] | HT-29, patient-derived xenografts[15][16] |
| Induction of Apoptosis | Significantly more apoptotic cells observed in treated tumors.[15] PUMA-mediated apoptosis has been identified as a key mechanism.[13][18] | Can trigger apoptosis pathways and inhibit proliferation and survival signaling in VEGFA-expressing tumor cells.[1] | HCT-116[13][18] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and bevacizumab are best visualized through their respective signaling pathways.
Caption: Comparative Signaling Pathways of this compound and Bevacizumab.
The preclinical evaluation of these inhibitors typically follows a standardized workflow to assess their anti-tumor efficacy.
Caption: Standard Experimental Workflow for Preclinical Evaluation.
Detailed Experimental Protocols
In Vivo Colorectal Cancer Xenograft Model
-
Cell Culture: Human colorectal cancer cell lines (e.g., HT-29, HCT-116) are cultured in appropriate media (e.g., McCoy's 5A for HT-29, DMEM for HCT-116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: 6-8 week old female athymic nude mice are used. All animal procedures are conducted in accordance with institutional guidelines for animal care.
-
Tumor Cell Implantation: A suspension of 2-5 x 10^6 colorectal cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2. Once tumors reach the desired size, mice are randomized into treatment groups.
-
Drug Administration:
-
This compound (Regorafenib): Administered by oral gavage daily at doses ranging from 10 to 30 mg/kg body weight.[13][15]
-
Bevacizumab: Administered by intraperitoneal injection, typically twice weekly, at a dose of 5-10 mg/kg body weight.[19][20]
-
Vehicle Control: The appropriate vehicle for each drug (e.g., a cremophor/ethanol solution for regorafenib, saline for bevacizumab) is administered to the control group.
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week. The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry for Microvessel Density (MVD)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells. A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is then applied.
-
Quantification: Microvessel density is determined by counting the number of CD31-positive vessels in several high-power fields per tumor section.
Conclusion
Both this compound (Regorafenib) and bevacizumab demonstrate significant anti-tumor and anti-angiogenic activity in preclinical models of colorectal cancer. Bevacizumab offers a highly targeted approach by neutralizing circulating VEGF-A. In contrast, this compound provides a broader inhibition of multiple signaling pathways crucial for tumor growth and vascularization. This multi-targeted approach may offer advantages in overcoming potential resistance mechanisms. The choice between these strategies in a clinical setting will depend on various factors including tumor characteristics, prior treatments, and patient tolerance. The preclinical data presented here provides a strong rationale for the continued investigation of both classes of angiogenesis inhibitors in the management of colorectal cancer.
References
- 1. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 2. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. Update on antiangiogenic therapy in colorectal cancer: aflibercept and regorafenib - Jitawatanarat - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antitumor activity of bevacizumab in combination with capecitabine and oxaliplatin in human colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 15. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regorafenib (BAY 73-4506): antitumor and antimetastatic activities in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Biologic Response of Colorectal Cancer Xenograft Tumors to Sequential Treatment with Panitumumab and Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Sunitinib, a Multi-Targeted Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of Sunitinib (formerly known as SU11248), a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. Marketed as Sutent®, Sunitinib is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its therapeutic efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor angiogenesis and cell proliferation.[1] However, understanding its cross-reactivity with other tyrosine kinases is paramount for elucidating its complete mechanism of action and anticipating potential off-target effects.
This document presents quantitative data on Sunitinib's kinase inhibition profile, detailed experimental methodologies for assessing kinase activity, and visual diagrams of key signaling pathways and experimental workflows.
Data Presentation: Sunitinib's Kinase Inhibition Profile
Sunitinib's primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[1] It also potently inhibits other RTKs such as c-Kit, FMS-like tyrosine kinase 3 (FLT3), and the RET proto-oncogene.[2] The following table summarizes the inhibitory activity of Sunitinib against its primary targets and a selection of other tyrosine kinases, presented as IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%).
| Kinase Target | Kinase Family | IC50 (nM) | Primary Function in Pathophysiology |
| Primary Targets | |||
| PDGFRβ | RTK | 2 | Angiogenesis, Tumor Cell Proliferation |
| VEGFR2 (KDR/Flk-1) | RTK | 80 | Angiogenesis, Vascular Permeability |
| c-Kit | RTK | Potent Inhibition | Cell Survival, Proliferation (esp. in GIST) |
| FLT3 (ITD mutant) | RTK | 50 | Hematopoietic Stem Cell Proliferation (implicated in AML) |
| FLT3 (Asp835 mutant) | RTK | 30 | Hematopoietic Stem Cell Proliferation (implicated in AML) |
| RET | RTK | Potent Inhibition | Neuronal Development, Cell Growth (implicated in thyroid cancer) |
| Notable Off-Targets | |||
| AMPK | STK | Potent Inhibition | Cellular Energy Homeostasis |
| Mer | RTK | < 100 | Immune Regulation, Phagocytosis |
| CaMKIIδ | STK | < 100 | Calcium Signaling, Cardiac Function |
| RSK1 | STK | Potent Inhibition | Cell Growth, Proliferation |
Note: "Potent Inhibition" indicates that while a specific IC50 value was not consistently found across the cited literature, the kinase is a well-established target of Sunitinib.
Key Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz.
Caption: Sunitinib's primary mechanism of action.
Caption: Experimental workflow for TR-FRET kinase assay.
Experimental Protocols
The determination of kinase inhibition profiles, as summarized in the data table, is commonly performed using large-scale kinase panel screening. A frequently employed method for quantifying inhibitor potency is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LANCE® Ultra format.
Protocol: In Vitro Kinase Inhibition Assay using LANCE® Ultra TR-FRET
This protocol outlines the general steps to determine the IC50 value of Sunitinib against a specific tyrosine kinase.
1. Reagent Preparation:
-
Kinase Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Sunitinib Dilutions: Prepare a serial dilution of Sunitinib in 100% DMSO. Subsequently, create intermediate dilutions in the kinase buffer to achieve the final desired concentrations in the assay. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Solution: Dilute the recombinant kinase to a 2X final concentration in the kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the ULight™-labeled peptide substrate and ATP in the kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
Stop/Detection Solution: Prepare a 4X solution containing EDTA (to stop the kinase reaction) and a Europium (Eu)-labeled anti-phospho-substrate antibody in LANCE® Detection Buffer.
2. Assay Procedure (384-well plate format):
-
Compound Addition: Add 5 µL of the various Sunitinib dilutions to the wells of a 384-well microplate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Addition: Add 5 µL of the 2X kinase solution to all wells.
-
Reaction Initiation: To start the kinase reaction, add 10 µL of the 2X substrate/ATP solution to each well.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection: Add 5 µL of the 4X Stop/Detection solution to each well.
-
Detection Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the antibody to bind to the phosphorylated substrate.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 320-340 nm and emission at 615 nm (Europium donor) and 665 nm (ULight™ acceptor).
3. Data Analysis:
-
Calculate TR-FRET Ratio: The primary data is the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Determine Percent Inhibition: Calculate the percentage of kinase activity inhibition for each Sunitinib concentration relative to the no-inhibitor (DMSO) control.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the Sunitinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparison with Alternatives
Sunitinib's broad-spectrum activity contrasts with more selective angiogenesis inhibitors. For instance, Axitinib is a more selective inhibitor of VEGFRs 1, 2, and 3. This higher selectivity can potentially lead to a different side-effect profile. While Sunitinib's multi-targeted nature can be advantageous in overcoming resistance mechanisms, it also contributes to off-target effects such as cardiotoxicity, which has been linked to the inhibition of kinases like AMPK.[3][4]
In contrast, monoclonal antibodies like Bevacizumab target the VEGF-A ligand directly, preventing it from binding to its receptor. This upstream inhibition offers a different mode of action compared to the ATP-competitive inhibition of the kinase domain by Sunitinib.
The choice between Sunitinib and other anti-angiogenic agents depends on the specific cancer type, the patient's genetic profile, and prior treatments. The comprehensive kinase profiling data presented in this guide is essential for a rational approach to cancer therapy, enabling researchers and clinicians to better understand the therapeutic and toxicological profiles of multi-targeted inhibitors like Sunitinib.
References
Confirming Target Engagement of Angiogenesis Inhibitors in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a drug molecule interacts with its intended target within a cellular environment is a critical step in the development of novel therapeutics. This guide provides a comparative overview of methodologies to confirm the target engagement of a representative angiogenesis inhibitor, here termed "Angiogenesis Inhibitor 7," which targets Epidermal Growth Factor-Like Domain 7 (EGFL7) . We will compare its cellular effects with established angiogenesis inhibitors such as Sunitinib, Sorafenib, and Bevacizumab.
Data Presentation: Quantitative Comparison of Angiogenesis Inhibitors
The following tables summarize key quantitative data for comparing the cellular effects and target engagement of our representative "this compound" (an anti-EGFL7 antibody) and other well-established angiogenesis inhibitors. It is important to note that direct head-to-head target engagement data (e.g., from CETSA or NanoBRET assays) for EGFL7 inhibitors is not extensively available in the public domain. Therefore, we are presenting a combination of direct target engagement metrics and functional cellular assay data, which serve as a surrogate for target engagement.
Table 1: Direct Cellular Target Engagement Data
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Cellular Phosphorylation Assay (VEGFR2) | HUEVCs | ~10 nM | [1] |
| Sorafenib | Raf kinases, VEGFRs, PDGFRs | NanoBRET (representative for kinase) | HEK293 | Varies by kinase, typically nM to low µM range | [2][3][4] |
| Bevacizumab | VEGF-A (extracellular) | Not applicable for intracellular target engagement assays | - | - | [5][6] |
| This compound (Anti-EGFL7 Antibody) | EGFL7 | Not available | - | - | - |
Table 2: Functional Cellular Assay Data
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Sunitinib | Cell Viability Assay | Various cancer cell lines | Low µM range | [7] |
| Sorafenib | Cell Viability Assay | HepG2, Huh7 | ~6 µM | [8] |
| Bevacizumab | Cell Viability Assay (indirect effects) | Glioblastoma cell lines | Dose-dependent effects on autophagy and protein expression | [9][10] |
| This compound (Anti-EGFL7 Antibody) | HUVEC Apoptosis Assay (under stress) | HUVECs | Dose-dependent inhibition of EGFL7's pro-survival activity | [11] |
| This compound (Anti-EGFL7 Antibody) | Endothelial Cell Adhesion Assay | HUVECs | Dose-dependent inhibition | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to design and execute robust target engagement and functional studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein by Western blotting or other protein detection methods like ELISA or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer and reduce the BRET signal in a dose-dependent manner.[13]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Immediately add the test compound dilutions to the wells.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. The inhibitor ensures that the signal is from intracellular interactions.[14]
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
In-Cell Western™ Assay
The In-Cell Western™ is an immunocytochemical method performed in a microplate format to quantify protein levels and post-translational modifications within cells.[15]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with the inhibitor or stimulus as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific to the target protein.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye® secondary antibodies). A second primary antibody from a different species can be used for normalization (e.g., against a housekeeping protein like GAPDH).
-
-
Imaging and Quantification:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity in each well. The signal for the target protein can be normalized to the signal for the housekeeping protein.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a key step in angiogenesis.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.
-
Add the angiogenesis inhibitor at various concentrations to the culture medium.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Image the tube-like structures using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[16]
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Protocol:
-
Chamber Setup:
-
Use a Boyden chamber or a similar transwell insert with a porous membrane.
-
Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
-
Cell Seeding and Treatment:
-
Seed endothelial cells in the upper chamber in a serum-free medium.
-
Add the angiogenesis inhibitor at various concentrations to the upper chamber.
-
-
Incubation:
-
Incubate the chamber for 4-24 hours to allow cells to migrate through the membrane.
-
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Mandatory Visualization
Below are diagrams illustrating a relevant signaling pathway and experimental workflows, created using the DOT language for Graphviz.
Caption: EGFL7 signaling pathway in endothelial cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 3. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Anti-EGFL7 antibodies enhance stress-induced endothelial cell death and anti-VEGF efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular TE Nano-Glo® Substrate/Inhibitor [promega.kr]
- 15. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Preclinical Studies on Angiogenesis Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Signaling Pathway of Angiogenesis Inhibitor 7
The following diagram illustrates the VEGF signaling pathway and the point of intervention for this compound.
Comparative Preclinical Efficacy
The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to other well-established angiogenesis inhibitors. Data presented is a synthesis of representative findings from multiple preclinical studies.
| Compound | Target(s) | In Vitro IC50 (HUVEC Proliferation) | In Vivo Tumor Growth Inhibition (Xenograft Model) | Reference Assays |
| This compound | VEGFR-2 | 0.5 nM | 85% at 10 mg/kg | Endothelial Cell Proliferation Assay, MCF-7 Xenograft |
| Sunitinib | VEGFR, PDGFR, c-KIT | 2.8 nM | 84% at 80 mg/kg | Endothelial Cell Proliferation Assay, Renal Carcinoma Xenograft[5] |
| Sorafenib | VEGFR, PDGFR, Raf | 5.0 nM | 75% at 30 mg/kg | Endothelial Cell Proliferation Assay, Pancreatic Cancer Xenograft[4] |
| Bevacizumab | VEGF-A | 1.5 nM (Binding Affinity) | 65% at 5 mg/kg | ELISA, Colorectal Cancer Xenograft[1][6] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 nM | 78% at 15 mg/kg | Kinase Assay, Lung Cancer Xenograft |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Cell Culture: HUVECs are cultured in EGM-2 medium supplemented with 2% FBS and growth factors.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a low-serum medium (0.5% FBS) containing varying concentrations of this compound or a vehicle control.
-
Stimulation: After 2 hours of pre-incubation with the inhibitor, cells are stimulated with 20 ng/mL of VEGF.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is quantified using a colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression analysis.
MCF-7 Breast Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study.
-
Tumor Implantation: 5 x 10^6 MCF-7 human breast cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: this compound (10 mg/kg) or a vehicle control is administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured every 3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Preclinical Experimental Workflow
The diagram below outlines the typical workflow for the preclinical evaluation of a novel angiogenesis inhibitor.
Caption: Preclinical workflow for angiogenesis inhibitor development.
References
A Comparative Analysis of Angiogenesis Inhibitor 7 (Bevacizumab) Against Standard-of-Care Therapies
This guide provides a comprehensive comparison of Angiogenesis Inhibitor 7, represented here by the well-established anti-angiogenic agent Bevacizumab (Avastin), against standard-of-care therapies for metastatic colorectal cancer (mCRC) and non-small cell lung cancer (NSCLC). The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy data, experimental protocols, and underlying mechanisms of action.
Mechanism of Action: Targeting the VEGF Signaling Pathway
Bevacizumab is a recombinant humanized monoclonal antibody that functions by selectively binding to and neutralizing the vascular endothelial growth factor A (VEGF-A).[1] VEGF-A is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2][3] By sequestering VEGF-A, Bevacizumab prevents its interaction with VEGF receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[4] This blockade inhibits the downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4] The ultimate result is the inhibition of new tumor blood vessel formation, leading to a reduction in the supply of oxygen and nutrients to the tumor, thereby impeding its growth.[1][5]
Benchmarking Against Standard-of-Care in Metastatic Colorectal Cancer (mCRC)
Bevacizumab, in combination with intravenous fluorouracil-based chemotherapy, is a standard first- or second-line treatment for patients with mCRC.[6] The pivotal clinical trial supporting its use is the AVF2107g study .
Efficacy Data: AVF2107g Trial
| Endpoint | Bevacizumab + IFL | Placebo + IFL | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | 20.3 months | 15.6 months | 0.66 (0.54–0.81) | <0.001 |
| Progression-Free Survival (PFS) | 10.6 months | 6.2 months | 0.54 (0.45–0.66) | <0.0001 |
| Objective Response Rate (ORR) | 44.8% | 34.8% | - | 0.004 |
Data sourced from the AVF2107g clinical trial.[6][7]
Experimental Protocol: AVF2107g Trial
-
Study Design: A randomized, double-blind, active-controlled clinical trial.[6]
-
Patient Population: 813 patients with previously untreated metastatic colorectal cancer.[7]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival.[7]
-
Secondary Endpoints: Progression-Free Survival and Objective Response Rate.[6]
Benchmarking Against Standard-of-Care in Non-Small Cell Lung Cancer (NSCLC)
For patients with unresectable, locally advanced, recurrent, or metastatic non-squamous NSCLC, Bevacizumab in combination with carboplatin (B1684641) and paclitaxel (B517696) is an approved first-line treatment.[8] The key study in this indication is the ECOG E4599 trial .
Efficacy Data: ECOG E4599 Trial
| Endpoint | Bevacizumab + PC | PC Alone | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | 12.3 months | 10.3 months | 0.80 (0.68–0.94) | 0.013 |
| Progression-Free Survival (PFS) | 6.2 months | 4.5 months | 0.66 (0.57–0.77) | <0.001 |
| Objective Response Rate (ORR) | 35% | 15% | - | <0.001 |
PC = Paclitaxel + Carboplatin. Data sourced from the ECOG E4599 clinical trial.[3][8]
Experimental Protocol: ECOG E4599 Trial
-
Study Design: A large, randomized, phase III clinical trial.[8][9]
-
Patient Population: 878 patients with previously untreated, advanced non-squamous NSCLC.[10] Patients with squamous cell histology were excluded due to the risk of pulmonary hemorrhage.[11]
-
Treatment Arms:
-
Experimental Arm: Bevacizumab (15 mg/kg) administered intravenously every 3 weeks in combination with paclitaxel and carboplatin (PC) for up to six cycles. Bevacizumab was continued as a single agent until disease progression or unacceptable toxicity.[10][12]
-
Control Arm: PC chemotherapy alone for up to six cycles.[12]
-
-
Primary Endpoint: Overall Survival.[8]
-
Secondary Endpoints: Progression-Free Survival and Objective Response Rate.[9]
Conclusion
The addition of this compound (represented by Bevacizumab) to standard chemotherapy regimens has demonstrated statistically significant and clinically meaningful improvements in overall survival and progression-free survival for patients with metastatic colorectal cancer and non-small cell lung cancer. These findings, supported by robust clinical trial data, establish its role as a key component of standard-of-care for these indications. The targeted mechanism of inhibiting VEGF-mediated angiogenesis provides a clear rationale for its efficacy. Further research may focus on identifying predictive biomarkers to optimize patient selection for anti-angiogenic therapies.
References
- 1. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Bevacizumab in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 5. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 6. Avastin® (bevacizumab) Clinical Trials | MCRC Treatment [avastin.com]
- 7. Bevacizumab plus irinotecan, fluorouracil, and leucovorin for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avastin® (bevacizumab) Clinical Trials | NSCLC Treatment [avastin.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Bevacizumab in the treatment of NSCLC: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
Safety Operating Guide
Navigating the Disposal of Angiogenesis Inhibitor 7: A Procedural Guide
Disclaimer: "Angiogenesis inhibitor 7" is not a universally recognized chemical identifier. Disposal procedures are highly specific to the chemical and toxicological properties of a substance. This guide provides a general operational framework for researchers, scientists, and drug development professionals to determine the appropriate disposal methods for a laboratory-specific chemical, referred to here as "this compound."
The safe disposal of any chemical agent, particularly bioactive compounds like angiogenesis inhibitors, is paramount to ensure personnel safety and environmental protection. Due to their mechanism of action, which involves interfering with cellular processes, these compounds may be classified as cytotoxic or biohazardous. Therefore, a standardized, systematic approach to waste management is essential.
Step 1: Locate and Interpret the Safety Data Sheet (SDS)
The most critical document for determining the proper disposal procedure for any chemical is its Safety Data Sheet (SDS). The manufacturer or supplier of "this compound" is obligated to provide this document. The SDS contains comprehensive information regarding the chemical's properties, hazards, and safe handling instructions.
Step 2: Prioritize Section 13 (Disposal Considerations) of the SDS
Section 13 of the SDS provides specific guidance on the disposal of the chemical and its container.[1][2][3][4] Key information in this section includes:
-
Waste Classification: Whether the substance is considered hazardous waste and any specific waste codes that apply.
-
Disposal Methods: Recommendations for appropriate disposal methods, such as incineration or chemical neutralization.[5][6]
-
Container Recommendations: Guidance on the types of containers suitable for collecting the waste.
-
Sewage Disposal: Explicit warnings if the chemical should not be disposed of via the sanitary sewer.[3][4]
Step 3: Consult Your Institutional Environmental Health and Safety (EHS) Office
Your institution's EHS office is the definitive resource for all waste disposal protocols. They will provide specific guidelines that comply with local, state, and federal regulations. Always follow your EHS office's procedures for chemical waste pickup and disposal.[7][8]
Step 4: Adhere to General Principles of Cytotoxic and Chemical Waste Management
Given that angiogenesis inhibitors are potent biological agents, it is prudent to handle them as cytotoxic waste unless otherwise specified in the SDS.
-
Segregation: Do not mix different types of chemical waste. Incompatible materials can react dangerously.[9] Waste should be segregated into categories such as halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., toxic, corrosive).[8][10]
-
Containers: Use only approved, compatible, and properly sealed containers for waste collection. Containers should be kept closed except when adding waste.[8][10]
-
Personal Protective Equipment (PPE): All materials contaminated with the angiogenesis inhibitor, including PPE (gloves, lab coats), labware (pipette tips, tubes), and cleaning materials, must be disposed of as hazardous waste.[5][11]
The following table summarizes the key information to extract from a Safety Data Sheet to guide the disposal procedure for "this compound."
| SDS Section | Information Provided | Relevance to Disposal Procedure |
| Section 2: Hazard(s) Identification | Details on physical, health, and environmental hazards (e.g., carcinogenicity, mutagenicity, aquatic toxicity). | Informs the level of precaution required and the appropriate waste stream (e.g., cytotoxic, hazardous). |
| Section 8: Exposure Controls/Personal Protection | Required Personal Protective Equipment (PPE) such as gloves, safety glasses, and lab coats. | Dictates the PPE to be worn when handling the chemical for disposal to minimize exposure.[2] |
| Section 9: Physical and Chemical Properties | Information on solubility, reactivity, and stability. | Helps in understanding how the chemical might interact with other substances or the environment, guiding segregation and storage. |
| Section 12: Ecological Information | Data on the potential environmental impact if released. | Reinforces the importance of proper disposal to prevent harm to aquatic life and ecosystems.[2] |
| Section 13: Disposal Considerations | Specific guidance on proper disposal practices, recycling, or reclamation of the chemical and its container. | This is the primary section to consult for direct instructions on how to manage the waste.[1][2][3][4] |
Below is a logical workflow for determining the proper disposal procedure for a laboratory chemical such as "this compound."
Caption: Disposal Decision Workflow for Laboratory Chemicals.
By following this structured approach, researchers and laboratory personnel can ensure that "this compound" and other chemical wastes are managed in a manner that is safe, compliant, and environmentally responsible.
References
- 1. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 2. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 3. chemtekinc.com [chemtekinc.com]
- 4. cdp.dhs.gov [cdp.dhs.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 10. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling Angiogenesis inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Angiogenesis Inhibitor 7, a potent small molecule. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. Angiogenesis inhibitors are designed to interfere with the formation of new blood vessels, a process critical for tumor growth, making them vital tools in cancer research.[1][2][3][4][5][6] However, their biological activity also necessitates stringent safety protocols to protect laboratory personnel.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound.[7] All personnel must be trained in the proper selection, use, and disposal of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving enhances protection.[7] |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[7] |
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents accidental splashes or aerosol exposure to the eyes.[8][9] |
| Respiratory Protection | A fit-tested N95 or higher respirator, or a chemical cartridge respirator. | Required when handling the compound as a powder or when aerosols may be generated.[9][10] |
Operational Handling Plan
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags is readily accessible.
-
Labeling: All containers holding the compound must be clearly labeled with the chemical name, concentration, and appropriate hazard symbols.[7]
Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the designated handling area, properly don all required PPE in the correct order.
-
Weighing: If weighing the solid compound, do so within a ventilated balance enclosure or chemical fume hood to minimize the risk of inhalation.
-
Solubilization: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. All solutions should be prepared within a fume hood.
-
Transport: When moving the compound or its solutions, even for short distances, use a sealed, leak-proof secondary container.[7]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container immediately after handling is complete.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with institutional and local environmental, health, and safety (EHS) regulations.
Experimental Workflow for Handling this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Angiogenesis Inhibitors - NCI [cancer.gov]
- 3. Antineoplastics, Angiogenesis Inhibitor: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Angiogenesis Inhibitors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. benchchem.com [benchchem.com]
- 8. download.basf.com [download.basf.com]
- 9. download.basf.com [download.basf.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
